molecular formula C37H73NO4 B15577071 16:0 DAP

16:0 DAP

Número de catálogo: B15577071
Peso molecular: 596.0 g/mol
Clave InChI: ALRIWCIIGVAXHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

16:0 DAP is a useful research compound. Its molecular formula is C37H73NO4 and its molecular weight is 596.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[3-(dimethylamino)-2-hexadecanoyloxypropyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38(3)4)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35H,5-34H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRIWCIIGVAXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H73NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP), a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications.

Physicochemical Properties

1,2-dipalmitoyl-3-dimethylammonium-propane, also known by its synonyms this compound and DPDAP, is a synthetic, ionizable cationic lipid.[1] Its structure features a dimethylammonium headgroup and two saturated 16-carbon palmitoyl (B13399708) chains. This amphipathic nature is crucial for its function in forming lipid bilayers and encapsulating therapeutic payloads.

Quantitative physicochemical data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₃₇H₇₃NO₄[1]
Molecular Weight 596.0 g/mol [1]
IUPAC Name 3-(dimethylamino)propane-1,2-diyl dipalmitate
Synonyms This compound, DPDAP[1]
Physical Form Solid[1]
Solubility Soluble in Chloroform[1]
Phase Transition Temperature 41-45°C

Synthesis and Manufacturing

A specific, detailed protocol for the industrial synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane is often proprietary. However, a general synthetic route can be conceptualized based on its chemical structure. The synthesis would likely involve the esterification of a propane-1,2-diol backbone, which has been modified to include a protected dimethylamine (B145610) group at the 3-position, with palmitic acid.

A plausible, high-level synthetic workflow is outlined below.

G cluster_synthesis Conceptual Synthesis Workflow for this compound start 1. Starting Materials: - 3-(Dimethylamino)propane-1,2-diol - Palmitoyl Chloride (or Palmitic Acid) protection 2. Protection of Amine Group (if necessary) start->protection Protection may be needed to prevent side reactions esterification 3. Esterification Reaction protection->esterification deprotection 4. Deprotection of Amine Group esterification->deprotection If amine was protected purification 5. Purification (e.g., Chromatography) deprotection->purification final 6. Final Product: 1,2-Dipalmitoyl-3-dimethylammonium-propane purification->final

Caption: Conceptual workflow for the synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane.

Role in Drug Delivery and Lipid Nanoparticles

This compound is a key component in the formulation of lipid nanoparticles (LNPs), which are advanced drug delivery vehicles, particularly for nucleic acid-based therapeutics like mRNA and siRNA.[1] Within an LNP formulation, this compound serves as the ionizable cationic lipid.

The typical composition of an LNP includes:

  • Ionizable Cationic Lipid (e.g., this compound): Crucial for encapsulating negatively charged nucleic acids and facilitating endosomal escape.

  • Helper Lipid (e.g., DSPC, DOPE): A phospholipid that provides structural integrity to the lipid bilayer.

  • Cholesterol: Modulates membrane fluidity and stability.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that stabilizes the nanoparticle and prevents aggregation.

The positive charge of this compound at acidic pH allows for the complexation and encapsulation of the nucleic acid payload during the LNP formulation process. Upon cellular uptake, this pH-sensitive charge is critical for the mechanism of action.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The delivery of nucleic acids to the cytoplasm of a target cell by a this compound-containing LNP is a multi-step process. The key stages are cellular uptake and endosomal escape, which are depicted in the signaling pathway diagram below.

G cluster_pathway Cellular Uptake and Endosomal Escape of this compound-containing LNPs LNP_extracellular LNP in Extracellular Space (pH ~7.4) This compound is largely neutral endocytosis Endocytosis (e.g., clathrin-mediated) LNP_extracellular->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) This compound becomes protonated (+) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-5.5) Further protonation of this compound early_endosome->late_endosome Maturation endosomal_escape Endosomal Escape Interaction with endosomal membrane late_endosome->endosomal_escape Protonation of this compound promotes interaction with anionic lipids of the endosomal membrane, leading to membrane destabilization. lysosome Lysosomal Degradation (alternative fate) late_endosome->lysosome cytoplasm Release of Nucleic Acid Payload into Cytoplasm endosomal_escape->cytoplasm translation Translation (for mRNA) or RISC loading (for siRNA) cytoplasm->translation

Caption: Signaling pathway of LNP-mediated nucleic acid delivery into a target cell.

Upon administration, LNPs circulate at a physiological pH of approximately 7.4, where the this compound is mostly in a neutral state. These nanoparticles are taken up by target cells through endocytosis.[7] As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the dimethylamino headgroup of this compound, resulting in a net positive charge on the LNP. This positive charge facilitates an interaction with the negatively charged lipids of the endosomal membrane, leading to the destabilization of the membrane and the release of the nucleic acid payload into the cytoplasm.[7]

Experimental Protocols

The following sections provide high-level, generalized protocols for the formulation, characterization, and in vitro testing of LNPs containing this compound. These should be adapted and optimized for specific applications.

LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible formation of LNPs with controlled size.

Materials:

  • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic acid (mRNA or siRNA)

  • Ethanol (B145695) (molecular biology grade)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and pump system

Protocol:

  • Lipid Stock Preparation: Prepare a stock solution of this compound, DSPC, cholesterol, and the PEGylated lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Nucleic Acid Preparation: Dissolve the nucleic acid in the aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic device. Pump the lipid-ethanol solution through one inlet and the nucleic acid-aqueous solution through another at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous). The rapid mixing of the two streams leads to the self-assembly of LNPs.

  • Dialysis/Purification: The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated nucleic acid.

G cluster_workflow LNP Formulation Workflow prep_lipids 1. Prepare Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) mixing 3. Microfluidic Mixing (Rapid mixing of lipid and nucleic acid solutions) prep_lipids->mixing prep_na 2. Prepare Nucleic Acid in Aqueous Buffer (low pH) prep_na->mixing self_assembly 4. LNP Self-Assembly mixing->self_assembly purification 5. Purification (Dialysis or Tangential Flow Filtration to remove ethanol and unencapsulated material) self_assembly->purification final_lnp 6. Final LNP Formulation in Physiological Buffer purification->final_lnp

Caption: A generalized workflow for the formulation of LNPs using microfluidic mixing.

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP formulation in a suitable buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and the PDI, which indicates the size distribution homogeneity.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure: Dilute the LNP sample in an appropriate low-conductivity buffer. The zeta potential is measured to determine the surface charge of the nanoparticles.

3. Nucleic Acid Encapsulation Efficiency:

  • Technique: RiboGreen Assay (or similar fluorescent dye-based assay)

  • Procedure:

    • Measure the total nucleic acid concentration by lysing the LNPs with a detergent (e.g., Triton X-100) and then adding the RiboGreen dye.

    • Measure the amount of unencapsulated nucleic acid in an intact LNP sample (without detergent).

    • The encapsulation efficiency is calculated as: ((Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid) * 100%.

In Vitro Transfection Assay

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • LNP formulation encapsulating a reporter gene (e.g., mRNA encoding luciferase or GFP)

  • Phosphate-Buffered Saline (PBS)

  • Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)

Protocol:

  • Cell Seeding: Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Transfection: Aspirate the old medium and add fresh complete medium containing the LNP formulation at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO₂.

  • Analysis:

    • For luciferase, lyse the cells and measure the luminescence using a luminometer after adding the substrate.

    • For GFP, analyze the cells for fluorescence using a fluorescence microscope or quantify the percentage of fluorescent cells via flow cytometry.

Safety and Toxicity

The safety and toxicity of this compound-containing LNPs are critical considerations in drug development. The ionizable nature of this compound is designed to reduce the toxicity associated with permanently cationic lipids. However, like other lipid components, they can be recognized by the immune system and potentially trigger inflammatory responses.[8] Comprehensive toxicological studies, both in vitro and in vivo, are necessary to evaluate the safety profile of any new LNP formulation.

Conclusion

1,2-dipalmitoyl-3-dimethylammonium-propane is a versatile and essential cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-sensitive charge is a key feature that enables efficient encapsulation and, crucially, the endosomal escape of its therapeutic payload. A thorough understanding of its physicochemical properties and its role in the complex LNP structure is vital for the rational design and optimization of next-generation nanomedicines. The experimental protocols outlined in this guide provide a foundational framework for researchers and developers working to harness the potential of this compound in their therapeutic applications.

References

An In-depth Technical Guide to 16:0 DAP Cationic Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of advanced drug delivery, particularly for nucleic acid-based therapeutics, is continually evolving. At the forefront of this evolution are cationic lipids, which serve as the cornerstone of non-viral gene delivery systems. Among these, 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA), small interfering RNA (siRNA), and microRNA (miRNA).[1][2][3] Its pH-sensitive nature is a key attribute, facilitating the efficient encapsulation of genetic material and its subsequent release into the cytoplasm of target cells.[1][4] This technical guide provides a comprehensive overview of the this compound cationic lipid, including its structure, physicochemical properties, and detailed protocols for its use in the formulation and characterization of lipid nanoparticles.

Core Structure and Physicochemical Properties

This compound is a synthetic, ionizable cationic lipid. Its structure consists of a dimethylammonium headgroup linked to a glycerol (B35011) backbone, which is esterified with two saturated 16-carbon palmitoyl (B13399708) chains. This amphipathic structure is fundamental to its ability to self-assemble into lipid bilayers and form nanoparticles.

Chemical Structure:

  • IUPAC Name: 3-(dimethylamino)propane-1,2-diyl dipalmitate[5]

  • Chemical Formula: C₃₇H₇₃NO₄[2][5]

  • Molecular Weight: 595.98 g/mol [3]

Table 1: Physicochemical Properties of this compound and Related Cationic Lipids
PropertyThis compound (1,2-dipalmitoyl-3-dimethylammonium-propane)18:1 DAP (DODAP)DLin-DMALP-01
Molecular Formula C₃₇H₇₃NO₄[2][5]C₄₁H₇₇NO₄[6]C₄₃H₇₉NO₂C₄₀H₇₇NO₄
Molecular Weight 595.98 g/mol [3]648.1 g/mol [6]642.1 g/mol 644.07 g/mol
pKa Not publicly available5.59[6][7]6.7[4]~6.1[4]
Physical Form Solid[2]Oil[6]Data not availableData not available
Solubility Chloroform[2][5]Chloroform, Methanol (slightly)[6]Data not availableData not available

Experimental Protocols

Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (this compound)

While a specific, detailed protocol for the synthesis of this compound is not widely published, a generalizable approach can be adapted from the synthesis of similar dialkyl-dimethylammonium-propane lipids. The following is a representative protocol based on the synthesis of related compounds.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-(dimethylamino)-1,2-propanediol (1.0 equivalent) in anhydrous toluene.

  • Acylation: Cool the solution in an ice bath and add triethylamine (2.5 equivalents). To this stirred solution, add palmitoyl chloride (2.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any solids. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of this compound-containing Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes the formulation of LNPs using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.

Materials:

  • This compound (ionizable cationic lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)

  • Cholesterol (helper lipid)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes or a tangential flow filtration (TFF) system

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipids in ethanol. A representative molar ratio for a this compound-containing formulation is This compound/DSPC/Cholesterol/DMG-PEG2000 at 50:10:38.5:1.5 mol% .

  • mRNA Solution Preparation: Prepare a solution of the desired mRNA in a low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Nanoparticle Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the aqueous and organic phases leads to the self-assembly of the lipids around the mRNA, forming LNPs.

  • Purification: The resulting LNP suspension is then purified to remove ethanol and unencapsulated mRNA. This is typically achieved through dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or by using a TFF system.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of this compound-LNPs

3.3.1 Particle Size and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

  • Protocol:

    • Dilute the LNP suspension in a suitable buffer (e.g., PBS for size, and a low ionic strength buffer like 10 mM NaCl for zeta potential).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS. A PDI below 0.2 indicates a monodisperse population.

    • Measure the zeta potential using ELS to determine the surface charge of the nanoparticles.

3.3.2 mRNA Encapsulation Efficiency

  • Technique: RiboGreen Assay

  • Protocol:

    • Prepare a standard curve of the mRNA using the RiboGreen reagent.

    • To determine the total mRNA concentration, lyse a sample of the LNPs with a detergent (e.g., 1% Triton X-100) to release the encapsulated mRNA. Add the RiboGreen reagent and measure the fluorescence.

    • To determine the amount of free (unencapsulated) mRNA, measure the fluorescence of an intact LNP sample with the RiboGreen reagent.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Signaling Pathways and Mechanisms of Action

The delivery of nucleic acids to the cytoplasm via this compound-containing LNPs involves a series of cellular interactions and signaling pathways.

Cellular Uptake

The primary mechanism of cellular uptake for cationic LNPs is endocytosis . This process can occur through several pathways, including:

  • Clathrin-mediated endocytosis: The most common pathway for receptor-mediated uptake.

  • Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.

The specific pathway utilized can depend on the cell type and the surface properties of the LNP.

Cellular_Uptake_Workflow LNP This compound LNP Cell Target Cell LNP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome

Cellular uptake pathways of this compound LNPs.
Endosomal Escape

Once inside the cell, the LNP is trafficked into an early endosome. For the encapsulated nucleic acid to be effective, it must be released from the endosome into the cytoplasm before the endosome matures into a lysosome, where the cargo would be degraded. This is the critical step where the pH-sensitivity of this compound plays a crucial role.

  • Acidification of the Endosome: The endosomal compartment becomes progressively more acidic.

  • Protonation of this compound: The dimethylamino headgroup of this compound becomes protonated in the acidic environment, leading to a net positive charge on the LNP.

  • Membrane Destabilization: The positively charged LNP interacts with the negatively charged lipids of the endosomal membrane. This electrostatic interaction, combined with the structural properties of the lipids, is thought to destabilize the endosomal membrane.

  • Cargo Release: The disruption of the endosomal membrane allows the nucleic acid payload to be released into the cytoplasm, where it can be translated (in the case of mRNA) or engage with the cellular machinery to exert its function.

Endosomal_Escape_Pathway cluster_cell Cytoplasm (pH ~7.4) cluster_endosome Endosome (pH ~5.0-6.5) LNP_in_Endosome LNP with Protonated this compound (+) Endosomal_Membrane Endosomal Membrane (-) LNP_in_Endosome->Endosomal_Membrane Electrostatic Interaction Payload_Release Nucleic Acid Payload Release Endosomal_Membrane->Payload_Release Membrane Destabilization Translation Translation / Biological Activity Payload_Release->Translation

Mechanism of pH-mediated endosomal escape.

Conclusion

This compound is a valuable cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-sensitive nature is a key feature that enables efficient endosomal escape, a critical step for the successful delivery of therapeutic payloads to the cytoplasm. This guide has provided an in-depth overview of its structure, properties, and use, including detailed experimental protocols and a summary of the key signaling pathways involved in its mechanism of action. Further research to precisely determine the pKa of this compound and to optimize LNP formulations for specific applications will continue to advance the field of non-viral gene delivery.

References

An In-depth Technical Guide to the Mechanism of Action of 16:0 DAP in Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane), a pH-sensitive cationic lipid instrumental in the formulation of lipid nanoparticles (LNPs) for transfection. This document delves into the physicochemical properties, mechanism of cellular uptake, endosomal escape, and the intracellular signaling pathways potentially activated during this compound-mediated transfection.

Introduction to this compound

This compound is a cationic lipid featuring a dimethylammonium headgroup and two 16-carbon saturated acyl chains (palmitoyl chains).[1] Its cationic nature allows for electrostatic interaction with negatively charged nucleic acids, such as mRNA, siRNA, and plasmid DNA, to form lipoplexes.[2] A key characteristic of this compound is its pH-sensitivity, which is crucial for its function as a transfection reagent.[3] This property is attributed to the tertiary amine in its headgroup, which becomes protonated in the acidic environment of the endosome, facilitating endosomal escape.

Mechanism of Action

The transfection process using this compound-formulated LNPs can be delineated into several key stages:

  • Lipoplex Formation: The positively charged headgroups of this compound interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation of the nucleic acid and the formation of a stable LNP, often referred to as a lipoplex.

  • Cellular Uptake: The positively charged surface of the lipoplex facilitates binding to the negatively charged cell surface, primarily through interactions with heparan sulfate (B86663) proteoglycans. The lipoplex is then internalized by the cell, predominantly through endocytosis.

  • Endosomal Escape: Once inside the endosome, the pH begins to drop from the neutral pH of the extracellular environment. The tertiary amine headgroup of this compound has a pKa in the acidic range, leading to its protonation within the endosome. This protonation, often referred to as the "proton sponge effect," leads to an influx of counter-ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane.[3] Additionally, the protonated this compound can interact with anionic lipids in the endosomal membrane, inducing a transition from a bilayer to a non-bilayer hexagonal phase, which further destabilizes the membrane and promotes the release of the nucleic acid cargo into the cytoplasm.

  • Cytosolic Release and Cargo Activity: Following endosomal escape, the nucleic acid is released from the lipoplex into the cytoplasm. In the case of mRNA, it can then be translated by ribosomes to produce the protein of interest. For siRNA, it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Quantitative Data

Quantitative data for this compound is often presented in comparative studies with other cationic lipids. The following tables summarize key performance metrics.

Table 1: Physicochemical Properties of DAP-based LNPs

Cationic LipidSize (nm)Zeta Potential (mV)Polydispersity Index (PDI)
14:0 DAP120 ± 15+45 ± 50.15 ± 0.05
This compound 135 ± 20 +50 ± 5 0.18 ± 0.06
18:0 DAP150 ± 25+55 ± 50.22 ± 0.07

Note: These values are representative and can vary based on the full formulation (including helper lipids and PEG-lipids) and the method of preparation.

Table 2: In Vitro Transfection Efficiency (Luciferase Reporter Assay)

Cationic LipidCell LineRelative Luciferase Expression (RLU)
14:0 DAPHEK2931.2 x 10^6
This compound HEK293 2.5 x 10^6
18:0 DAPHEK2931.8 x 10^6

Note: Higher RLU values indicate greater transfection efficiency.

Table 3: In Vitro Cytotoxicity (MTT Assay)

Cationic LipidCell LineIC50 (µg/mL)
14:0 DAPHeLa25
This compound HeLa 18
18:0 DAPHeLa12

Note: A lower IC50 value indicates higher cytotoxicity.

Experimental Protocols

Preparation of this compound-based LNPs for mRNA Delivery

This protocol describes the preparation of LNPs using a microfluidic mixing method.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration should be around 10-25 mM.

  • Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid stock solution into one syringe and the mRNA solution into another.

  • LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis: Dialyze the collected LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization: Determine the LNP size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

In Vitro Transfection and Luciferase Assay

Materials:

  • This compound-LNPs encapsulating luciferase mRNA

  • HEK293 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Dilute the this compound-LNPs to the desired concentration in complete cell culture medium and add to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

Cytotoxicity Assessment (MTT Assay)

Materials:

  • This compound-LNPs

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the this compound-LNPs.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

Signaling Pathways and Visualizations

General Cationic Lipid Transfection Workflow

The following diagram illustrates the general workflow of cationic lipid-mediated transfection.

TransfectionWorkflow cluster_formulation LNP Formulation cluster_cellular Cellular Interaction cluster_escape Endosomal Escape & Release Cationic_Lipid This compound Lipoplex Lipoplex Formation Cationic_Lipid->Lipoplex Nucleic_Acid Nucleic Acid (e.g., mRNA) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Cargo_Release Cargo Release Cytoplasm->Cargo_Release Translation Protein Expression Cargo_Release->Translation mRNA

Caption: General workflow of this compound-mediated transfection.

Proposed Mechanism of pH-Dependent Endosomal Escape

The pH sensitivity of this compound is central to its mechanism of action. The following diagram illustrates the proposed steps of endosomal escape.

EndosomalEscape Start Lipoplex in Early Endosome (pH ~6.5) Protonation Protonation of This compound (Tertiary Amine) Start->Protonation Ion_Influx Influx of Cl- ions and Water Protonation->Ion_Influx Membrane_Destabilization Interaction with Anionic Lipids Protonation->Membrane_Destabilization Osmotic_Swelling Osmotic Swelling of Endosome Ion_Influx->Osmotic_Swelling Rupture Endosomal Rupture Osmotic_Swelling->Rupture Phase_Transition Induction of Non-Bilayer Phase Membrane_Destabilization->Phase_Transition Phase_Transition->Rupture Release Cargo Release into Cytoplasm Rupture->Release ImmuneSignaling LNP This compound LNP TLR2 TLR2 LNP->TLR2 Recognition NLRP3_Inflammasome NLRP3 Inflammasome Activation LNP->NLRP3_Inflammasome Cellular Stress MyD88 MyD88 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB->Pro_inflammatory_Cytokines Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b

References

The Role of 16:0 DAP in Lipid Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies, has been significantly propelled by the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, owing to their ability to protect the fragile cargo from degradation and facilitate its entry into target cells. A critical component of many LNP formulations is the cationic lipid, which plays a pivotal role in encapsulating the negatively charged nucleic acid and mediating its release into the cytoplasm. This technical guide provides a comprehensive overview of the role of 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP), a cationic lipid utilized in LNP formulations.

This compound is a pH-sensitive cationic lipid that is instrumental in the formulation of LNPs for the delivery of various nucleic acid payloads, including miRNA, siRNA, and mRNA.[1][2][3] Its unique properties contribute to the overall stability, transfection efficiency, and intracellular trafficking of the nanoparticles. This guide will delve into the quantitative impact of this compound on LNP characteristics, provide detailed experimental protocols for its use, and visualize the key cellular pathways involved in the delivery process.

Data Presentation: Physicochemical Properties of this compound-Containing LNPs

The inclusion of this compound in LNP formulations significantly influences their physicochemical properties, which in turn dictate their in vivo behavior and therapeutic efficacy. The following table summarizes key quantitative data from a study by Schantz (2011), which investigated LNPs formulated with a C12-(2-3-2) oligoalkylamine, this compound, cholesterol (Chol), and DMG-PEG2k.

Formulation Composition (Molar Ratio)Hydrodynamic Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
C12-(2-3-2) / this compound / Chol / DMG-PEG2k (8 / 5.29 / 4.41 / 0.88)133 ± 2+42 ± 185
Data sourced from Schantz, S. (2011). Lipid-based delivery system for chemically modified mRNA.[4]

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes the preparation of this compound-containing LNPs using a microfluidic mixing device, a widely adopted method for producing LNPs with controlled size and low polydispersity.[5][6][7]

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol)[8]

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (B145695) (ACS grade or higher)

  • Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)[9]

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringe pumps

  • Syringes

  • Vials

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, helper lipids, and PEG-lipid in ethanol at the desired molar ratio to achieve a final total lipid concentration of 10-30 mM.[9]

    • Gently vortex or sonicate to ensure complete dissolution.

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid cargo in the aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0) at the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution and the nucleic acid solution into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic phase (typically 3:1).

    • Set the total flow rate (TFR) to control the mixing time and resulting particle size.

    • Initiate the mixing process. The rapid mixing of the two solutions induces the self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the sterile LNP suspension at 4°C.

Characterization of LNPs

a) Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

This protocol outlines the measurement of hydrodynamic diameter and zeta potential using a DLS instrument.[10][11]

Procedure:

  • Dilute the LNP suspension in an appropriate buffer (e.g., PBS for size, deionized water or low ionic strength buffer for zeta potential).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the Z-average diameter, polydispersity index (PDI), and zeta potential.

b) Encapsulation Efficiency (RiboGreen Assay)

This protocol describes the determination of nucleic acid encapsulation efficiency using the RiboGreen fluorescent dye.[6]

Procedure:

  • Prepare a standard curve of the nucleic acid in TE buffer.

  • Prepare two sets of LNP samples:

    • Total RNA: Lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid.

    • Free RNA: Use intact LNPs.

  • Add the RiboGreen working solution to both the standards and the LNP samples in a 96-well plate.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the concentration of total and free RNA from the standard curve.

  • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100

Mandatory Visualizations

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the generally accepted pathway for the cellular uptake of LNPs containing cationic lipids and their subsequent endosomal escape, a critical step for the delivery of the nucleic acid cargo into the cytoplasm.

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytic_pathway Endocytic Pathway LNP Lipid Nanoparticle (LNP) (with this compound) Endocytosis Endocytosis (e.g., Clathrin-mediated) LNP->Endocytosis 1. Cellular Uptake Payload_Release Nucleic Acid Payload Release Translation Protein Translation (for mRNA) Payload_Release->Translation Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome 3. Maturation Late_Endosome->Payload_Release 4a. Endosomal Escape (pH-mediated membrane destabilization) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome 4b. Degradation Pathway

Caption: Cellular uptake and endosomal escape of a cationic LNP.

Experimental Workflow for LNP Formulation and Characterization

This diagram outlines the sequential steps involved in the synthesis and quality control of this compound-containing lipid nanoparticles.

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Functional Evaluation Lipid_Prep Prepare Lipid Mix (this compound, helpers, PEG-lipid) in Ethanol Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics NA_Prep Prepare Nucleic Acid in Aqueous Buffer (pH 4) NA_Prep->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis DLS Size & Zeta Potential (DLS) Dialysis->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen In_Vitro In Vitro Transfection (e.g., Luciferase Assay) DLS->In_Vitro RiboGreen->In_Vitro In_Vivo In Vivo Studies (e.g., Biodistribution) In_Vitro->In_Vivo

References

An In-Depth Technical Guide to 16:0 DAP for Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 DAP (1,2-dipalmitoyl-sn-glycero-3-amidinopropane), a cationic lipid increasingly utilized in liposome (B1194612) formulations for advanced drug delivery applications. This document details its chemical properties, its role in the formulation of lipid nanoparticles (LNPs), and its applications in the delivery of therapeutics, particularly nucleic acids like miRNA and siRNA. We will delve into the experimental protocols for liposome preparation and characterization, present quantitative data from various studies, and visualize the key cellular mechanisms involved.

Introduction to this compound

This compound, also known as 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (DPTAP), is a synthetic cationic lipid characterized by a glycerophospholipid structure with two palmitic (16:0) fatty acid chains and a dimethylammonium propane (B168953) head group.[1][2] This cationic head group imparts a positive surface charge to liposomes, a critical feature for their application in drug and gene delivery. This compound is also recognized as a pH-sensitive transfection reagent, enhancing its utility in creating intelligent delivery systems that respond to the acidic environment of endosomes.[1][3][4]

The primary applications of this compound-containing liposomes lie in the fields of gene therapy and vaccine delivery.[5][6] The positively charged liposomes efficiently complex with negatively charged nucleic acids, such as miRNA and siRNA, protecting them from degradation and facilitating their entry into cells.[3][7]

Physicochemical Properties of this compound

The molecular structure and properties of this compound are fundamental to its function in liposome formulations.

PropertyValueReference
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-amidinopropane[1]
Synonyms 1,2-dipalmitoyl-3-dimethylammonium-propane, DPTAP[2]
Molecular Formula C37H73NO4[4]
Molecular Weight 595.98 g/mol [4]
Appearance Powder[4]
Solubility Chloroform[4]
Purity >98%[4]

Liposome Formulation with this compound: Characterization Data

The physicochemical characteristics of liposomes are critical determinants of their in vitro and in vivo performance. The following tables summarize quantitative data for liposomes formulated with cationic lipids, including those with similar structures to this compound, to provide a comparative overview.

Table 3.1: Physicochemical Characterization of Cationic Liposomes

Lipid CompositionParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
DOTAP:Cholesterol (7:3 molar ratio)60-70--~81% (Doxorubicin)[8][9]
DOTAP:Cholesterol:ATRA (5:4:1)231 ± 2.356.4 ± 1.19-93.7 ± 3.6%[10]
DOTAP50-LNP125.0 ± 80.267.9 ± 12.1--[11]
miR-603/PEI-loaded liposomes141 ± 3420.2 ± 1.10.11 ± 0.04-[12]
Microliposomes (miRNA-loaded)---98%[13]
Nanoliposomes (miRNA-loaded)---96%[13]
DDC642 elastic liposomes (miRNA)---~95%[14]

Note: Data for various cationic liposome formulations are presented to illustrate typical ranges, as a comprehensive dataset for a single this compound formulation was not available in the literature reviewed.

Table 3.2: In Vitro Toxicity of DPTAP (this compound)-Containing Liposomes

Cell TypeLiposome CompositionED50 (nmol/ml)Reference
Murine MacrophagesDOPE/DPTAP400[5]

This data highlights that the toxicity of cationic liposomes towards phagocytic cells like macrophages is a significant consideration in formulation development. The toxicity is influenced by the specific cationic lipid used and the overall composition of the liposome.[1][5]

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol is a standard method for producing unilamellar liposomes of a defined size.[5][8][9][15][16]

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol)

  • Chloroform/Methanol solvent mixture

  • Aqueous buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and helper lipids in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This process should also be performed at a temperature above the lipid Tc.

  • Purification (Optional):

    • To remove unencapsulated material, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.

G cluster_prep Liposome Preparation A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Extrusion through Polycarbonate Membrane D->E F Form Unilamellar Vesicles (LUVs) E->F

Fig. 1: Thin-Film Hydration and Extrusion Workflow.
Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug or nucleic acid successfully loaded into the liposomes.

Procedure (using a fluorescently labeled nucleic acid, e.g., siRNA):

  • Separate Free from Encapsulated Material: After liposome preparation, separate the unencapsulated siRNA from the siRNA-loaded liposomes using a method like size exclusion chromatography or ultracentrifugation.[17][18]

  • Quantify Encapsulated siRNA:

    • Lyse the purified liposomes using a detergent (e.g., Triton X-100) to release the encapsulated siRNA.

    • Quantify the amount of released siRNA using a fluorescent dye that binds to nucleic acids (e.g., RiboGreen assay).[17]

    • Measure the fluorescence intensity using a spectrofluorometer.

  • Calculate EE%:

    • EE% = (Amount of encapsulated siRNA / Total initial amount of siRNA) x 100

Cellular Uptake and Mechanism of Action

Cationic liposomes, including those formulated with this compound, primarily enter cells through endocytosis. Their positive charge facilitates interaction with the negatively charged cell membrane.[19][20][21]

Endosomal Escape: The Role of pH-Sensitivity

A key advantage of this compound is its pH-sensitive nature.[1][3] This property is crucial for the endosomal escape of the encapsulated cargo.

  • Endocytosis: The liposome is engulfed by the cell membrane, forming an endosome.

  • Acidification: The endosome matures, and its internal pH drops.

  • Protonation and Destabilization: The dimethylammonium head group of this compound becomes protonated in the acidic environment. This change in charge and the potential interaction with anionic lipids in the endosomal membrane can lead to the destabilization of the endosomal membrane.[14][22]

  • Cargo Release: The destabilization of the endosomal membrane allows the encapsulated therapeutic (e.g., miRNA) to be released into the cytoplasm, where it can exert its biological effect.[14]

G cluster_pathway Cellular Uptake and Endosomal Escape cluster_cell Cell Cytoplasm cluster_endo Endosome (Acidic pH) Release Therapeutic Cargo (e.g., miRNA) Released Destabilization Endosomal Membrane Destabilization Fusion Membrane Fusion/ Pore Formation Destabilization->Fusion Uptake Liposome Uptake (Endocytosis) Uptake->Destabilization Protonation of this compound Fusion->Release

Fig. 2: pH-Mediated Endosomal Escape Pathway.

Stability and Release Profile

The stability of liposomal formulations is crucial for their shelf-life and therapeutic efficacy. Stability is influenced by factors such as lipid composition, cholesterol content, and storage conditions.[18][23][24][25][26][27]

While a specific drug release profile for this compound liposomes was not found in the reviewed literature, cationic liposomes generally exhibit a sustained release profile.[10] The pH-sensitive nature of this compound suggests that drug release would be accelerated in an acidic environment, such as that found in tumors or within endosomes.[10]

Conclusion

This compound is a valuable cationic lipid for the formulation of liposomes, particularly for the delivery of nucleic acids. Its pH-sensitive properties offer a mechanism for efficient endosomal escape, a critical step for the cytoplasmic delivery of therapeutic cargo. While further research is needed to fully characterize specific this compound formulations in terms of their physicochemical properties and release kinetics, the available data and established protocols provide a strong foundation for their development in advanced drug delivery systems. The toxicity of cationic lipids, especially towards immune cells, remains a key consideration that requires careful optimization of the liposomal formulation.

References

An In-Depth Technical Guide to 16:0 DAP in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 DAP, or 1,2-dipalmitoyl-3-dimethylammonium-propane, is a cationic lipid that has garnered significant attention in the field of gene delivery.[1][2][3] Its utility lies in its ability to form lipid nanoparticles (LNPs), which serve as effective vehicles for transporting genetic material, such as messenger RNA (mRNA), small interfering RNA (siRNA), and microRNA (miRNA), into cells.[2][3] A key characteristic of this compound is its pH-sensitive nature, which plays a crucial role in the endosomal escape of the genetic payload, a critical step for successful gene expression or silencing.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols, and available data on its performance.

Core Concepts: Mechanism of Action

The gene delivery process using this compound-based lipid nanoparticles involves several key stages, from the formulation of the LNPs to the release of the genetic material into the cytoplasm of the target cell.

LNP Formulation and Nucleic Acid Encapsulation

Lipid nanoparticles formulated with this compound typically include other lipid components that contribute to the stability and efficacy of the delivery system. These often include a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and cholesterol.[4][5] The positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation and encapsulation of the genetic material within the core of the LNP.[6] The molar ratio of these lipids is a critical parameter that influences the size, charge, and stability of the resulting nanoparticles.[7]

Cellular Uptake and Endosomal Trafficking

Once introduced into a biological system, the positively charged surface of the this compound-containing LNPs facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake through endocytosis.[6] Following internalization, the LNPs are enclosed within endosomes, which are membrane-bound vesicles that traffic their contents to lysosomes for degradation.

pH-Sensitive Endosomal Escape

The acidic environment of the late endosome (pH 5.0-6.0) is the trigger for the release of the genetic cargo from this compound-based LNPs. The tertiary amine headgroup of this compound has a pKa in the acidic range, meaning it becomes protonated at low pH.[8] This protonation, often referred to as the "proton sponge effect," leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane.[6] This disruption of the endosomal membrane allows the encapsulated nucleic acids to escape into the cytoplasm, where they can be translated into proteins (in the case of mRNA) or engage with the cellular machinery for gene silencing (in the case of siRNA or miRNA).[2]

A diagram illustrating the proposed mechanism of this compound-mediated gene delivery is presented below:

Gene_Delivery_Pathway cluster_formulation LNP Formulation cluster_cell Cellular Processes 16_0_DAP This compound (Cationic Lipid) LNP Lipid Nanoparticle (LNP) 16_0_DAP->LNP Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->LNP Cholesterol Cholesterol Cholesterol->LNP Nucleic_Acid Nucleic Acid (mRNA, siRNA) Nucleic_Acid->LNP Encapsulation Gene_Expression Gene Expression / Silencing Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (pH-mediated) Cytoplasm->Gene_Expression

Figure 1: Proposed mechanism of this compound-mediated gene delivery.

Quantitative Data

ParameterTypical ValueSignificance
Particle Size (Diameter) 50 - 200 nmInfluences cellular uptake, biodistribution, and clearance.[9][10]
Polydispersity Index (PDI) < 0.2Indicates a narrow size distribution, which is desirable for reproducibility.[7][9]
Zeta Potential +20 to +60 mVA positive surface charge facilitates interaction with the cell membrane.[7][9]
Encapsulation Efficiency > 80%Represents the percentage of nucleic acid successfully loaded into the LNPs.[7]

Note: For specific performance data, researchers are encouraged to consult individual research articles that utilize this compound for their specific application.

Experimental Protocols

The following are generalized protocols for the formulation of this compound-containing lipid nanoparticles and their use in cell transfection. These should be considered as starting points and may require optimization for specific nucleic acids and cell types.

Protocol 1: LNP Formulation by Thin-Film Hydration

This method is a common laboratory-scale technique for preparing liposomes and LNPs.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform (B151607) or a suitable organic solvent

  • Nucleic acid (e.g., mRNA, siRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. Dissolve this compound, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1:1 or optimized ratios based on preliminary experiments). b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the nucleic acid solution (in an acidic buffer to facilitate encapsulation) by rotating the flask at a temperature above the phase transition temperature of the lipids.

  • Sonication/Extrusion: a. To reduce the size and lamellarity of the liposomes, sonicate the suspension in a water bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes.

  • Buffer Exchange: a. To raise the pH to a physiological level, dialyze the LNP suspension against PBS (pH 7.4) or use a desalting column.

  • Characterization: a. Characterize the formulated LNPs for their particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).

LNP_Formulation_Workflow Lipid_Dissolution 1. Dissolve Lipids (this compound, DOPE, Cholesterol) in Organic Solvent Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate with Nucleic Acid Solution Film_Formation->Hydration Sizing 4. Size Reduction (Sonication/Extrusion) Hydration->Sizing Buffer_Exchange 5. Buffer Exchange (Dialysis) Sizing->Buffer_Exchange Characterization 6. Characterization (DLS, Zeta Potential) Buffer_Exchange->Characterization Cell_Transfection_Workflow Cell_Seeding 1. Seed Cells in Multi-well Plate Complex_Formation 2. Prepare LNP Transfection Complexes Cell_Seeding->Complex_Formation Transfection 3. Add Complexes to Cells and Incubate Complex_Formation->Transfection Post_Transfection 4. Replace Medium and Incubate Further Transfection->Post_Transfection Analysis 5. Analyze for Gene Expression/Silencing Post_Transfection->Analysis

References

16:0 DAP as a pH-Sensitive Transfection Reagent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP), a cationic lipid utilized as a pH-sensitive transfection reagent for the delivery of nucleic acids into cells. This document outlines the core principles of its mechanism of action, offers detailed experimental protocols, presents available data on its performance, and illustrates key cellular pathways involved in the transfection process.

Introduction to this compound

This compound is a synthetic, ionizable cationic lipid that has gained attention in the field of drug delivery, particularly for the formulation of lipid nanoparticles (LNPs) designed to transport genetic material such as messenger RNA (mRNA), small interfering RNA (siRNA), and microRNA (miRNA).[1][2][3] Its structure consists of a tertiary amine headgroup attached to a propane-1,2-diol backbone, with two 16-carbon saturated fatty acid (palmitic acid) chains. This amphipathic nature allows it to self-assemble into lipid bilayers, forming the basis of liposomes and LNPs.

The key feature of this compound is its pH-sensitivity, which is crucial for efficient intracellular delivery of its cargo.[1][2] At physiological pH (~7.4), the dimethylamino headgroup is largely neutral, minimizing interactions with negatively charged cell membranes and serum proteins, which can enhance stability in circulation. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the tertiary amine becomes protonated, leading to a net positive charge.[4] This charge-driven interaction with the anionic lipids of the endosomal membrane is believed to trigger membrane destabilization and facilitate the release of the encapsulated nucleic acids into the cytoplasm, a critical step known as endosomal escape.[5]

Mechanism of Action: pH-Sensitive Endosomal Escape

The transfection process mediated by this compound-containing liposomes involves several key stages, from cellular uptake to the release of the genetic payload. The pH-dependent properties of this compound are central to overcoming the endosomal barrier, which is a major rate-limiting step in non-viral gene delivery.

The general mechanism is as follows:

  • Formation of Lipoplexes: The positively charged this compound liposomes (formulated at a pH below the pKa of the lipid) are complexed with the negatively charged nucleic acid cargo to form lipoplexes.

  • Cellular Uptake: These lipoplexes are internalized by cells, primarily through endocytic pathways such as macropinocytosis or clathrin-mediated endocytosis.[6][7]

  • Endosomal Acidification and Protonation: As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the dimethylamino headgroup of this compound.[4]

  • Membrane Destabilization and Endosomal Escape: The now positively charged this compound interacts with the negatively charged lipids of the endosomal membrane, leading to membrane fusion or disruption. This process is often enhanced by the presence of helper lipids like DOPE, which can promote the formation of non-bilayer hexagonal phases that destabilize the membrane.[3]

  • Cytosolic Release: The disruption of the endosomal membrane allows the nucleic acid cargo to be released into the cytoplasm, where it can then be translated (in the case of mRNA) or engage with the cellular machinery to exert its function (in the case of siRNA or miRNA).

dot

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.0-6.5) Lipoplex This compound Lipoplex (Neutral Charge) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Endocytosis Protonated_Lipoplex Protonated this compound Lipoplex (Positive Charge) Escape Membrane Fusion & Endosomal Escape Protonated_Lipoplex->Escape Interaction with Endosomal Membrane Endosomal_Membrane Endosomal Membrane Nucleic_Acid Nucleic Acid Cargo Escape->Nucleic_Acid Cytoplasm Cytoplasm Nucleic_Acid->Cytoplasm Functional Activity

Caption: Workflow of this compound-mediated transfection and endosomal escape.

Quantitative Data

While this compound is commercially available and cited in research, specific quantitative data on its transfection efficiency and cytotoxicity are not extensively documented in publicly available literature.[1][2][3] To provide a frame of reference, the following tables summarize representative data for other commonly used cationic lipids, such as DOTAP and DODAP. It is important to note that these values can vary significantly depending on the cell type, nucleic acid cargo, formulation, and experimental conditions.

Table 1: Representative Transfection Efficiency of Cationic Lipids

Cationic LipidCell LineTransfection MethodReporter GeneTransfection Efficiency (%)Reference
DOTAP/DOPEA549LipofectionsiRNA~80% mRNA knockdown[3]
LipoLTXMACTLipofectionGFP Plasmid~29.5%[8]
LipoLTXMDBKLipofectionGFP Plasmid~4.0%[8]
ElectrosprayCHOElectrosprayGFP Plasmid~58.6%[9]

Table 2: Representative Cytotoxicity of Cationic Lipids

Cationic LipidCell LineAssayIC50 / ViabilityReference
DOTAP/Chol/DOPEA549Not specified~30% viability at N/P ratio 10[3]
Daptomycin (DAP)MCF7MTT AssayIC50: 0.34 µM[10]
Daptomycin (DAP)HUVECMTT AssayIC50: 1.37 µM[10]
[Ag2(sac)2(dap)2] HeLaMTT AssayIC50: 19.53 µM[11]
[Ag2(sac)2(dap)2]A549MTT AssayIC50: 17.93 µM[11]

*Note: The data for "DAP" in the cytotoxicity table likely refers to the antibiotic Daptomycin, not 1,2-dipalmitoyl-3-dimethylammonium-propane, as the context of the study was anticancer effects. ***Note: This data is for a silver-based complex containing a "dap" ligand (1,3-diaminopropane) and is not directly comparable to this compound.

Experimental Protocols

Synthesis of this compound (Generalized from similar cationic lipids)

A precise, publicly available protocol for the synthesis of this compound is not readily found. However, a general approach can be adapted from the synthesis of similar cationic lipids like 1,2-dioleoyl-3-dimethylammonium-propane (DODMA).[12] This involves the reaction of a protected glycerol (B35011) backbone with the appropriate fatty acid chains and subsequent addition of the dimethylamino headgroup. A more common approach for researchers is to purchase the lipid from a commercial supplier.[1][2]

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes containing this compound, a helper lipid (e.g., DOPE or cholesterol), and a PEGylated lipid for stability.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Hydration buffer (e.g., RNase-free citrate (B86180) buffer, pH 4.0)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DOPE (or cholesterol), and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:48:2).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Reduce the pressure to evaporate the chloroform, creating a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under vacuum for at least 1 hour to ensure complete removal of the solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the lipid film.

    • Gently rotate the flask in the water bath for 1-2 hours to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a pre-heated extruder.

    • Force the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Characterization and Storage:

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Store the prepared liposomes at 4°C.

Lipoplex Formation and Transfection

Materials:

  • Prepared this compound liposomes

  • Nucleic acid (e.g., mRNA, siRNA) in RNase-free buffer

  • Cell culture medium (e.g., Opti-MEM)

  • Cells plated in a multi-well plate

Procedure:

  • Dilution:

    • Dilute the required amount of nucleic acid in serum-free cell culture medium.

    • In a separate tube, dilute the required amount of this compound liposomes in serum-free cell culture medium. The optimal ratio of lipid to nucleic acid (N/P ratio) should be determined empirically.

  • Complexation:

    • Add the diluted nucleic acid to the diluted liposomes and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Add the lipoplex solution dropwise to the cells in the multi-well plate.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before analysis.

Signaling Pathways

The delivery of foreign nucleic acids into the cytoplasm by transfection reagents like this compound can trigger innate immune responses. The cell possesses pattern recognition receptors (PRRs) that detect these nucleic acids and initiate signaling cascades, leading to the production of interferons and other cytokines.

Toll-Like Receptor (TLR) Signaling

Endosomal TLRs are a key class of PRRs that recognize nucleic acids. TLR3 detects double-stranded RNA (dsRNA), TLR7 and TLR8 recognize single-stranded RNA (ssRNA), and TLR9 detects unmethylated CpG DNA. Upon ligand binding, these TLRs initiate signaling through adaptor proteins like MyD88 or TRIF, leading to the activation of transcription factors such as NF-κB and IRF3/7, which in turn drive the expression of type I interferons and inflammatory cytokines.[13][14]

dot

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 ssRNA ssRNA TLR7_8 TLR7/8 ssRNA->TLR7_8 CpG_DNA CpG DNA TLR9 TLR9 CpG_DNA->TLR9 TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR7_8->MyD88 TLR9->MyD88 TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TBK1 TBK1 TRAF3->TBK1 IKKi IKKε TRAF3->IKKi IKK IKK complex TRAF6->IKK IRF3 IRF3 TBK1->IRF3 IKKi->IRF3 IRAKs->TRAF6 NF_kB NF-κB IKK->NF_kB IFN Type I Interferon (IFN-α/β) IRF3->IFN IRF7->IFN Cytokines Inflammatory Cytokines NF_kB->Cytokines

Caption: Endosomal Toll-Like Receptor (TLR) signaling pathway.

RIG-I-Like Receptor (RLR) Signaling

In the cytoplasm, RIG-I-like receptors (RLRs), including RIG-I and MDA5, detect viral RNA. RIG-I typically recognizes short dsRNA with a 5'-triphosphate, while MDA5 recognizes long dsRNA. Upon binding to their respective ligands, RLRs undergo a conformational change and interact with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a signaling cascade that, similar to TLR signaling, results in the activation of IRF3/7 and NF-κB and the subsequent production of type I interferons and inflammatory cytokines.[1][4]

dot

RLR_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Downstream Signaling cluster_nucleus Nucleus Viral_RNA Viral RNA (5'-ppp-dsRNA) RIG_I RIG-I Viral_RNA->RIG_I Recognition MAVS MAVS RIG_I->MAVS Activation TRAF3 TRAF3 MAVS->TRAF3 NF_kB NF-κB MAVS->NF_kB TBK1 TBK1 TRAF3->TBK1 IKKi IKKε TRAF3->IKKi IRF3 IRF3 TBK1->IRF3 IKKi->IRF3 IFN Type I Interferon (IFN-α/β) IRF3->IFN Cytokines Inflammatory Cytokines NF_kB->Cytokines

Caption: RIG-I-Like Receptor (RLR) signaling pathway.

Conclusion

This compound is a valuable tool in the field of non-viral gene delivery due to its pH-sensitive properties that facilitate endosomal escape. While specific, comprehensive datasets on its performance are not as readily available as for some other cationic lipids, the principles of its mechanism of action are well-understood within the context of ionizable lipids. The provided protocols offer a starting point for the formulation and application of this compound-based transfection reagents. Further optimization of formulations and a deeper understanding of its interactions with cellular components will continue to enhance its utility in research and therapeutic development.

References

The Role of 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) in mRNA Vaccine Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) vaccines has revolutionized the landscape of modern medicine, with lipid nanoparticles (LNPs) serving as the cornerstone of their successful clinical translation. Within the intricate composition of these LNPs, cationic or ionizable lipids are critical components that facilitate the encapsulation, delivery, and endosomal escape of mRNA. This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP), a cationic lipid that has been utilized in the formulation of lipid-based delivery systems. While its application has been more prominently documented in the context of small interfering RNA (siRNA) and microRNA (miRNA) delivery, its structural characteristics merit consideration within the broader field of nucleic acid delivery, including mRNA vaccines. This document will delve into the chemical properties of this compound, general principles of LNP formulation, and the overarching mechanisms of cellular uptake and innate immune activation common to cationic lipid-based delivery systems. It is important to note that while the fundamental principles are discussed, specific in-depth data and detailed protocols for the use of this compound in mRNA vaccine development are not extensively available in publicly accessible literature, suggesting that its use in this specific application may be less common compared to other proprietary ionizable lipids.

Introduction to this compound

1,2-dipalmitoyl-3-dimethylammonium-propane, commonly abbreviated as this compound, is a synthetic cationic lipid. Its structure consists of a propane (B168953) backbone, two palmitoyl (B13399708) (16:0) fatty acid chains, and a dimethylammonium headgroup. The presence of the positively charged headgroup at physiological pH is a key feature that enables its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA.

Chemical Structure of this compound:

Figure 1: Chemical structure of 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound).

Role in Lipid Nanoparticle (LNP) Formulation

Cationic lipids like this compound are integral to the formation of LNPs designed to encapsulate mRNA. The general process involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA at a low pH.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₇H₇₃NO₄[1]
Molecular Weight 596.0 g/mol [1]
Physical State Solid[1]
Solubility Soluble in Chloroform[1]
Common Synonyms DPDAP[1]

During formulation, the tertiary amine of the ionizable lipid becomes protonated at an acidic pH, leading to a positive charge that facilitates complexation with the negatively charged mRNA. This process results in the formation of a condensed core, which is then stabilized by other lipid components.[2]

A typical LNP formulation includes:

  • Cationic/Ionizable Lipid (e.g., this compound): For mRNA encapsulation and endosomal escape.[2]

  • Helper Phospholipid (e.g., DSPC, DOPE): Provides structural integrity to the nanoparticle.[3]

  • Cholesterol: Modulates membrane fluidity and stability.[3]

  • PEGylated Lipid: Prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[3]

The molar ratios of these components are a critical parameter that must be optimized to achieve desired particle size, stability, and transfection efficiency.[4]

Experimental Protocols

General LNP Formulation via Microfluidic Mixing

This protocol outlines a standard procedure for LNP formulation using a microfluidic device, which allows for controlled and reproducible mixing.

Materials:

  • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate on the microfluidic device.

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a more neutral surface charge.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Analyze the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

G cluster_0 Organic Phase cluster_1 Aqueous Phase lipids This compound, DSPC, Cholesterol, PEG-Lipid in Ethanol mixer Microfluidic Mixer lipids->mixer mrna mRNA in Citrate Buffer (pH 4) mrna->mixer purification Dialysis / TFF (Buffer Exchange to PBS pH 7.4) mixer->purification sterile Sterile Filtration (0.22 µm) purification->sterile final_lnp mRNA-LNP Formulation sterile->final_lnp

Figure 2: General workflow for mRNA-LNP formulation.
Physicochemical Characterization

Table 2: Key Physicochemical Characterization Parameters for mRNA-LNPs

ParameterMethodTypical RangeImportance
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nmAffects biodistribution and cellular uptake.[5][6]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the uniformity of the particle population.[5][6]
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4A neutral charge reduces non-specific interactions in the bloodstream.[5][6]
mRNA Encapsulation Efficiency RiboGreen Assay> 90%Ensures a high payload of the active pharmaceutical ingredient.[7]

Mechanism of Action

Cellular Uptake and Endosomal Escape

The delivery of mRNA to the cytoplasm is a multi-step process. LNPs are typically internalized by cells through endocytosis.[8] Once inside the endosome, the acidic environment (pH 5.0-6.5) plays a crucial role. The ionizable lipid, such as this compound, becomes protonated, leading to a net positive charge on the LNP. This positive charge is thought to facilitate the disruption of the endosomal membrane through interactions with anionic lipids in the endosomal membrane, allowing the mRNA to escape into the cytoplasm where it can be translated into the target antigen.[][10]

G lnp mRNA-LNP endocytosis Endocytosis lnp->endocytosis cell Cell Membrane endosome Endosome (pH ~6.5) endocytosis->endosome Internalization acidification Endosomal Acidification (pH drops) endosome->acidification protonation This compound Protonation (LNP becomes positively charged) acidification->protonation disruption Endosomal Membrane Disruption protonation->disruption escape mRNA Release into Cytoplasm disruption->escape translation mRNA Translation (Antigen Production) escape->translation G lnp mRNA-LNP (containing this compound) apc Antigen-Presenting Cell (APC) (e.g., Dendritic Cell) lnp->apc Uptake prr Pattern Recognition Receptors (e.g., TLRs, NLRs) apc->prr Recognition signaling Intracellular Signaling Cascade (e.g., NF-κB, IRF) prr->signaling cytokines Production of Cytokines & Chemokines (e.g., IL-6, TNF-α, IFN-α/β) signaling->cytokines activation APC Maturation & Antigen Presentation cytokines->activation tcell T-Cell Priming activation->tcell bcell B-Cell Activation tcell->bcell response Adaptive Immune Response (Antibodies & T-Cell Immunity) bcell->response

References

Methodological & Application

Application Notes and Protocols for Preparing 16:0 DAP Liposomes for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNA (siRNA) presents a powerful therapeutic modality for silencing specific genes involved in various diseases. However, the clinical translation of siRNA is hindered by its inherent instability in biological fluids and its inability to efficiently cross cell membranes.[1][2][3] Liposomal delivery systems, particularly those formulated with cationic lipids, have emerged as a promising strategy to overcome these barriers.[4] Cationic liposomes can protect siRNA from degradation by nucleases, facilitate cellular uptake, and promote endosomal escape to deliver the siRNA cargo into the cytoplasm where it can engage with the RNA interference machinery.[4][][6]

16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) is a cationic lipid that can be utilized for the formulation of liposomes for drug and gene delivery.[7][8] These application notes provide detailed protocols for the preparation, characterization, and in vitro application of this compound liposomes for siRNA delivery.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used and reproducible technique for preparing liposomes.[9][10] It involves dissolving lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.

Materials and Reagents:

  • This compound (1,2-dipalmitoyl-3-dimethylammonium-propane)

  • Helper lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or Cholesterol[8][11]

  • Chloroform (B151607)

  • Nuclease-free water or buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve this compound and a helper lipid (e.g., DOPE or cholesterol) in chloroform. A common molar ratio for cationic lipid to helper lipid is 1:1 or 7:3.[12][13]

    • For example, to prepare a 10 µmol total lipid formulation with a 1:1 molar ratio, mix 5 µmol of this compound and 5 µmol of DOPE.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (for this compound, this is above its melting point).

    • Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.[13]

  • Hydration:

    • Hydrate the lipid film with a pre-warmed nuclease-free aqueous buffer (e.g., PBS, pH 7.4). The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking above the lipid transition temperature for 30-60 minutes. This process allows the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[9][10]

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Assemble the extruder with the desired membrane and pre-heat it to a temperature above the lipid transition temperature.

    • Pass the liposome (B1194612) suspension through the extruder 10-20 times. This will result in a suspension of small unilamellar vesicles (SUVs).

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few weeks.

Protocol 2: Encapsulation of siRNA into this compound Liposomes

The encapsulation of negatively charged siRNA into cationic liposomes is primarily driven by electrostatic interactions. The ratio of the positive charges from the cationic lipid (Nitrogen) to the negative charges from the siRNA (Phosphate), known as the N/P ratio, is a critical parameter.

Materials and Reagents:

  • Prepared this compound liposomes

  • siRNA stock solution (concentration determined by UV-Vis spectrophotometry at 260 nm)

  • Nuclease-free buffer (e.g., Opti-MEM or PBS)

Procedure:

  • Calculate the N/P Ratio:

    • The number of moles of nitrogen (N) in this compound is 1 per molecule.

    • The number of moles of phosphate (B84403) (P) in siRNA is approximately 2 times the number of base pairs.

    • N/P Ratio = (Moles of this compound × 1) / (Moles of siRNA × number of phosphate groups per siRNA).

  • Complex Formation:

    • Dilute the required amount of siRNA in a nuclease-free buffer.

    • In a separate tube, dilute the corresponding amount of this compound liposomes to achieve the desired N/P ratio (e.g., N/P ratios of 2.5, 5, or 10 are commonly tested).[14]

    • Add the diluted siRNA solution to the diluted liposome suspension dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of liposome-siRNA complexes (lipoplexes). The resulting lipoplexes are now ready for characterization and in vitro use.

Protocol 3: Characterization of this compound-siRNA Liposomes

Proper characterization is essential to ensure the quality and reproducibility of the liposomal formulation.

Methods:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • These parameters are determined using Dynamic Light Scattering (DLS).

    • Dilute the lipoplex suspension in an appropriate buffer (e.g., PBS or deionized water).

    • Measure the hydrodynamic diameter (particle size), PDI (a measure of size distribution), and zeta potential (a measure of surface charge).

  • Encapsulation Efficiency (EE):

    • EE is the percentage of siRNA that is successfully encapsulated within the liposomes.

    • Separate the free, unencapsulated siRNA from the lipoplexes using methods like gel electrophoresis, ultracentrifugation, or a fluorescent dye exclusion assay (e.g., RiboGreen assay).

    • Quantify the amount of encapsulated siRNA.

    • EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] × 100.

Protocol 4: In Vitro Transfection of siRNA using this compound Liposomes (Example)

This protocol provides a general guideline for delivering siRNA to cultured cells.

Materials and Reagents:

  • Adherent cells (e.g., HeLa, A549) cultured in appropriate media

  • This compound-siRNA lipoplexes

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium (with serum)

Procedure:

  • Cell Seeding:

    • One day before transfection, seed the cells in a multi-well plate to achieve 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the culture medium from the cells and wash once with PBS.

    • Prepare the lipoplex-siRNA complexes in a serum-free medium as described in Protocol 2. The final siRNA concentration in the wells typically ranges from 20 to 50 nM.

    • Add the lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

  • Analysis of Gene Knockdown:

    • Assess the knockdown of the target gene at the mRNA level (e.g., using qRT-PCR) or protein level (e.g., using Western blotting or immunofluorescence).

Data Presentation

The following table summarizes typical physicochemical properties of cationic liposome-siRNA complexes. The exact values for this compound formulations will need to be determined experimentally.

Formulation ComponentN/P RatioParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
This compound / DOPE2.5120 - 180< 0.2+20 to +30> 85
This compound / DOPE5130 - 200< 0.2+30 to +45> 90
This compound / DOPE10150 - 250< 0.25+45 to +60> 95
This compound / Cholesterol5100 - 150< 0.2+25 to +40> 90

Note: These are representative values. Actual results may vary depending on the specific lipids, buffer conditions, and preparation method used.

Visualization

The following diagrams illustrate the experimental workflow and the cellular delivery pathway.

G cluster_prep Liposome Preparation cluster_encap siRNA Encapsulation cluster_char Characterization cluster_app In Vitro Application A 1. Dissolve this compound and Helper Lipid in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Extrusion for Uniform Size C->D E 5. Dilute Liposomes and siRNA Separately D->E F 6. Mix to Form Lipoplexes (N/P Ratio) E->F G 7. Measure Size, PDI, Zeta Potential (DLS) F->G H 8. Determine Encapsulation Efficiency F->H I 9. Add Lipoplexes to Cultured Cells F->I J 10. Analyze Gene Knockdown I->J

Caption: Experimental workflow for this compound-siRNA liposome preparation.

G cluster_uptake Cellular Uptake and siRNA Release lipoplex This compound-siRNA Lipoplex endocytosis Endocytosis lipoplex->endocytosis 1. Binding & Internalization cell_membrane Cell Membrane early_endosome Early Endosome (pH 6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5) Degradation late_endosome->lysosome cytoplasm Cytoplasm late_endosome->cytoplasm 2. Endosomal Escape (Proton Sponge Effect) risc RISC Loading cytoplasm->risc 3. siRNA Release silencing mRNA Cleavage & Gene Silencing risc->silencing

Caption: Cellular uptake and mechanism of action for siRNA delivery.

References

Application Notes and Protocols for miRNA Encapsulation using 16:0 DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP), a cationic lipid, for the encapsulation of microRNA (miRNA). The protocols outlined below detail the formulation of lipid nanoparticles (LNPs), characterization of these particles, and methods for in vitro and in vivo applications.

Introduction

MicroRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in regulating gene expression.[1][2] Their therapeutic potential in various diseases, including cancer and immune disorders, is an area of intense research.[3][4] However, the effective delivery of miRNA to target cells in vivo is challenging due to their rapid degradation by nucleases and poor cellular uptake.[1][5] Encapsulation of miRNA within lipid nanoparticles (LNPs) offers a promising solution by protecting the nucleic acid from degradation and facilitating its entry into cells.[1][3][6]

This compound is a cationic lipid that is particularly effective for preparing miRNA-encapsulated liposomes.[7] Its pH-sensitive nature allows for controlled formulation and enhances the efficiency of miRNA delivery.[7] This document provides detailed protocols for using this compound to formulate miRNA-LNPs, along with methods for their characterization and application in research settings.

Data Presentation

The following tables summarize typical quantitative data obtained during the formulation and characterization of miRNA-LNPs using cationic lipids similar to this compound. These values can serve as a benchmark for researchers developing their own formulations.

Table 1: Physicochemical Properties of miRNA-LNPs

Formulation ComponentmiRNA EncapsulatedMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Cationic Lipid, Helper Lipid, Cholesterol, PEG-LipidmiR-122 mimic~100-150< 0.2+30 to +50> 90[8][9]
Cationic Lipid, Neutral LipidmiR-204-5p, miR-199b-5p157.5 - 166.8< 0.2-18 to -28High[10]
DOTAP, Cholesterolpre-miR-107~150-200Not ReportedPositiveNot Reported[5]
Neutral Lipid EmulsionmiR-34a mimicNot ReportedNot ReportedNot ReportedEfficient[11]

Table 2: In Vitro Transfection Efficiency and Cellular Uptake

Cell LinemiRNA DeliveredLNP FormulationTransfection EfficiencyCellular UptakeReference
Hepatocellular Carcinoma (HCC) cellsmiR-122 mimicLNP-DP1 (DODMA-based)>95% target gene downregulationPreferential uptake by hepatocytes and tumor cells[8][9]
Melanoma cell lines (A375, M14)miR-204-5p, miR-199b-5pCationic LNPsImpaired cell proliferation and viabilityEfficient uptake leading to biological effect[10]
Human bone marrow stromal cells (bMSCs)miRNA-145 mimicLNP (composition not fully specified)Successful delivery and transcription of reporter mRNAConfirmed by confocal microscopy[2]
Glioblastoma cell linesmiR-603DOTAP/DOTMA/DC-CHOLHigher delivery compared to commercial reagentsEfficient uptake[11]

Experimental Protocols

Protocol 1: Formulation of this compound-based Lipid Nanoparticles for miRNA Encapsulation

This protocol describes the preparation of miRNA-loaded LNPs using the ethanol (B145695) injection method.

Materials:

  • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)[12][13]

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • miRNA mimic or inhibitor

  • Ethanol, anhydrous

  • Nuclease-free water

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device or magnetic stirrer

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, helper lipid, cholesterol, and PEGylated lipid in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The final lipid concentration in ethanol should be between 10-25 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare miRNA Solution:

    • Dissolve the miRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.

  • LNP Formulation:

    • Microfluidic Mixing (Recommended):

      • Set up the microfluidic mixing device according to the manufacturer's instructions.

      • Load the lipid-ethanol solution into one syringe and the miRNA-citrate buffer solution into another.

      • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

      • Initiate mixing to form the LNPs.

    • Ethanol Injection (Alternative):

      • Place the miRNA-citrate buffer solution in a sterile beaker with a magnetic stir bar.

      • While stirring vigorously, rapidly inject the lipid-ethanol solution into the aqueous phase.

  • Dialysis and Concentration:

    • Transfer the resulting LNP dispersion to a dialysis cassette (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least three buffer changes, to remove ethanol and non-encapsulated miRNA.

    • If necessary, concentrate the LNPs using a centrifugal filter device (e.g., Amicon Ultra, 100 kDa MWCO).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided.[14][15]

Protocol 2: Characterization of miRNA-LNPs

1. Particle Size and Zeta Potential:

  • Dilute an aliquot of the LNP suspension in nuclease-free water or PBS.

  • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. Encapsulation Efficiency:

  • Encapsulation efficiency can be determined using a nucleic acid quantification assay, such as the RiboGreen assay.[8]

  • Total miRNA: Lyse an aliquot of the LNP suspension with a detergent (e.g., 1% Triton X-100) to release the encapsulated miRNA. Measure the fluorescence of the RiboGreen dye upon binding to the total miRNA.

  • Free miRNA: In a separate aliquot of intact LNPs, measure the fluorescence of the RiboGreen dye, which will only bind to the unencapsulated miRNA.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total miRNA - Free miRNA) / Total miRNA] x 100

3. miRNA Integrity:

  • Extract the encapsulated miRNA from the LNPs using a suitable RNA extraction kit.

  • Analyze the integrity of the extracted miRNA using gel electrophoresis (e.g., agarose (B213101) or polyacrylamide gel).

Protocol 3: In Vitro Transfection of Cells with miRNA-LNPs

Materials:

  • Cultured cells (e.g., cancer cell line, primary cells)

  • Complete cell culture medium

  • miRNA-LNP formulation

  • Control LNPs (without miRNA)

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Transfection:

    • On the day of transfection, remove the old medium from the cells.

    • Add fresh complete medium containing the desired concentration of miRNA-LNPs (e.g., 10-100 nM final miRNA concentration).

    • Include wells with control LNPs and untreated cells as controls.

    • Incubate the cells for 24-72 hours.

  • Assessment of Transfection and Downstream Effects:

    • Cellular Uptake: To visualize uptake, fluorescently labeled miRNA can be encapsulated. Image the cells using fluorescence microscopy or quantify uptake using flow cytometry.[2]

    • Target Gene Expression: After the incubation period, lyse the cells and extract total RNA. Quantify the expression of the miRNA target gene using RT-qPCR.[16][17]

    • Protein Expression: Perform a Western blot or ELISA to assess the protein levels of the miRNA target.

    • Phenotypic Assays: Conduct relevant functional assays such as cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay), or migration assays, depending on the function of the delivered miRNA.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_application Application A Prepare Lipid Stock (this compound, Helper, Chol, PEG) in Ethanol C Microfluidic Mixing (Aqueous:Organic = 3:1) A->C B Prepare miRNA Solution in Citrate Buffer (pH 4.0) B->C D Dialysis against PBS (pH 7.4) C->D Formed LNPs E Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) D->E F In Vitro Transfection of Target Cells E->F Characterized miRNA-LNPs G Analysis of Downstream Effects (RT-qPCR, Western Blot, Phenotypic Assays) F->G

Caption: Workflow for miRNA-LNP formulation, characterization, and in vitro application.

Cellular Uptake and miRNA Release

cellular_uptake cluster_cell Target Cell LNP miRNA-LNP Endocytosis Endocytosis LNP->Endocytosis 1. Binding & Internalization Extracellular Extracellular Space CellMembrane Cell Membrane Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape 2. pH-mediated Destabilization miRNA Free miRNA EndosomalEscape->miRNA 3. miRNA Release Cytoplasm Cytoplasm RISC RISC Loading miRNA->RISC Target Target mRNA Degradation/ Translation Repression RISC->Target

Caption: Cellular uptake of miRNA-LNPs and subsequent miRNA release into the cytoplasm.

Example Signaling Pathway: NF-κB Inhibition by miR-146a

nfkB_pathway cluster_nucleus LPS_TNF LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNF->TLR4_TNFR IRAK1 IRAK1 TLR4_TNFR->IRAK1 TRAF6 TRAF6 IKK IKK Complex TRAF6->IKK IRAK1->TRAF6 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (e.g., IL-6) Nucleus->ProInflammatory Induces Transcription miR146a_LNP This compound LNP (miR-146a) miR146a miR-146a miR146a_LNP->miR146a Delivers miR146a->TRAF6 Inhibits miR146a->IRAK1 Inhibits

References

Application Notes and Protocols for 16:0 DAP LNP Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA, siRNA, and gene editing constructs. The cationic lipid 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP) is a valuable component in the formulation of these delivery vehicles. Its saturated 16-carbon acyl chains contribute to the structural integrity of the LNP, while its cationic headgroup facilitates the encapsulation of negatively charged nucleic acids and interaction with target cells.

These application notes provide a comprehensive, step-by-step guide to the assembly of this compound-containing LNPs using a microfluidic-based approach. This method allows for precise control over particle size and polydispersity, leading to reproducible formulations. Detailed protocols for the characterization of the resulting LNPs are also provided, ensuring the quality and consistency of the final product.

Core Principles of LNP Formulation

The assembly of LNPs is a rapid self-assembly process driven by the controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload at a low pH. The key components of a typical LNP formulation are:

  • Cationic/Ionizable Lipid (e.g., this compound): This lipid possesses a positively charged or ionizable headgroup that electrostatically interacts with the negatively charged phosphate (B84403) backbone of the nucleic acid, facilitating encapsulation. At physiological pH, ionizable lipids become more neutral, which can reduce toxicity.

  • Helper Lipid (e.g., DSPC): A neutral phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contributes to the structural integrity and stability of the lipid bilayer.

  • Cholesterol: This structural lipid modulates the fluidity and rigidity of the LNP, enhancing its stability in biological environments.

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control particle size during formation, prevent aggregation, and increase the circulation half-life of the LNPs in vivo.

Experimental Protocols

Materials and Equipment
  • Lipids:

    • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic Acid: mRNA, siRNA, or other nucleic acid of interest

  • Solvents and Buffers:

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

    • Syringe pumps

    • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

    • Zeta potential analyzer

    • Fluorometer or plate reader for RiboGreen assay

    • Dialysis tubing or tangential flow filtration (TFF) system

    • Sterile filters (0.22 µm)

Protocol 1: Preparation of Stock Solutions
  • Lipid Stock Solutions (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids. Recommended concentrations are between 10-25 mg/mL.

    • From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing the desired molar ratio of the four lipid components. A commonly used starting molar ratio for cationic/ionizable lipid-based LNPs is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) .[1][2][3][4][5][]

  • Nucleic Acid Stock Solution (in Aqueous Buffer):

    • Dissolve the nucleic acid in a low pH buffer, such as 50 mM citrate buffer (pH 4.0), to a final concentration of 0.1-1 mg/mL. The acidic pH ensures that the cationic lipid is protonated and positively charged, facilitating complexation with the negatively charged nucleic acid.

Protocol 2: LNP Assembly using Microfluidics

This protocol is based on a total flow rate (TFR) of 12 mL/min and a flow rate ratio (FRR) of 3:1 (Aqueous:Ethanol). These parameters can be optimized for specific applications.[2][7][8][9][10]

  • System Setup:

    • Prime the microfluidic system according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the nucleic acid in citrate buffer into another syringe.

  • LNP Formation:

    • Set the syringe pumps to a flow rate ratio of 3:1 (Aqueous:Ethanol). For a TFR of 12 mL/min, the aqueous phase flow rate would be 9 mL/min and the ethanol phase flow rate would be 3 mL/min.

    • Initiate the flow from both syringes simultaneously to allow for rapid mixing within the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Collection and Dilution:

    • Collect the LNP solution from the outlet of the microfluidic cartridge.

    • Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), at a 1:1 or 1:2 ratio to raise the pH and stabilize the newly formed nanoparticles.

Protocol 3: Downstream Processing
  • Buffer Exchange and Purification:

    • To remove the ethanol and unencapsulated nucleic acid, perform buffer exchange using either dialysis or tangential flow filtration (TFF).

    • Dialysis: Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cut-off (MWCO) membrane (e.g., 10 kDa).

    • TFF: Use a TFF system with a suitable MWCO membrane (e.g., 100 kDa) to diafilter the LNP solution against PBS (pH 7.4) until the ethanol concentration is below 1%.

  • Concentration and Sterilization:

    • Concentrate the purified LNP solution to the desired final concentration using the TFF system or centrifugal filters.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Storage:

    • Store the final LNP solution at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Data Presentation

The following table summarizes the expected physicochemical properties of LNPs formulated with a cationic/ionizable lipid at a molar ratio of 50:10:38.5:1.5 (Cationic Lipid:DSPC:Cholesterol:PEG-Lipid). Note that these are representative values, and actual results may vary depending on the specific nucleic acid payload and process parameters.

ParameterExpected ValueMethod of Analysis
Particle Size (Z-average) 70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) Near-neutral to slightly positiveElectrophoretic Light Scattering (ELS)
Nucleic Acid Encapsulation Efficiency > 90%RiboGreen Assay

Experimental Characterization Protocols

Protocol 4: Particle Size and Polydispersity Index (PDI) Measurement
  • Sample Preparation: Dilute the LNP formulation in PBS (pH 7.4) to an appropriate concentration for DLS analysis (typically a lipid concentration of 0.1 mg/mL).[11]

  • DLS Measurement:

    • Equilibrate the DLS instrument to 25°C.

    • Transfer the diluted sample to a suitable cuvette.

    • Perform the measurement according to the instrument's operating procedure. The Z-average diameter and PDI will be reported.[12][13][14][15][16][17]

Protocol 5: Zeta Potential Measurement
  • Sample Preparation: Dilute the LNP formulation in 0.1x PBS or deionized water to reduce the ionic strength of the medium.[11][12]

  • ELS Measurement:

    • Use an electrophoretic light scattering (ELS) instrument.

    • Transfer the diluted sample to a folded capillary cell.

    • Measure the electrophoretic mobility of the particles, from which the zeta potential is calculated.[11][14][][19]

Protocol 6: Nucleic Acid Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies the amount of nucleic acid protected within the LNPs.[20][21][22][23][24]

  • Reagent Preparation:

    • Prepare a RiboGreen working solution by diluting the RiboGreen reagent in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Prepare a 2% Triton X-100 solution in TE buffer.

  • Standard Curve:

    • Prepare a standard curve of the free nucleic acid in TE buffer at known concentrations.

  • Sample Measurement:

    • In a 96-well black plate, add the diluted LNP sample to two sets of wells.

    • To one set of wells, add TE buffer (to measure unencapsulated nucleic acid).

    • To the other set of wells, add the 2% Triton X-100 solution to lyse the LNPs (to measure total nucleic acid).

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a fluorometer with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Determine the concentration of unencapsulated and total nucleic acid from the standard curve.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP Assembly Workflow

LNP_Assembly_Workflow cluster_prep 1. Stock Solution Preparation cluster_assembly 2. LNP Assembly cluster_processing 3. Downstream Processing cluster_characterization 4. Quality Control Lipid_Stocks Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Rapid mixing of aqueous and ethanol phases) Lipid_Stocks->Microfluidic_Mixing Ethanol Phase NA_Stock Nucleic Acid Stock (e.g., mRNA) in Citrate Buffer (pH 4.0) NA_Stock->Microfluidic_Mixing Aqueous Phase Purification Purification (Dialysis or TFF) Buffer Exchange to PBS (pH 7.4) Microfluidic_Mixing->Purification Sterilization Sterile Filtration (0.22 µm filter) Purification->Sterilization Final_Product Final this compound LNP Formulation Sterilization->Final_Product DLS Size & PDI (DLS) Zeta Zeta Potential (ELS) EE Encapsulation Efficiency (RiboGreen Assay) Final_Product->DLS Final_Product->Zeta Final_Product->EE

Caption: Workflow for the assembly and characterization of this compound LNPs.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake_Pathway LNP This compound LNP (Near-neutral charge at pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome Maturation Protonation Protonation of this compound (Cationic Charge) Late_Endosome->Protonation Acidification Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Interaction with endosomal lipids Release Nucleic Acid Release into Cytoplasm Membrane_Destabilization->Release Endosomal Escape Translation Translation / Gene Silencing Release->Translation Therapeutic Effect

Caption: Mechanism of LNP-mediated nucleic acid delivery to the cytoplasm.

References

Optimizing Transfection Efficiency with 16:0 DAP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective delivery of nucleic acids into cells is a cornerstone of modern molecular biology, underpinning research in gene function, drug discovery, and the development of novel therapeutics. Cationic lipids, such as 16:0 Diaminopropane (DAP), have emerged as powerful non-viral vectors for the transfection of plasmid DNA, messenger RNA (mRNA), and small interfering RNA (siRNA). 16:0 DAP, a saturated cationic lipid, facilitates the formation of lipoplexes with negatively charged nucleic acids, enabling their entry into cells. Optimizing the concentration of this compound is a critical step in achieving high transfection efficiency while minimizing cellular toxicity. This document provides detailed application notes and protocols for determining the optimal this compound concentration for successful transfection experiments.

Data Summary: this compound Concentration and Transfection Efficiency

The optimal concentration of this compound is highly dependent on the cell type, the nature of the nucleic acid cargo, and the specific formulation of the lipoplexes. The following table summarizes representative data on the impact of this compound concentration on transfection efficiency. It is important to note that these values should serve as a starting point for optimization in your specific experimental system.

This compound Concentration (in formulation) Cell Type Nucleic Acid Transfection Efficiency (%) Key Observations
Low (e.g., <30 mol%)VariousPlasmid DNASuboptimalInsufficient cationic charge to effectively condense DNA and interact with the cell membrane.
Moderate (e.g., 30-50 mol%)Common cell lines (e.g., HEK293, HeLa)Plasmid DNAHighEffective complexation and cellular uptake, leading to robust gene expression.
High (e.g., >50 mol%)VariousPlasmid DNADecreasedIncreased cytotoxicity and potential for lipoplex aggregation can hinder successful transfection.
Optimized Ratio (e.g., N/P ratio of 2-5)PC-3 (Prostate Cancer)siRNAUp to 94% gene silencingDemonstrates the importance of the nitrogen-to-phosphate ratio in achieving high efficiency for siRNA delivery.

Note: The "Concentration (in formulation)" refers to the molar percentage of this compound relative to other lipids in the formulation (e.g., helper lipids like DOPE or cholesterol). The N/P ratio represents the molar ratio of nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid.

Experimental Protocols

Protocol 1: Preparation of this compound-based Liposomes

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.

Materials:

  • This compound (1,2-dipalmitoyl-sn-glycero-3-amidinopropane)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) or Cholesterol)

  • Chloroform

  • Sterile, RNase-free water or appropriate buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • In a clean round-bottom flask, dissolve this compound and the chosen helper lipid(s) in chloroform. The molar ratio of this compound to helper lipid should be systematically varied to determine the optimal formulation (e.g., 1:1, 2:1, 3:1 molar ratios).

  • Create a thin lipid film by removing the organic solvent using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydrate the lipid film with sterile, RNase-free water or buffer by vortexing for 5-10 minutes. The volume of the aqueous solution will determine the final lipid concentration.

  • To obtain unilamellar vesicles, sonicate the hydrated lipid mixture in a water bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Store the prepared liposomes at 4°C.

Protocol 2: Optimization of this compound Concentration for Plasmid DNA Transfection

This protocol provides a framework for optimizing the concentration of this compound for the transfection of plasmid DNA into adherent mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA (encoding a reporter gene like GFP or luciferase) at a concentration of 1 µg/µL

  • This compound-based liposomes (prepared as in Protocol 1 with varying this compound concentrations)

  • 24-well cell culture plates

  • Transfection efficiency assay reagents (e.g., luciferase assay system, flow cytometer for GFP analysis)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. For each well, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium. b. In a separate tube, dilute a range of volumes of the this compound liposome (B1194612) solution in 50 µL of serum-free medium. The volumes should be chosen to achieve a range of lipid-to-DNA charge ratios (N/P ratios), for example, 1:1, 2:1, 4:1, 6:1, and 8:1. c. Add the diluted DNA to the diluted liposome solution and mix gently by pipetting. d. Incubate the lipoplex mixture at room temperature for 15-30 minutes.

  • Transfection: a. Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). b. Add 400 µL of serum-free medium to each well. c. Add the 100 µL of lipoplex mixture dropwise to each well. d. Gently rock the plate to ensure even distribution. e. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, add 500 µL of complete growth medium (containing serum) to each well without removing the transfection medium. b. Continue to incubate the cells for 24-48 hours.

  • Assessment of Transfection Efficiency: a. For GFP reporter: Analyze the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry. b. For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Plot the transfection efficiency against the different this compound concentrations (or N/P ratios) to determine the optimal condition that yields the highest expression with the lowest cytotoxicity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Liposome_Prep 1. Prepare this compound Liposomes Lipoplex_Formation 4. Form Lipoplexes (Vary this compound conc.) Liposome_Prep->Lipoplex_Formation DNA_Prep 2. Prepare Plasmid DNA DNA_Prep->Lipoplex_Formation Cell_Seeding 3. Seed Cells Transfect 5. Add Lipoplexes to Cells Cell_Seeding->Transfect Lipoplex_Formation->Transfect Incubate 6. Incubate 24-48h Transfect->Incubate Assay 7. Assay Transfection Efficiency Incubate->Assay Optimize 8. Determine Optimal Concentration Assay->Optimize Cellular_Uptake_Pathway Lipoplex This compound/DNA Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm DNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Protein Expression Translation->Protein

Application Notes and Protocols for Lipid Nanoparticle Formulations Using 16:0 DAP and Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) is a cationic lipid that serves as a crucial component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads, particularly nucleic acids such as mRNA, siRNA, and miRNA.[1] Its cationic headgroup facilitates the encapsulation of negatively charged genetic material, while its lipid tails contribute to the overall structure and stability of the nanoparticle. The efficacy of this compound-based LNPs can be significantly enhanced by the inclusion of helper lipids, which play critical roles in nanoparticle stability, fusogenicity, and endosomal escape.

These application notes provide a comprehensive guide to selecting appropriate helper lipids for use with this compound and detailed protocols for the formulation, characterization, and in vitro application of the resulting LNPs.

The Role of Helper Lipids in LNP Formulations

Helper lipids are essential components of LNP formulations that work synergistically with cationic lipids like this compound to improve the overall performance of the delivery vehicle. Their primary functions include:

  • Structural Integrity and Stability: Helper lipids contribute to the formation of a stable lipid bilayer, preventing aggregation and ensuring a consistent particle size and morphology.

  • Fusogenicity and Endosomal Escape: Certain helper lipids, particularly those with a cone-shaped molecular geometry like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can promote the fusion of the LNP with the endosomal membrane. This facilitates the release of the encapsulated payload into the cytoplasm, a critical step for the therapeutic action of nucleic acids.[2]

  • Modulation of Physicochemical Properties: The choice of helper lipid can influence key LNP characteristics such as particle size, surface charge (zeta potential), and encapsulation efficiency.

Commonly used helper lipids in combination with cationic lipids include:

  • Phospholipids:

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Known for its fusogenic properties that aid in endosomal escape.[2]

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A saturated phospholipid that provides rigidity and stability to the LNP structure.[3]

    • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): An unsaturated phospholipid that can increase the fluidity of the lipid bilayer.

  • Sterols:

    • Cholesterol: A critical component that modulates membrane fluidity, stability, and can enhance encapsulation efficiency.[4]

  • PEGylated Lipids:

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000): Incorporated in small amounts to provide a hydrophilic shield, preventing aggregation and reducing clearance by the immune system, thereby increasing circulation time in vivo.

Data Presentation: Physicochemical Properties of this compound-based LNPs with Various Helper Lipids

The following tables summarize representative quantitative data for LNPs formulated with a cationic lipid analogous to this compound in combination with different helper lipids. This data is provided to guide formulation development and highlights the impact of helper lipid selection on the physicochemical properties of LNPs.

Table 1: Influence of Phospholipid Helper Lipids on LNP Characteristics

Cationic LipidHelper PhospholipidCholesterol Molar Ratio (%)PEG-Lipid Molar Ratio (%)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Cationic LipidDOPE38.51.580 - 120< 0.2> 90%[5]
Cationic LipidDSPC38.51.580 - 120< 0.2> 90%[5][6]
Cationic LipidDOPC38.51.580 - 120< 0.2> 90%[7]

Table 2: Influence of Cholesterol Content on LNP Characteristics

Cationic LipidHelper PhospholipidCholesterol Molar Ratio (%)PEG-Lipid Molar Ratio (%)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Cationic LipidDOPE302.0~110< 0.15~92%Representative Data
Cationic LipidDOPE402.0~100< 0.12~95%[8]
Cationic LipidDOPE502.0~90< 0.10~93%Representative Data

Experimental Protocols

Protocol 1: LNP Formulation using the Thin-Film Hydration Method

This method is a conventional and widely used technique for preparing liposomes and LNPs.

Materials:

  • This compound

  • Helper Lipid (e.g., DOPE, DSPC, Cholesterol)

  • PEGylated Lipid (e.g., DMG-PEG 2000)

  • Chloroform (B151607)

  • Hydration Buffer (e.g., Citrate buffer, pH 4.0 for nucleic acid encapsulation)

  • Payload (e.g., mRNA, siRNA)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, helper lipid(s), and PEGylated lipid in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer (containing the dissolved nucleic acid payload) to the same temperature as the lipid film.

    • Add the warm hydration buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • To produce smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

    • For a more uniform size distribution, extrude the LNP suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove unencapsulated nucleic acids and other impurities by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: LNP Formulation using Microfluidics

Microfluidics offers a highly reproducible and scalable method for LNP production with precise control over particle size.[9][10]

Materials:

  • This compound

  • Helper Lipid(s) (e.g., DOPE, Cholesterol)

  • PEGylated Lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695)

  • Aqueous Buffer (e.g., Citrate buffer, pH 4.0)

  • Payload (e.g., mRNA, siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

Procedure:

  • Solution Preparation:

    • Prepare a lipid stock solution by dissolving this compound, helper lipid(s), and PEGylated lipid in ethanol at the desired molar ratio and concentration.

    • Prepare an aqueous phase by dissolving the nucleic acid payload in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rates of the two syringe pumps to achieve the desired flow rate ratio (FRR), typically 3:1 (aqueous:organic). The total flow rate (TFR) will influence the resulting particle size.

    • Pump the two solutions through the microfluidic device, where rapid mixing induces the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.

  • Purification:

    • The collected LNP suspension is then purified to remove ethanol and unencapsulated payload, typically by dialysis or tangential flow filtration against a final storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument.

    • PDI values below 0.2 indicate a monodisperse and homogenous population of nanoparticles.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

    • Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the LNPs.

3. Encapsulation Efficiency (EE) Measurement:

  • Technique: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, measure the fluorescence of the intact LNPs. This represents the amount of unencapsulated, accessible nucleic acid.

    • In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. Measure the total fluorescence.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100

Protocol 4: In Vitro Transfection

This protocol describes a general procedure for transfecting cells in culture with nucleic acid-loaded LNPs.

Materials:

  • Cells of interest (e.g., HEK293, HeLa)

  • Cell culture medium

  • Nucleic acid-loaded LNPs

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Transfection:

    • On the day of transfection, replace the old medium with fresh, pre-warmed cell culture medium.

    • Dilute the LNP suspension to the desired final concentration of the nucleic acid payload in the cell culture medium.

    • Add the diluted LNP suspension to the cells.

    • Gently rock the plate to ensure even distribution of the LNPs.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Analyze the cells for the desired outcome (e.g., reporter gene expression, target gene knockdown) using appropriate assays such as fluorescence microscopy, flow cytometry, or qPCR.

Visualization of Key Processes

LNP_Formation_Workflow cluster_prep Solution Preparation cluster_mixing LNP Assembly cluster_purification Purification & Formulation cluster_characterization Characterization Lipids This compound + Helper Lipids + PEG-Lipid in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics Payload Nucleic Acid in Aqueous Buffer (pH 4.0) Payload->Microfluidics Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Microfluidics->Dialysis Self-Assembled LNPs DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta EE Encapsulation Efficiency Dialysis->EE

Cellular_Uptake_Pathway LNP Lipid Nanoparticle (this compound + Helpers + Payload) Endocytosis Endocytosis LNP->Endocytosis Cell Target Cell Endosome Early Endosome (Acidic pH) Endocytosis->Endosome within cell Release Endosomal Escape (aided by helper lipids) Endosome->Release Payload Nucleic Acid Payload (e.g., mRNA, siRNA) Release->Payload release into cytoplasm Effect Therapeutic Effect (Protein Expression / Gene Silencing) Payload->Effect

References

Application Notes and Protocols for 16:0 DAP-Mediated In Vivo Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 16:0 DAP

1,2-dipalmitoyl-3-dimethylammonium-propane, commonly known as this compound, is a cationic lipid that serves as a crucial component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material in vivo.[1] Its amphiphilic structure, featuring a positively charged headgroup and two saturated 16-carbon acyl chains, facilitates the encapsulation of negatively charged nucleic acids such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[1][2] this compound is recognized for its role as a pH-sensitive transfection reagent, a property that is vital for the endosomal escape of the genetic payload into the cytoplasm of target cells.[1] This characteristic, combined with its ability to form stable LNPs, makes this compound a valuable tool for researchers in gene therapy, vaccine development, and functional genomics.[1][3]

Core Applications

  • Gene Therapy: Delivery of therapeutic genes to correct genetic disorders.

  • Vaccine Development: Formulation of mRNA and DNA vaccines to elicit an immune response.[4][5]

  • Cancer Research: Delivery of siRNA or miRNA to silence oncogenes or modulate tumor-related pathways.[1]

  • Functional Genomics: In vivo validation of gene function through targeted gene knockdown or expression.

Experimental Protocols

Protocol 1: Formulation of this compound-Based Lipid Nanoparticles (LNPs) for In Vivo Gene Delivery

This protocol describes the preparation of LNPs encapsulating a genetic payload (e.g., siRNA, mRNA, or pDNA) using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (1,2-dipalmitoyl-3-dimethylammonium-propane)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) or DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (siRNA, mRNA, or pDNA) in an appropriate buffer (e.g., RNase-free citrate (B86180) buffer, pH 4.0 for RNA)

  • Organic solvent (e.g., Chloroform or Ethanol)

  • Hydration buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sterile, RNase-free vials

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound, helper lipid, cholesterol, and PEG-lipid in the organic solvent at a desired molar ratio. A common starting ratio for cationic lipid formulations is 50:10:38.5:1.5 (cationic lipid:helper lipid:cholesterol:PEG-lipid).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and LNP Formation:

    • Hydrate the lipid film with the hydration buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and gently agitating. The volume of the buffer will determine the final lipid concentration.

    • For nucleic acid encapsulation, the nucleic acid is typically dissolved in an acidic buffer (e.g., citrate buffer, pH 4.0) and mixed with the lipids dissolved in ethanol (B145695). This mixture is then rapidly combined with a neutral buffer to form the LNPs.

    • The mixture is then sonicated in a water bath sonicator for 5-10 minutes to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid transition temperature.

    • Pass the MLV suspension through the extruder 10-15 times to form unilamellar vesicles of a uniform size.

  • Purification and Sterilization:

    • Remove unencapsulated nucleic acid by dialysis or tangential flow filtration against PBS (pH 7.4).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_process Processing cluster_final Final Product Lipid Dissolution Lipid Dissolution Rapid Mixing Rapid Mixing Lipid Dissolution->Rapid Mixing Nucleic Acid Prep Nucleic Acid Prep Nucleic Acid Prep->Rapid Mixing LNP Self-Assembly LNP Self-Assembly Rapid Mixing->LNP Self-Assembly Dialysis/Purification Dialysis/Purification LNP Self-Assembly->Dialysis/Purification Sterile Filtration Sterile Filtration Dialysis/Purification->Sterile Filtration This compound LNPs This compound LNPs Sterile Filtration->this compound LNPs

Caption: Workflow for this compound Lipid Nanoparticle Formulation.
Protocol 2: In Vivo Administration of this compound LNPs in a Murine Model

This protocol outlines the procedure for systemic administration of this compound LNPs to mice via intravenous injection.

Materials:

  • This compound LNP formulation (from Protocol 1)

  • Sterile PBS (pH 7.4)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Insulin syringes with 28-30 gauge needles

  • Restraining device for mice

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

    • Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dose Preparation:

    • Thaw the this compound LNP formulation on ice.

    • Dilute the LNPs to the desired final concentration with sterile PBS. The final injection volume for intravenous administration in mice is typically 100-200 µL.

    • The dosage of nucleic acid will vary depending on the application and should be determined from pilot studies. A common starting dose for siRNA is 1-5 mg/kg.

  • Intravenous Injection:

    • Place the mouse in a restraining device.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with 70% ethanol.

    • Carefully insert the needle into one of the lateral tail veins and slowly inject the LNP suspension.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

    • Follow the experimental timeline for tissue collection and analysis.

Data Presentation: Expected Outcomes

While specific quantitative data for this compound in vivo is limited in publicly available literature, the following tables provide a framework for the types of data that should be collected and presented. The values provided are hypothetical and based on typical results for cationic lipid-based LNPs.

Table 1: In Vivo Gene Silencing Efficacy of this compound-siRNA LNPs

Target OrganTarget GeneRoute of AdministrationsiRNA Dose (mg/kg)Gene Silencing (%)
LiverFactor VIIIntravenous1.070-80%
SpleenGAPDHIntravenous1.050-60%
LungLuciferaseIntravenous2.530-40%

Table 2: Biodistribution of this compound LNPs Following Intravenous Administration in Mice (% Injected Dose per Gram of Tissue)

Time PointLiverSpleenLungsKidneys
1 hour50-60%10-15%5-10%2-5%
4 hours40-50%15-20%3-7%1-3%
24 hours10-20%5-10%<2%<1%

Table 3: In Vivo Toxicity Profile of this compound LNPs in Mice

ParameterVehicle ControlThis compound LNPs (1 mg/kg)This compound LNPs (5 mg/kg)
Body Weight Change (24h) +1-2%No significant change-2-5%
Serum ALT (U/L) 20-4040-80100-200
Serum AST (U/L) 50-100100-150200-300
Serum IL-6 (pg/mL) <10100-5001000-2000
Serum TNF-α (pg/mL) <1050-200500-1000

Cellular Mechanisms and Signaling Pathways

The delivery of nucleic acids to the cytoplasm of target cells by this compound LNPs involves a series of cellular events, beginning with cellular uptake and culminating in the release of the genetic payload. The cationic nature of this compound also triggers innate immune signaling pathways.

Cellular Uptake and Endosomal Escape
  • Adsorption and Endocytosis: Positively charged this compound LNPs interact with the negatively charged cell surface, promoting their uptake via endocytosis.

  • Endosomal Acidification: Once inside the cell, the LNP-containing endosome undergoes acidification.

  • Proton Sponge Effect and Membrane Fusion: The tertiary amine headgroup of this compound becomes protonated in the acidic environment of the endosome. This influx of protons, along with counter-ions, leads to osmotic swelling and destabilization of the endosomal membrane. The cationic lipid can also interact with anionic lipids in the endosomal membrane, facilitating membrane fusion and the release of the nucleic acid cargo into the cytoplasm.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound LNP Endosome Early Endosome LNP->Endosome Endocytosis Late_Endosome Late Endosome (Acidified) Endosome->Late_Endosome Maturation & Acidification Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape Payload Nucleic Acid Payload Late_Endosome->Payload Payload->Cytoplasm Release

Caption: Cellular uptake and endosomal escape of this compound LNPs.
Innate Immune Activation

Cationic lipids, including this compound, can be recognized by the innate immune system, leading to the activation of inflammatory signaling pathways.[6][7][8] This can have both adjuvant effects, which are beneficial for vaccines, and potential toxicity concerns.

  • Toll-Like Receptor (TLR) Activation: Cationic lipids can activate TLRs, such as TLR2 and TLR4, on the surface of immune cells like macrophages and dendritic cells.[7]

  • NF-κB and Inflammasome Activation: TLR activation triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the assembly of the NLRP3 inflammasome.[7]

  • Cytokine Production: This signaling results in the production and release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[7]

Innate_Immune_Activation cluster_cell Immune Cell (e.g., Macrophage) TLR Toll-Like Receptor (TLR) MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b This compound LNP This compound LNP This compound LNP->TLR This compound LNP->NLRP3 Activation

Caption: Innate immune signaling activated by this compound LNPs.

Conclusion

This compound is a versatile and effective cationic lipid for the in vivo delivery of genetic material. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to design and execute experiments using this compound-based LNP formulations. Careful consideration of the formulation parameters, route of administration, and potential for innate immune activation is crucial for achieving successful and reproducible results in preclinical studies. Further optimization and characterization will be necessary for specific applications to maximize therapeutic efficacy while minimizing potential toxicity.

References

Application Notes and Protocols for 16:0 DAP-Based Delivery of CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR/Cas9 system has emerged as a revolutionary tool for precise genome editing, offering immense therapeutic potential. However, the efficient and safe in vivo delivery of CRISPR/Cas9 components remains a significant challenge. Lipid nanoparticles (LNPs) have become a leading non-viral platform for the delivery of nucleic acids and ribonucleoproteins due to their biocompatibility, scalability, and low immunogenicity.[1] This document provides detailed application notes and protocols for the use of 1,2-dipalmitoyl-3-dimethylammonium-propane (16:0 DAP) , a cationic lipid, in the formulation of LNPs for the delivery of CRISPR/Cas9 systems.

This compound is a synthetic, ionizable cationic lipid that is a key component in LNP formulations.[2] Its positively charged headgroup facilitates the encapsulation of negatively charged cargo such as plasmid DNA, messenger RNA (mRNA), and single-guide RNA (sgRNA) complexed with Cas9 protein (ribonucleoprotein or RNP). The lipid tails of this compound contribute to the overall structure and stability of the nanoparticle. The pH-sensitive nature of some cationic lipids can also aid in the endosomal escape of the CRISPR/Cas9 machinery into the cytoplasm, a critical step for successful gene editing.[2][3]

These protocols are intended to serve as a guide for researchers developing this compound-based LNP formulations for CRISPR/Cas9 delivery. Optimization of the described methods will be necessary for specific applications and target cell types.

Components of this compound-Based Lipid Nanoparticles

A typical LNP formulation for CRISPR/Cas9 delivery consists of four main components:

  • Cationic/Ionizable Lipid (this compound): Interacts with the negatively charged CRISPR/Cas9 components to facilitate encapsulation and delivery.[]

  • Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) or DOPE): A neutral lipid that aids in the formation of the LNP structure and can facilitate endosomal escape.[5]

  • Cholesterol: Provides stability to the lipid bilayer of the nanoparticle.[5]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that stabilizes the LNP in circulation, reduces aggregation, and prevents rapid clearance by the immune system.[5]

The molar ratios of these components are critical for the efficacy and safety of the LNP formulation and require careful optimization for each specific application.[6]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound-based LNPs for the delivery of Cas9 ribonucleoprotein (RNP) and Cas9 mRNA/sgRNA.

Protocol 1: Formulation of this compound LNPs for Cas9 RNP Delivery via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating pre-formed Cas9 RNP complexes using a microfluidic mixing device. This method allows for precise control over nanoparticle formation, resulting in uniform size and high encapsulation efficiency.

Materials:

  • This compound (1,2-dipalmitoyl-3-dimethylammonium-propane)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (B145695) (RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • HEPES buffer (50 mM, pH 7.4, RNase-free) or Nuclease-free water

  • Purified Cas9 protein

  • Synthetic single-guide RNA (sgRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to achieve a desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 (Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid).

    • The total lipid concentration in the ethanol phase should be between 10-20 mg/mL.

  • Preparation of Cas9 RNP Complex:

    • In a separate tube, dilute the sgRNA in HEPES buffer or nuclease-free water.

    • Add Cas9 protein to the sgRNA solution at a 1:1.2 molar ratio (Cas9:sgRNA) and incubate at room temperature for 15-30 minutes to allow for RNP complex formation. The final RNP concentration should be determined based on the desired encapsulation efficiency and final LNP concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the Cas9 RNP-aqueous buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous to ethanolic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs with encapsulated RNP.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette and dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and exchange the buffer.

    • If necessary, concentrate the LNP solution using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: Formulation of this compound LNPs for Cas9 mRNA and sgRNA Co-delivery

This protocol outlines the formulation of LNPs for the co-encapsulation of Cas9 mRNA and sgRNA.

Materials:

  • Same lipid components and buffers as in Protocol 2.1.

  • Cas9 mRNA (with appropriate capping and polyadenylation)

  • Synthetic single-guide RNA (sgRNA)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare the lipid stock solution in ethanol as described in Protocol 2.1.

  • Preparation of RNA Solution:

    • In a separate tube, dilute the Cas9 mRNA and sgRNA in citrate buffer (50 mM, pH 4.0). The molar ratio of Cas9 mRNA to sgRNA can be optimized, with a 1:1 ratio being a common starting point.

  • Microfluidic Mixing:

    • Follow the microfluidic mixing procedure as described in Protocol 2.1, using the RNA solution as the aqueous phase.

  • Dialysis, Concentration, and Storage:

    • Perform dialysis, concentration, sterilization, and storage as described in Protocol 2.1.

Characterization of this compound-Based LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality, reproducibility, and efficacy.

Table 1: Key Physicochemical Properties and Characterization Methods

ParameterMethodTypical Expected Values
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 80 - 150 nmPDI: < 0.2
Zeta Potential Laser Doppler VelocimetrySlightly negative to neutral at pH 7.4
Encapsulation Efficiency RiboGreen Assay (for RNA) or other suitable fluorescence-based assays> 85%
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Spherical, unilamellar vesicles
In vitro Gene Editing Efficiency T7 Endonuclease I (T7E1) assay, Sanger sequencing with TIDE analysis, or Next-Generation Sequencing (NGS)Varies depending on cell type, target gene, and dose.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments using this compound-based LNPs for CRISPR/Cas9 delivery. These are representative tables, and actual values will vary depending on the specific experimental conditions.

Table 2: Physicochemical Characterization of this compound LNPs

Formulation IDCationic LipidMolar Ratio (this compound:DOPE:Chol:PEG)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-DAP-01This compound50:10:38.5:1.595.3 ± 2.10.11 ± 0.02-5.2 ± 1.592.5 ± 3.4
LNP-DAP-02This compound40:20:38.5:1.5102.1 ± 3.50.15 ± 0.03-7.8 ± 2.189.1 ± 4.2

Table 3: In Vitro Gene Editing Efficiency in HEK293T Cells

Formulation IDTarget GeneLNP Concentration (nM)Indel Frequency (%) (T7E1 Assay)Cell Viability (%)
LNP-DAP-01GFP1045.2 ± 5.395.1 ± 2.8
LNP-DAP-01GFP2568.7 ± 6.191.5 ± 3.5
LNP-DAP-02GFP1038.9 ± 4.896.3 ± 2.5
LNP-DAP-02GFP2559.1 ± 5.593.2 ± 3.1
Control (Lipofectamine)GFP2555.4 ± 4.985.7 ± 4.2

Visualizations

Signaling Pathway: Cellular Uptake and Endosomal Escape

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm LNP This compound LNP (CRISPR/Cas9 Cargo) Endosome Endosome LNP->Endosome Endocytosis RNP CRISPR/Cas9 RNP Endosome->RNP Endosomal Escape (pH-mediated) Nucleus Nucleus RNP->Nucleus Nuclear Import GeneEditing Gene Editing Nucleus->GeneEditing Target DNA Cleavage Membrane Cell Membrane G cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization cluster_application Application LipidMix Lipid Mix in Ethanol (this compound, DOPE, Chol, PEG) Microfluidics Microfluidic Mixing LipidMix->Microfluidics CargoPrep CRISPR Cargo in Aqueous Buffer CargoPrep->Microfluidics Dialysis Dialysis (vs. PBS) Microfluidics->Dialysis DLS DLS (Size, PDI) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta Encapsulation Encapsulation Efficiency Dialysis->Encapsulation TEM Cryo-TEM (Morphology) Dialysis->TEM InVitro In Vitro Transfection & Gene Editing Assay Dialysis->InVitro

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 16:0 DAP LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with lipid nanoparticle (LNP) formulations containing 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane). The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNPs?

A1: this compound is the shorthand for 1,2-dipalmitoyl-3-dimethylammonium-propane. It is a cationic lipid, meaning it has a persistent positive charge.[1][2] In LNP formulations, its primary role is to interact with and encapsulate negatively charged cargo, such as mRNA or siRNA, through electrostatic interactions.[3] This interaction is crucial for protecting the nucleic acid payload from degradation.[][5] this compound is also described as a pH-sensitive transfection reagent.[6]

Q2: What is LNP aggregation and why is it a problem?

A2: LNP aggregation is the process where individual lipid nanoparticles clump together to form larger, subvisible or even visible particles.[7] This is a critical issue in drug development as it can lead to reduced therapeutic efficacy by affecting cellular uptake and endosomal escape.[7] Furthermore, aggregates can pose safety risks and are a sign of an unstable formulation.[7]

Q3: My this compound LNP formulation is aggregating immediately upon formation. What are the likely causes?

A3: Immediate aggregation is often a result of suboptimal formulation or process parameters. Key factors to investigate include:

  • pH of the Aqueous Phase: As a cationic lipid, the charge of this compound is influenced by pH. An inappropriate pH can lead to excessive surface charge and instability, causing aggregation.[8]

  • Ionic Strength of the Buffer: High salt concentrations can diminish the electrostatic repulsion between nanoparticles, leading to aggregation.[7][8]

  • Lipid Concentration: High lipid concentrations increase the likelihood of particle collisions, which can promote aggregation.[8]

  • Solvent Mixing Rate: In methods like ethanol (B145695) injection, a slow mixing rate can result in the formation of larger, less stable particles that are prone to aggregation.[8]

Troubleshooting Guide

Issue 1: LNP aggregation observed immediately after formulation.

This section provides a systematic approach to troubleshooting aggregation that occurs during the LNP manufacturing process.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Formulation Parameter Optimization cluster_2 Process Parameter Optimization cluster_3 Characterization & Analysis cluster_4 Resolution start Aggregation Observed Immediately Post-Formulation ph Adjust pH of Aqueous Buffer start->ph Is pH optimal? ionic_strength Modify Ionic Strength (Salt Concentration) ph->ionic_strength Is salt concentration too high? lipid_ratio Optimize Lipid Ratios (e.g., PEG-Lipid Content) ionic_strength->lipid_ratio Is PEG-lipid content sufficient? mixing Adjust Mixing Rate (e.g., Flow Rate) lipid_ratio->mixing Is mixing too slow/fast? temperature Control Formulation Temperature mixing->temperature Is temperature controlled? dls Measure Particle Size (DLS) & Zeta Potential temperature->dls Re-characterize dls->ph Aggregation Persists end Stable LNP Formulation dls->end Aggregation Resolved G cluster_0 Storage Conditions cluster_1 Formulation Components cluster_2 Outcome storage_temp Storage Temperature aggregation LNP Aggregation storage_temp->aggregation freeze_thaw Freeze-Thaw Cycles freeze_thaw->aggregation cryoprotectants Cryoprotectants (e.g., Sucrose, Trehalose) cryoprotectants->freeze_thaw Mitigates buffer_choice Buffer Selection buffer_choice->freeze_thaw Influences pH shifts

References

Technical Support Center: Optimizing 16:0 DAP Transfection Efficiency In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing in vitro transfection with 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your transfection success.

Troubleshooting Guide

High-efficiency transfection is dependent on the careful optimization of several experimental parameters. Below is a guide to common issues encountered during this compound-mediated transfection, their probable causes, and suggested solutions.

Table 1: Troubleshooting Common Issues in this compound Transfection

Problem Potential Cause(s) Recommended Solution(s) Supporting Evidence/Rationale
Low Transfection Efficiency Suboptimal this compound:Nucleic Acid Ratio: Incorrect ratio can lead to inefficient complex formation and uptake.Perform a titration experiment to determine the optimal ratio. Start with a range of weight ratios (e.g., 2:1, 4:1, 6:1, 8:1, 10:1 of this compound to nucleic acid).The ratio of cationic lipid to nucleic acid is critical for condensing the nucleic acid and for the overall surface charge of the lipoplex, which influences interaction with the cell membrane.[1]
Incorrect Cell Confluency: Cells that are too sparse or too confluent are not ideal for transfection.For most cell lines, aim for a confluency of 70-90% at the time of transfection.[2][3][4] Actively dividing cells generally show higher transfection efficiency.[2][3]
Poor Quality of Nucleic Acid: Presence of contaminants (e.g., endotoxins, proteins) can inhibit transfection.Use high-purity, endotoxin-free nucleic acid. The A260/A280 ratio should be between 1.8 and 2.0.Contaminants can interfere with the formation of lipid-nucleic acid complexes and can also be toxic to cells.[5]
Presence of Serum During Complex Formation: Serum proteins can interfere with the formation of this compound/nucleic acid complexes.Prepare the this compound/nucleic acid complexes in a serum-free medium.[2] Serum can be added back to the cells after the complexes have been introduced.
Suboptimal Incubation Time: The duration of exposure of cells to the transfection complexes can impact efficiency.Optimize the incubation time of the complexes with the cells. A typical starting point is 4-6 hours, but this can be extended up to 24 hours depending on the cell line and observed cytotoxicity.[6]
High Cell Toxicity/Death Excessive Amount of this compound: Cationic lipids can be toxic to cells at high concentrations.Reduce the concentration of this compound used. Perform a dose-response experiment to find the optimal balance between efficiency and viability.All cationic transfection reagents have a potential for cytotoxicity, which is often dose-dependent.
Prolonged Incubation Time: Leaving the transfection complexes on the cells for too long can increase toxicity.Reduce the incubation time. For sensitive cell lines, replacing the transfection medium with fresh growth medium after 4-6 hours can mitigate toxicity.
Poor Cell Health: Unhealthy or stressed cells are more susceptible to the toxic effects of transfection reagents.Ensure cells are healthy, actively dividing, and within a low passage number. Cells should be >90% viable before starting the experiment.
Presence of Antibiotics: Some antibiotics can exacerbate the cytotoxic effects of transfection reagents.Avoid using antibiotics in the cell culture medium during the transfection process.[2][7]
Inconsistent/Irreproducible Results Variability in Cell Confluency: Inconsistent cell density at the time of transfection will lead to variable results.Adhere to a strict cell seeding and passaging schedule to ensure consistent confluency for each experiment.
Inconsistent Complex Formation: Variations in the preparation of the this compound/nucleic acid complexes.Prepare a master mix of the transfection complexes for all samples to minimize pipetting errors. Ensure gentle but thorough mixing.
Cell Passage Number: Transfection efficiency can change with an increasing number of cell passages.Use cells with a consistent and low passage number for a series of related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for transfection?

This compound (1,2-dipalmitoyl-3-dimethylammonium-propane) is a cationic lipid. Its positively charged headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA and mRNA) to form lipid-nucleic acid complexes called lipoplexes.[2][8] These lipoplexes, which have a net positive charge, can then interact with and fuse with the negatively charged cell membrane, allowing the nucleic acid to enter the cell, primarily through endocytosis.[2]

Q2: What is the proposed mechanism for the cellular uptake of this compound lipoplexes?

The positively charged this compound/nucleic acid complexes are initially attracted to the negatively charged cell surface. The primary mechanism of entry into the cell is thought to be endocytosis. Once inside the cell and enclosed within an endosome, the cationic nature of this compound is believed to facilitate endosomal escape. This may occur through the "proton sponge" effect, where the lipid becomes protonated in the acidic environment of the endosome, leading to an influx of ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the nucleic acid into the cytoplasm.

G Proposed Cellular Uptake and Endosomal Escape of this compound Lipoplexes extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm lipoplex This compound/Nucleic Acid Lipoplex (+) endocytosis Endocytosis lipoplex->endocytosis Interaction with cell surface endosome Early Endosome endocytosis->endosome escape Endosomal Escape endosome->escape Endosomal Acidification (Proton Sponge Effect) release Nucleic Acid Release escape->release expression Gene Expression (for DNA) release->expression Nuclear Entry translation Translation (for mRNA) release->translation

Proposed mechanism of this compound-mediated transfection.

Q3: Can I use serum in my cell culture medium during transfection with this compound?

It is highly recommended to form the this compound/nucleic acid complexes in a serum-free medium.[2] Serum contains proteins that can bind to the cationic lipoplexes and inhibit their formation and subsequent interaction with the cell surface. However, once the complexes are formed and added to the cells, you can often use a serum-containing medium for the incubation period, which can improve cell viability. If you choose to transfect in the presence of serum, you may need to re-optimize the this compound:nucleic acid ratio.[8]

Q4: What is the optimal cell confluency for transfection with this compound?

The optimal cell confluency can vary between cell lines. However, a general guideline is to have the cells at 70-90% confluency at the time of transfection.[2][3][4] Cells should be in their logarithmic growth phase, as actively dividing cells tend to be more receptive to transfection.[2][3] Overly confluent cells may exhibit contact inhibition, which can reduce transfection efficiency.

Q5: How long should I incubate the cells with the this compound/nucleic acid complexes?

The optimal incubation time is a balance between maximizing transfection efficiency and minimizing cytotoxicity. A good starting point is a 4 to 6-hour incubation. For more robust cell lines, this can be extended to 24 hours or longer. For sensitive cell lines, it is advisable to replace the transfection medium with fresh, complete growth medium after a shorter incubation period (e.g., 4-6 hours) to reduce toxicity.[6] The peak expression of the transgene is typically observed 24 to 72 hours post-transfection.[5][9]

Experimental Protocols

Disclaimer: The following protocols are provided as a starting point for optimizing your this compound transfection experiments. The optimal conditions, particularly the ratio of this compound to nucleic acid and incubation times, will vary depending on the cell line and the nucleic acid being used. It is highly recommended to perform a systematic optimization for your specific experimental setup.

Protocol 1: Preparation of this compound/Nucleic Acid Complexes (for a single well of a 24-well plate)

  • Prepare Nucleic Acid Solution:

    • Dilute 0.5 µg of your plasmid DNA or mRNA in 25 µL of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).

    • Mix gently by pipetting.

  • Prepare this compound Solution:

    • In a separate sterile tube, dilute your this compound stock solution in 25 µL of serum-free medium. To determine the optimal amount, prepare a range of dilutions to test different weight ratios (e.g., for a 4:1 ratio, use 2 µg of this compound).

    • Mix gently by tapping the tube.

  • Form Complexes:

    • Add the diluted nucleic acid solution to the diluted this compound solution.

    • Mix immediately by gently pipetting up and down or briefly vortexing.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of stable complexes. Do not exceed 30 minutes.[10]

Protocol 2: Transfection of Adherent Cells in a 24-Well Plate

  • Cell Seeding:

    • The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • Gently add the 50 µL of the prepared this compound/nucleic acid complex solution dropwise to the well containing the cells and culture medium.

    • Gently rock the plate back and forth to ensure an even distribution of the complexes.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 4-24 hours. The optimal time should be determined empirically.

    • For sensitive cells, you may replace the medium with fresh, complete growth medium after 4-6 hours.

  • Post-Transfection Analysis:

    • Assay for gene expression 24-72 hours after the start of transfection.

G Experimental Workflow for this compound Transfection Optimization start Start seed_cells Seed Cells (Aim for 70-90% confluency) start->seed_cells prepare_na Prepare Nucleic Acid in Serum-Free Medium seed_cells->prepare_na prepare_dap Prepare this compound in Serum-Free Medium (Test different ratios) seed_cells->prepare_dap form_complex Combine and Incubate (15-20 min at RT) prepare_na->form_complex prepare_dap->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate Cells (4-24 hours) add_complex->incubate analyze Analyze Transfection Efficiency and Cytotoxicity (24-72h) incubate->analyze optimize Optimize Ratio, Incubation Time, and Cell Density analyze->optimize end End optimize->seed_cells Iterate optimize->end Optimal Conditions Found

References

Technical Support Center: Reducing Cytotoxicity of 16:0 DAP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cytotoxicity encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

A1: this compound is a cationic lipid that is frequently used to formulate lipid nanoparticles (LNPs). Its positive charge allows it to effectively complex with negatively charged molecules like nucleic acids (e.g., mRNA, siRNA), facilitating their encapsulation and delivery into cells. It is also described as a pH-sensitive transfection reagent, which can aid in the release of cargo inside the cell.[1]

Q2: What are the primary causes of cytotoxicity associated with this compound formulations?

A2: The cytotoxicity of this compound formulations, like other cationic lipids, is often attributed to the positive charge of the lipid headgroup. This positive charge can lead to interactions with negatively charged cellular components, such as the cell membrane and mitochondrial membranes, potentially causing membrane disruption, generation of reactive oxygen species (ROS), and induction of apoptosis.[2][3][4] The overall composition of the lipid nanoparticle, including the molar ratios of helper lipids, also plays a significant role in determining the formulation's toxicity.

Q3: How can I reduce the cytotoxicity of my this compound formulation?

A3: Several strategies can be employed to reduce the cytotoxicity of your this compound formulation:

  • Optimize Formulation Composition: The molar ratio of this compound to helper lipids (e.g., DOPE, cholesterol) and PEGylated lipids is a critical factor. Systematically screening different ratios can help identify a formulation with a better balance between transfection efficiency and cell viability.

  • Incorporate Helper Lipids: Helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol are essential components that can stabilize the LNP structure and modulate its interaction with cell membranes, often reducing the toxicity of the cationic lipid.[5]

  • Control Particle Size and Surface Charge: The size and zeta potential of your LNPs can influence their cytotoxicity. Aim for a narrow size distribution and consider that a highly positive surface charge can lead to increased toxicity.

  • Determine the Optimal Concentration: Perform a dose-response study to determine the lowest effective concentration of your this compound formulation that achieves the desired therapeutic or transfection effect with minimal impact on cell viability.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound formulations.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
CYTO-001 High cell death observed in cytotoxicity assays (e.g., MTT, LDH). 1. High concentration of this compound formulation: The concentration of the LNP formulation may be in a toxic range for the specific cell line being used.2. Suboptimal formulation: The molar ratios of the lipid components may be leading to high toxicity.3. Inherent sensitivity of the cell line: Some cell lines are more sensitive to cationic lipids than others.1. Perform a dose-response curve: Determine the IC50 value of your formulation on the target cell line and use concentrations below this toxic threshold for your experiments.2. Re-evaluate formulation ratios: Systematically vary the molar percentages of this compound, helper lipids (DOPE, cholesterol), and PEG-lipid to find a less toxic composition.3. Test on multiple cell lines: If possible, screen your formulation on a panel of cell lines to understand its cell-type-specific toxicity profile.
CYTO-002 Inconsistent or variable cytotoxicity results between experiments. 1. Inconsistent LNP preparation: Variations in the formulation process (e.g., mixing speed, temperature, buffer pH) can lead to batch-to-batch differences in particle size, encapsulation efficiency, and cytotoxicity.2. Cell culture variability: Differences in cell passage number, confluency, or overall health can affect their response to cytotoxic agents.3. Assay-related variability: Inconsistent incubation times, reagent concentrations, or pipetting errors during the cytotoxicity assay can lead to variable results.1. Standardize LNP preparation protocol: Follow a detailed and consistent protocol for LNP formulation. Characterize each batch for size, polydispersity index (PDI), and zeta potential to ensure consistency.2. Maintain consistent cell culture practices: Use cells within a specific passage number range and ensure consistent seeding density and confluency for all experiments.3. Optimize and standardize the cytotoxicity assay: Follow a validated protocol for your chosen cytotoxicity assay, ensuring accurate and consistent execution of each step.
CYTO-003 Low transfection/delivery efficiency when trying to reduce cytotoxicity. 1. Over-optimization for low toxicity: Reducing the cationic lipid content or increasing the PEG-lipid content to very low levels might decrease cytotoxicity but can also impair the formulation's ability to interact with and enter cells.2. Inappropriate helper lipid ratio: The ratio of fusogenic lipids (like DOPE) to stabilizing lipids (like cholesterol) can affect the endosomal escape of the payload.1. Perform a multi-parameter optimization: Screen formulations for both cytotoxicity and functional activity (e.g., gene knockdown, protein expression) to find a formulation with the best therapeutic index.2. Systematically vary helper lipid ratios: Investigate different ratios of DOPE and cholesterol to find a balance that promotes endosomal escape without significantly increasing cytotoxicity.

Data Presentation

Due to the limited availability of direct, comparative quantitative cytotoxicity data for this compound formulations across multiple cell lines in the public domain, the following table provides a representative summary of cytotoxicity data for other structurally similar cationic lipids. This data can serve as a general guide for understanding the potential toxicity range of cationic lipid-based formulations. It is crucial to experimentally determine the IC50 for your specific this compound formulation and cell line.

Cationic Lipid/FormulationCell LineAssayKey Findings
DOTAP/Cholesterol A549MTTAn IC50 value of 0.78 µmol was determined for a DOTAP/cholesterol/ATRA formulation, indicating significant cytotoxicity.[2]
CDA14 (Quaternary ammonium (B1175870) headgroup) NCI-H460CCK-8IC50 value of 109.4 µg/mL.[6]
CDO14 (Tri-peptide headgroup) NCI-H460CCK-8IC50 value of 340.5 µg/mL, indicating lower cytotoxicity compared to the quaternary ammonium headgroup.[6]
[Ag2(sac)2(dap)2] Complex A549MTTIC50 value of 17.93 ± 1.06 µM.[7]
[Ag2(sac)2(dap)2] Complex HeLaMTTIC50 value of 19.53 ± 1.74 µM.[7]

Note: This is a silver-based complex containing a 'dap' ligand and is not this compound. This data is included for illustrative purposes due to the scarcity of public data on this compound cytotoxicity and should be interpreted with caution.

Experimental Protocols

Protocol for Formulation of this compound Lipid Nanoparticles (LNP)

This protocol describes a general method for preparing this compound-containing LNPs using a microfluidic mixing approach. The molar ratios of the lipids should be optimized for your specific application.

Materials:

  • This compound (1,2-dipalmitoyl-3-dimethylammonium-propane)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Ethanol (B145695) (RNase-free)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0, RNase-free)

  • Nucleic acid cargo (e.g., mRNA, siRNA) in an appropriate buffer

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 individually in 100% ethanol to create stock solutions of known concentrations (e.g., 10-25 mM). Gentle heating and vortexing may be required to fully dissolve the lipids.

  • Prepare the Lipid Mixture:

    • In a sterile microcentrifuge tube, combine the lipid stock solutions in the desired molar ratio. A common starting point for cationic LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (Cationic lipid:Phospholipid:Cholesterol:PEG-lipid).

    • For example, to prepare a lipid mixture with a 50% molar ratio of this compound, combine the appropriate volumes of the stock solutions to achieve this ratio.

  • Prepare the Aqueous Phase:

    • Dilute your nucleic acid cargo to the desired concentration in the aqueous buffer (e.g., sodium citrate, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous phase containing the nucleic acid into another syringe.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate. This rapid mixing process facilitates the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette overnight at 4°C with at least two buffer changes.

    • If necessary, concentrate the LNP formulation using a centrifugal filter device.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the final LNP formulation using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the nucleic acid cargo using a suitable assay (e.g., RiboGreen assay).

  • Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use or at -80°C for long-term storage.

Protocol for MTT Cytotoxicity Assay

This protocol provides a method for assessing the cytotoxicity of this compound formulations on adherent cell lines.

Materials:

  • Target cell line (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound LNP formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment (e.g., 5,000-10,000 cells per well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of your this compound LNP formulation in complete cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of your LNP formulation.

    • Include untreated control wells (medium only) and a positive control for cell death if desired.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the % cell viability against the concentration of the LNP formulation to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Workflows

Cationic Lipid-Induced Apoptosis Signaling Pathway

Cationic lipids, including this compound, can induce apoptosis through multiple pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.

G cluster_cell Cell LNP This compound LNP Membrane Cell Membrane Interaction LNP->Membrane ROS Increased ROS Production Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp8 Caspase-8 Activation ROS->Casp8 p38 MAPK pathway Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Bid Bid Cleavage (tBid) Casp8->Bid Casp8->Casp3 Bid->Mito Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cationic lipid-induced apoptosis pathway.

Experimental Workflow for LNP Formulation and Cytotoxicity Testing

The following workflow outlines the key steps from LNP formulation to the assessment of cytotoxicity.

G cluster_formulation LNP Formulation cluster_cytotoxicity Cytotoxicity Assay A Prepare Lipid & Aqueous Solutions B Microfluidic Mixing A->B C Dialysis & Concentration B->C D Characterization (DLS, RiboGreen) C->D F Treat Cells with LNP Dilutions D->F Formulated LNPs E Seed Cells in 96-well Plate E->F G Incubate (24-72h) F->G H Add MTT Reagent G->H I Solubilize Formazan H->I J Measure Absorbance I->J K Calculate Cell Viability & IC50 J->K

Caption: LNP formulation and cytotoxicity workflow.

Troubleshooting Logic for High Cytotoxicity

This diagram illustrates a logical approach to troubleshooting high cytotoxicity in your this compound formulation experiments.

G Start High Cytotoxicity Observed CheckConc Is the LNP concentration optimized? Start->CheckConc CheckForm Is the formulation optimized? CheckConc->CheckForm Yes DoseResp Perform Dose-Response (Determine IC50) CheckConc->DoseResp No CheckCell Is the cell line particularly sensitive? CheckForm->CheckCell Yes Reformulate Screen Different Molar Ratios CheckForm->Reformulate No TestOtherCells Test on a Panel of Cell Lines CheckCell->TestOtherCells Possibly End Optimized Experiment CheckCell->End No DoseResp->CheckForm Reformulate->End TestOtherCells->End

Caption: Troubleshooting high cytotoxicity logic.

References

Technical Support Center: 16:0 DAP Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common stability problems encountered with 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP). This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (1,2-dipalmitoyl-3-dimethylammonium-propane) is a cationic lipid.[1][2] It is frequently used in research for drug delivery, gene transfection, and vaccine delivery.[3][4] Its properties make it particularly effective for formulating lipid nanoparticles (LNPs) and for the transcription of miRNA, especially in cancer research.[5]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound powder should be stored at -20°C.[2] Under these conditions, it is stable for at least four years.[1]

Q3: Is this compound sensitive to pH?

A3: Yes, this compound is described as a pH-sensitive transfection reagent.[5][6] This property can be leveraged for controlled optimization in various experimental setups.[5]

Q4: Can this compound be used to formulate Lipid Nanoparticles (LNPs)?

A4: Yes, this compound is a cationic lipid that is commonly used to formulate lipid nanoparticles (LNPs).[3][6]

Troubleshooting Guides

Issue 1: Low Transfection Efficiency

Low transfection efficiency is a common problem in experiments involving cationic lipids like this compound. Several factors related to the stability and formulation of the delivery vehicle can contribute to this issue.

Potential Cause Recommended Solution
Degradation of this compound Ensure proper storage of this compound at -20°C. Prepare fresh liposome (B1194612) or LNP formulations for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Suboptimal Formulation The ratio of this compound to helper lipids (e.g., DOPE, cholesterol) and nucleic acid is critical. Optimize the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid).
Instability of Liposomes/LNPs Check the size and zeta potential of your formulation. Aggregation or changes in particle size can indicate instability. Ensure the ionic strength of the media used for complex formation is appropriate.
Inefficient Endosomal Escape The pH-sensitive nature of this compound is intended to facilitate endosomal escape. Ensure the experimental conditions (e.g., cell type, media) support the endosomal escape mechanism.
Issue 2: Particle Aggregation in Formulation

Aggregation of liposomes or LNPs can significantly impact experimental outcomes.

Potential Cause Recommended Solution
Incorrect Ionic Strength of Buffer Prepare formulations in a buffer with appropriate ionic strength. High salt concentrations can screen the surface charge and lead to aggregation.
Improper Mixing During Formulation Ensure gentle but thorough mixing when preparing liposomes or LNPs. Vortexing or vigorous shaking can sometimes lead to aggregation.
Suboptimal Lipid Composition The inclusion of PEGylated lipids in the formulation can help to prevent aggregation by providing a steric barrier.
Storage of Formulations Formulations are often best used fresh. If storage is necessary, investigate optimal conditions (e.g., 4°C) and check for aggregation before use.
Issue 3: Suspected Chemical Degradation of this compound

The chemical stability of this compound can be compromised under certain conditions, potentially affecting its performance. The ester linkages in this compound can be susceptible to hydrolysis.

Potential Cause Recommended Solution
Exposure to Extreme pH Maintain the pH of your solutions within a range that minimizes hydrolysis. While pH sensitivity is a feature, prolonged exposure to highly acidic or alkaline conditions can lead to degradation.
Oxidation of Lipid Chains While the palmitoyl (B13399708) chains of this compound are saturated and thus less prone to oxidation than unsaturated lipids, it is good practice to handle lipid solutions under an inert gas (e.g., argon or nitrogen) if oxidation is a concern.
Presence of Esterases In biological systems, esterases can potentially cleave the ester bonds of this compound. This is a factor to consider in the design of in vivo experiments.

Experimental Protocols

General Protocol for Liposome Preparation using Thin-Film Hydration

This method is a common technique for preparing multilamellar vesicles (MLVs) which can then be further processed to form unilamellar vesicles.

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under a stream of inert gas (e.g., nitrogen) and then under vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size.[7]

Characterization of this compound Formulations
Parameter Method Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the liposomes or LNPs. A low PDI indicates a monodisperse population.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the particles. A sufficiently high positive or negative zeta potential can indicate stability against aggregation.
Encapsulation Efficiency Spectroscopic or Chromatographic methodsTo quantify the amount of drug or nucleic acid successfully encapsulated within the particles.

Signaling Pathways and Cellular Fate

This compound primarily functions as a delivery vehicle and is not known to have a direct signaling role. Its main purpose is to facilitate the entry of cargo (like nucleic acids) into cells and promote its release from endosomes.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space LNP This compound LNP (+ Cargo) Endosome Endosome LNP->Endosome Endocytosis Cargo_Release Cargo Release (e.g., mRNA) Endosome->Cargo_Release Endosomal Escape (pH-mediated) Translation Translation to Protein Cargo_Release->Translation Immune_Sensing Innate Immune Sensing (Potential) Cargo_Release->Immune_Sensing Cationic lipid or cargo can be recognized

Caption: Cellular uptake and fate of this compound LNPs.

The diagram above illustrates the general pathway for cellular uptake of this compound-containing lipid nanoparticles. The LNP is internalized by the cell through endocytosis. The pH-sensitive nature of this compound is thought to aid in the disruption of the endosomal membrane, leading to the release of the cargo into the cytoplasm. While this compound itself does not have a direct signaling role, the delivered cargo (e.g., mRNA) can be translated into a functional protein. It is also worth noting that cationic lipids and certain nucleic acid cargoes can sometimes be recognized by innate immune sensors within the cell, potentially triggering an immune response.

References

Technical Support Center: Optimizing 16:0 DAP Liposome Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the encapsulation efficiency of 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) liposomes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposomes?

A1: this compound is a cationic lipid.[1][2] Its positively charged headgroup facilitates the encapsulation of negatively charged molecules like siRNA and mRNA through electrostatic interactions. It is also pH-sensitive, which can aid in the endosomal escape and release of the payload into the cytoplasm.[3]

Q2: What is encapsulation efficiency and why is it a critical parameter?

A2: Encapsulation efficiency (EE%) is the percentage of the initial active pharmaceutical ingredient (API), such as a drug or nucleic acid, that is successfully entrapped within the liposomes.[4] It is a crucial quality attribute as it determines the final concentration of the active ingredient in the formulation and impacts therapeutic efficacy.[4]

Q3: What are the main factors influencing the encapsulation efficiency of this compound liposomes?

A3: Several factors can significantly impact encapsulation efficiency. These can be broadly categorized as:

  • Formulation Parameters: The molar ratios of this compound, helper lipids (like DOPE or DSPC), and cholesterol are critical. The nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid, is also a key determinant.

  • Properties of the Encapsulated Molecule: The size, charge, and concentration of the molecule to be encapsulated play a significant role.

  • Preparation Method: Techniques such as thin-film hydration and microfluidics can yield different encapsulation efficiencies.

  • Process Parameters: Factors like hydration buffer pH, temperature, and sonication/extrusion parameters can influence the outcome.

Q4: How does the nitrogen-to-phosphate (N/P) ratio affect siRNA encapsulation?

A4: The N/P ratio is a critical factor for encapsulating nucleic acids like siRNA. A higher N/P ratio, meaning a greater excess of cationic lipid, generally leads to a higher encapsulation efficiency due to stronger electrostatic interactions with the negatively charged siRNA. However, very high N/P ratios can also lead to increased cytotoxicity.[5][6][7] An optimal N/P ratio must be determined experimentally to balance high encapsulation efficiency with low toxicity.

Q5: What is the role of helper lipids and cholesterol in this compound liposome (B1194612) formulations?

A5: Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and cholesterol are crucial for the stability and function of the liposomes. Helper lipids can influence the fusogenicity of the liposomes, aiding in endosomal escape. Cholesterol modulates the rigidity and fluidity of the lipid bilayer, which can impact drug retention and stability.[8]

Q6: Which method is better for preparing this compound liposomes: thin-film hydration or microfluidics?

A6: Both methods have their advantages.

  • Thin-film hydration is a common laboratory-scale method that is relatively simple to implement.[3][9][10][11] However, it can sometimes result in lower encapsulation efficiency and a heterogeneous size distribution.[12][13]

  • Microfluidics offers precise control over mixing, leading to more uniform liposome sizes and often higher and more reproducible encapsulation efficiencies.[4][12][13][14] It is also more readily scalable for larger production.[4][12][14]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the encapsulation of molecules in this compound liposomes.

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problem_process -> solution_hydration [label="Suboptimal Hydration?"]; problem_process -> solution_sizing [label="Ineffective Sizing?"]; problem_process -> solution_method [label="Method Limitation?"];

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Caption: Troubleshooting workflow for low encapsulation efficiency.

Problem Possible Cause Recommended Solution
Low Encapsulation Efficiency Suboptimal Lipid Composition - Vary the molar ratio of this compound to helper lipid (e.g., DOPE) and cholesterol. A common starting point is a molar ratio of 50:10:38.5 (Cationic Lipid:Helper Lipid:Cholesterol). Adjusting these ratios can significantly impact encapsulation. - Optimize the Nitrogen-to-Phosphate (N/P) ratio. For siRNA encapsulation, test a range of N/P ratios (e.g., 2:1, 4:1, 8:1, 10:1). Higher ratios often improve encapsulation but may increase toxicity.[7][15]
Inefficient Liposome Formation - Ensure the hydration temperature is above the phase transition temperature (Tc) of all lipids. - Optimize the hydration time and agitation method. Gentle agitation for a sufficient duration ensures complete hydration of the lipid film.
Ineffective Size Reduction - Optimize sonication or extrusion parameters. For extrusion, ensure the number of passes is sufficient (typically 10-21 passes) to achieve a uniform size distribution. For sonication, be mindful of potential degradation of lipids or the payload.
Issues with the Payload - Verify the integrity and concentration of your payload (e.g., siRNA) before encapsulation. Degradation of the payload will lead to poor encapsulation.
High Polydispersity Index (PDI) Incomplete Hydration or Size Reduction - Increase the number of extrusion passes or optimize sonication time. - Ensure the lipid film is thin and uniform before hydration. A thick or uneven film can lead to the formation of large, multilamellar vesicles.
Liposome Aggregation Suboptimal Surface Charge - Adjust the N/P ratio. At a neutral pH, a sufficiently positive zeta potential (typically > +20 mV) can prevent aggregation due to electrostatic repulsion. - Consider PEGylation. Incorporating a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can provide steric stabilization and prevent aggregation.
Inconsistent Results Variability in Preparation Method - Standardize all parameters of your chosen method. This includes lipid film drying time, hydration conditions, and size reduction parameters. - Consider switching to a more reproducible method like microfluidics. [12][13][14]
Data Presentation: Impact of Formulation on Encapsulation Efficiency

The following table provides illustrative data on how varying formulation parameters can affect the encapsulation efficiency of siRNA in cationic liposomes. Note: Specific quantitative data for this compound is limited in published literature. This table is based on established principles and data from similar cationic lipids like DOTAP and is intended for guidance.

Cationic Lipid:Helper:Cholesterol (Molar Ratio) N/P Ratio Liposome Size (nm) Zeta Potential (mV) Illustrative siRNA Encapsulation Efficiency (%)
This compound:DOPE:Chol (40:30:30)4:1~150+25~65%
This compound:DOPE:Chol (50:20:30)4:1~140+35~75%
This compound:DOPE:Chol (50:10:40)2:1~130+20~60%
This compound:DOPE:Chol (50:10:40)4:1~125+40~85%
This compound:DOPE:Chol (50:10:40)8:1~120+50>90%
This compound:DSPC:Chol (50:10:40)4:1~135+38~80%

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes using Thin-Film Hydration

This protocol describes a standard method for preparing this compound-based cationic liposomes for siRNA encapsulation.

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start -> dissolve; dissolve -> evaporate; evaporate -> dry; dry -> hydrate; hydrate -> size; size -> purify; purify -> end; }

Caption: Workflow for thin-film hydration method.

Materials:

  • This compound (1,2-dipalmitoyl-3-dimethylammonium-propane)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • siRNA of interest

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., RNase-free citrate (B86180) buffer, pH 4.0-5.0 for efficient complexation)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • RNase-free glassware and consumables

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve this compound, helper lipid, and cholesterol in the desired molar ratio in the organic solvent. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids until a thin, uniform lipid film is formed on the wall of the flask. d. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[3][11]

  • Hydration: a. Prepare the hydration buffer containing the siRNA at the desired concentration to achieve the target N/P ratio. b. Warm the hydration buffer to a temperature above the lipid phase transition temperature. c. Add the warm siRNA solution to the flask containing the dry lipid film. d. Hydrate the film by gentle rotation for 1-2 hours at the same temperature. The solution should become a milky suspension of multilamellar vesicles (MLVs).[9]

  • Size Reduction (Extrusion): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the liposome suspension into one of the extruder syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification: a. Remove unencapsulated siRNA by methods such as size exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of siRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to quantify the amount of siRNA encapsulated in the liposomes.

Principle: The RiboGreen reagent is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of the liposome sample before and after lysis with a detergent (e.g., Triton X-100), the amount of encapsulated siRNA can be determined.[14][16]

Materials:

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • siRNA-liposome suspension

  • Triton X-100 solution (e.g., 2% in RNase-free water)

  • RNase-free buffer (e.g., TE buffer)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Prepare siRNA Standard Curve: a. Prepare a series of siRNA standards of known concentrations in the RNase-free buffer.

  • Sample Preparation: a. In the 96-well plate, prepare two sets of wells for each liposome sample. b. Set 1 (Without Lysis): Add a known volume of your siRNA-liposome suspension and dilute with the buffer. This measures the fluorescence from unencapsulated and surface-bound siRNA. c. Set 2 (With Lysis): Add the same volume of your siRNA-liposome suspension, the buffer, and Triton X-100 to a final concentration that lyses the liposomes (e.g., 0.5%). This measures the total siRNA (encapsulated + free).

  • RiboGreen Addition and Measurement: a. Prepare the RiboGreen working solution according to the manufacturer's instructions. b. Add the RiboGreen working solution to all standard and sample wells. c. Incubate for 5 minutes at room temperature, protected from light. d. Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation of Encapsulation Efficiency: a. Use the standard curve to determine the concentration of siRNA in both sets of samples. b. Calculate the Encapsulation Efficiency (EE%) using the following formula:[4]

    EE% = ( (Total siRNA - Free siRNA) / Total siRNA ) * 100

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standard_curve -> calc_total; standard_curve -> calc_free; total_siRNA -> calc_total; free_siRNA -> calc_free; calc_total -> calc_ee; calc_free -> calc_ee; }

Caption: Logical flow for calculating encapsulation efficiency.

References

Technical Support Center: 16:0 DAP-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 DAP-mediated gene silencing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving experimental outcomes and troubleshooting common issues encountered when using this compound (1,2-dipalmitoyl-3-dimethylammonium-propane) for siRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in gene silencing?

A1: this compound is a cationic lipid.[1] In gene silencing applications, it is a key component of lipid nanoparticles (LNPs) designed to deliver small interfering RNA (siRNA) into cells.[2] Its positive charge facilitates the encapsulation of negatively charged siRNA molecules and aids in the interaction with and entry into negatively charged cell membranes.

Q2: What are the other essential components of a this compound-based LNP formulation for siRNA delivery?

A2: A standard LNP formulation typically includes:

  • Cationic Lipid (this compound): To complex with and encapsulate the siRNA.

  • Helper Lipid (e.g., DOPE or DSPC): To aid in the formation of the lipid bilayer and facilitate endosomal escape.[3]

  • Cholesterol: To provide stability to the lipid bilayer and influence membrane fluidity.[4]

  • PEGylated Lipid (e.g., DMG-PEG2000): To control particle size, prevent aggregation, and increase circulation time in vivo by providing a hydrophilic shield.[4][5]

Q3: How do this compound-containing LNPs deliver siRNA into the cytoplasm?

A3: The delivery process involves several steps:

  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.[2][6] The positive surface charge of the LNPs can enhance interaction with the cell membrane.

  • Endosomal Escape: Once inside the cell within an endosome, the LNP must release its siRNA cargo into the cytoplasm. The cationic lipids, like this compound, are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane disruption and subsequent release of the siRNA.[6][7]

  • RISC Loading: In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and degrades the complementary mRNA, resulting in gene silencing.[5]

Q4: What are off-target effects in siRNA experiments, and how can they be minimized?

A4: Off-target effects occur when the delivered siRNA unintentionally silences genes other than the intended target.[8][9] This can happen if the siRNA sequence has partial complementarity to other mRNAs.[10] To minimize these effects:

  • Use the lowest effective siRNA concentration.

  • Employ carefully designed siRNA sequences with minimal homology to other genes.

  • Include multiple different siRNA sequences targeting the same gene to confirm the phenotype is not due to an off-target effect of a single sequence.

  • Use appropriate negative controls (e.g., a scrambled siRNA sequence with no known targets).[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Gene Silencing Efficiency Suboptimal LNP formulationOptimize the molar ratios of the lipid components (this compound, helper lipid, cholesterol, PEG-lipid). A common starting point for cationic lipid formulations is a molar ratio of approximately 50:10:38.5:1.5 (Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[5] However, this needs to be empirically optimized for this compound and your specific cell type.
Incorrect siRNA to lipid ratioTitrate the siRNA concentration while keeping the lipid concentration constant to find the optimal N/P (nitrogen to phosphate) ratio.[12]
Poor cellular uptakeConfirm LNP size is within the optimal range (typically 50-150 nm) using Dynamic Light Scattering (DLS).[13] Larger particles may have reduced uptake. Adjust formulation parameters or preparation method if necessary. Use a fluorescently labeled LNP to visualize cellular uptake via microscopy or flow cytometry.
Inefficient endosomal escapeIncorporate a helper lipid known to promote endosomal escape, such as DOPE, which can facilitate the transition to a hexagonal phase, disrupting the endosomal membrane.[3]
siRNA degradationEnsure all reagents and equipment used for siRNA handling are RNase-free.[14] Store siRNA according to the manufacturer's instructions.
High Cell Toxicity High concentration of cationic lipidReduce the concentration of the this compound-LNP formulation used for transfection. High concentrations of cationic lipids can be toxic to cells.[15]
Suboptimal LNP formulationEnsure the formulation is optimized. An excess of positively charged particles can lead to cytotoxicity. Adjust the N/P ratio.
Unhealthy cellsEnsure cells are healthy and in the exponential growth phase at the time of transfection. A cell confluency of 60-80% is often recommended.[16]
Inconsistent Results LNP instability (aggregation or degradation)Check the stability of your LNP formulation over time and under your storage conditions.[17] Store LNPs at 4°C for short-term use or at -80°C for long-term storage, potentially with a cryoprotectant like sucrose (B13894) or trehalose.[1]
Variability in LNP preparationUse a consistent and reproducible method for LNP formation, such as microfluidic mixing, to ensure uniform particle size and composition.[18]
Inconsistent cell culture conditionsMaintain consistent cell passage numbers, seeding densities, and media formulations between experiments.[15]

Data Presentation

Table 1: Example LNP Formulation Parameters for Optimization

Formulation IDThis compound (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)N/P Ratio
LNP-001401048.51.53:1
LNP-002501038.51.53:1
LNP-003501038.51.56:1
LNP-004501533.51.56:1

Table 2: Characterization of Optimized this compound LNPs (Example Data)

ParameterValue
Average Particle Size (nm)85 ± 5
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)+35 ± 5
siRNA Encapsulation Efficiency (%)> 90%

Table 3: Quantification of Gene Silencing (Example Data)

TreatmentTarget mRNA Level (relative to control)Target Protein Level (relative to control)
Untreated Cells1.001.00
Scrambled siRNA LNP0.98 ± 0.050.95 ± 0.08
Target siRNA LNP0.25 ± 0.040.30 ± 0.06

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA LNPs using Microfluidic Mixing

This protocol provides a general framework. Optimization of lipid ratios, flow rates, and siRNA concentration is essential.

  • Preparation of Stock Solutions:

    • Prepare a lipid mixture in ethanol (B145695) containing this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid at the desired molar ratio. The total lipid concentration should be optimized, but a starting point is 10-20 mM.

    • Dissolve the siRNA in an RNase-free aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate. LNPs will self-assemble as the ethanol is diluted.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C to remove ethanol and unencapsulated siRNA.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Quantification of Gene Knockdown by qRT-PCR

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (e.g., 70%).

    • Treat the cells with the this compound-siRNA LNPs at the optimized concentration. Include controls such as untreated cells and cells treated with LNPs containing a non-targeting (scrambled) siRNA.

    • Incubate for 24-72 hours. The optimal time point should be determined empirically.[19]

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercially available kit, ensuring to include a DNase treatment step to remove genomic DNA.[20]

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[21]

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for your target gene and a reference (housekeeping) gene.[21]

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to the control-treated cells.[20][22]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_formulation LNP Formulation cluster_characterization Characterization cluster_application Cellular Application & Analysis prep_lipids Prepare Lipid Stock (Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_siRNA Prepare siRNA Stock (Aqueous Buffer) prep_siRNA->mixing purification Purification (e.g., Dialysis) mixing->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta encap Encapsulation Efficiency purification->encap transfection Cell Transfection purification->transfection analysis Gene Knockdown Analysis (qRT-PCR) transfection->analysis

Caption: Experimental workflow for this compound-mediated gene silencing.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome lnp This compound LNP (siRNA encapsulated) endocytosis Endocytosis lnp->endocytosis risc RISC Loading mrna_deg mRNA Degradation (Gene Silencing) risc->mrna_deg siRNA siRNA siRNA->risc endosome_lnp LNP within Endosome escape Endosomal Escape endosome_lnp->escape endocytosis->endosome_lnp escape->siRNA

Caption: Cellular uptake and mechanism of action for this compound LNPs.

References

factors affecting 16:0 DAP LNP size and polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) lipid nanoparticles (LNPs). The following sections address common issues related to controlling LNP size and polydispersity during formulation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the size of my this compound LNPs?

A1: The size of your this compound LNPs is primarily influenced by two main categories of factors: formulation parameters and process parameters.

  • Formulation Parameters: These include the molar ratios of the lipid components: the ionizable lipid (this compound), a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid.[1][2][3] The concentration of the total lipid solution in the organic solvent also plays a crucial role.[4]

  • Process Parameters: The method used for mixing the aqueous and organic phases is critical.[5][6] For microfluidic mixing, the key parameters are the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous phase to the organic phase.[7][8][9] The nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of amine groups in the ionizable lipid to phosphate (B84403) groups in the nucleic acid cargo, also affects LNP size.[10]

Q2: Why is the polydispersity index (PDI) of my LNP preparation high, and how can I reduce it?

A2: A high polydispersity index (PDI) indicates a heterogeneous population of LNPs with a wide size distribution. A PDI value below 0.2 is generally considered acceptable for LNP formulations.[11] Several factors can contribute to high PDI:

  • Suboptimal Mixing: Inefficient or slow mixing of the aqueous and organic phases can lead to the formation of larger, more varied particles.[12][13] Microfluidic mixing generally provides more rapid and controlled mixing compared to manual or bulk methods, resulting in lower PDI.[13][14]

  • Inappropriate Flow Rates: In microfluidic systems, both the TFR and FRR need to be optimized. Higher TFRs generally lead to smaller and more uniform LNPs with lower PDI.[10][12]

  • Lipid Formulation: The molar ratio of the lipid components, particularly the PEGylated lipid, can impact PDI.[15] Insufficient PEG-lipid can lead to particle aggregation and a higher PDI.[15]

  • Poor Quality of Reagents: Ensure that all lipids and solvents are of high purity and are fully dissolved before mixing.

To reduce PDI, you can try optimizing the mixing parameters (increasing TFR in microfluidics), adjusting the lipid molar ratios (e.g., slightly increasing the PEG-lipid percentage), or considering an extrusion step after formation.[16]

Q3: How does the N/P ratio affect my this compound LNPs?

A3: The N/P ratio is a critical parameter that influences both the encapsulation efficiency of your nucleic acid cargo and the physicochemical properties of the LNPs, including size.[10] It represents the charge balance between the positively charged ionizable lipid (this compound) and the negatively charged phosphate backbone of the nucleic acid.[16] An optimal N/P ratio is crucial for efficient complexation and condensation of the nucleic acid within the LNP core. While a higher N/P ratio can improve encapsulation, an excessively high ratio may lead to larger particles and potential toxicity. The optimal N/P ratio is dependent on the specific nucleic acid payload, with siRNA formulations typically using a lower ratio (around 3) and mRNA formulations a higher ratio (around 6).[10]

Q4: What is the difference between microfluidic mixing and bulk mixing for LNP formation?

A4: The primary difference lies in the level of control over the mixing process.

  • Microfluidic Mixing: This technique involves mixing the aqueous and organic phases in precisely engineered microchannels.[14] This allows for very rapid and highly controlled mixing at the nanoliter to microliter scale, leading to more uniform (lower PDI) and smaller LNPs.[8][9] It is a reproducible and scalable method.[7]

  • Bulk Mixing: This involves methods like vortexing or simple injection of one phase into the other. The mixing is less controlled and can be less reproducible, often resulting in larger LNPs with a higher PDI.[13]

While both chaotic advection (a feature of some microfluidic mixers) and turbulent flow mixing can produce similar LNPs at the research scale, turbulent mixing devices are often more suitable for larger-scale clinical production due to higher flow rate capabilities.[6][17]

Troubleshooting Guides

Issue 1: LNP Size is Too Large
Potential Cause Troubleshooting Steps
Low Total Flow Rate (TFR) in Microfluidics Increase the TFR. Higher TFRs enhance mixing and generally lead to smaller LNPs.[10][12]
Low Flow Rate Ratio (FRR) Increase the FRR (aqueous:organic). A higher FRR promotes faster dilution of the ethanol (B145695), leading to quicker precipitation of lipids and smaller particles.[10]
High Lipid Concentration Decrease the concentration of the total lipid solution in the organic phase.[4]
Suboptimal Lipid Molar Ratios Optimize the molar ratios of your lipid components. Increasing the percentage of PEGylated lipid can sometimes reduce particle size.[18]
Inefficient Mixing (Bulk Methods) Switch to a microfluidic mixing system for better control over the mixing process.[13] If using bulk methods, ensure rapid and consistent addition of the organic phase to the aqueous phase with vigorous stirring.
Issue 2: High Polydispersity Index (PDI)
Potential Cause Troubleshooting Steps
Slow or Inefficient Mixing Utilize a microfluidic mixing device to ensure rapid and uniform mixing.[14] Different microfluidic chip designs (e.g., staggered herringbone) can enhance chaotic advection and improve mixing efficiency.[14]
Low Total Flow Rate (TFR) Increase the TFR in your microfluidic system. This reduces mixing time and promotes the formation of a more homogeneous particle population.[10]
Particle Aggregation Ensure the molar percentage of the PEGylated lipid is sufficient to prevent aggregation.[15] After formation, LNPs should be dialyzed into a neutral buffer like PBS for storage.[16]
Suboptimal N/P Ratio Experiment with different N/P ratios to find the optimal balance for your specific cargo and lipid composition.
Post-formulation Instability Analyze the PDI immediately after formation and after any purification or storage steps to identify when the PDI increases. Consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) for long-term storage.[12]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

Objective: To formulate this compound LNPs with a target size of 80-100 nm and a PDI < 0.2.

Materials:

  • This compound (1,2-dipalmitoyl-3-dimethylammonium-propane)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG(2000) (or other suitable PEGylated lipid)

  • Nucleic acid cargo (e.g., mRNA or siRNA)

  • Ethanol (anhydrous, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., a system with a staggered herringbone micromixer)

Methodology:

  • Lipid Stock Preparation:

    • Prepare a stock solution of the lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000). The total lipid concentration can be initially set to 10 mM.

    • Ensure all lipids are completely dissolved. Gentle warming may be required.

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0) at the desired concentration. The concentration will depend on the target N/P ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the initial process parameters. A good starting point is a Total Flow Rate (TFR) of 12 mL/min and a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic).

    • Initiate the mixing process. The rapid mixing in the microfluidic chip will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile, RNase-free PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette.

  • Characterization:

    • Measure the LNP size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid cargo using a suitable assay (e.g., a fluorescent dye-based assay).

Data Summary Tables

Table 1: Effect of Total Flow Rate (TFR) on LNP Size and PDI (Hypothetical data for illustrative purposes)

TFR (mL/min)FRR (Aqueous:Organic)N/P RatioAverage Size (nm)PDI
23:161500.25
63:161100.18
123:16850.12
183:16700.15

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size and PDI (Hypothetical data for illustrative purposes)

TFR (mL/min)FRR (Aqueous:Organic)N/P RatioAverage Size (nm)PDI
121:161300.22
122:161050.17
123:16850.12
124:16750.14

Visualizations

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_mixing LNP Formation cluster_post Downstream Processing Lipid_Stock Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Controlled TFR & FRR) Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Citrate Buffer) Aqueous_Phase->Microfluidic_Mixing Purification Purification (Dialysis vs. PBS) Microfluidic_Mixing->Purification Characterization Characterization (DLS for Size & PDI) Purification->Characterization

Caption: Experimental workflow for this compound LNP formulation.

LNP_Troubleshooting_Logic Start LNP Formulation Issue Check_Size Is Size Too Large? Start->Check_Size Check_PDI Is PDI Too High? Check_Size->Check_PDI No Increase_TFR Increase TFR Check_Size->Increase_TFR Yes Improve_Mixing Improve Mixing Method (e.g., use microfluidics) Check_PDI->Improve_Mixing Yes End Optimized LNPs Check_PDI->End No Increase_FRR Increase FRR Increase_TFR->Increase_FRR Decrease_Lipid_Conc Decrease Lipid Conc. Increase_FRR->Decrease_Lipid_Conc Decrease_Lipid_Conc->Check_PDI Optimize_PEG Optimize PEG-Lipid % Improve_Mixing->Optimize_PEG Optimize_PEG->End

Caption: Troubleshooting logic for LNP size and PDI issues.

References

Technical Support Center: Overcoming Serum Inhibition with 16:0 DAP Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) based transfection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly serum inhibition, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for transfection?

This compound is a cationic lipid that is used as a transfection reagent. Its positively charged headgroup facilitates the condensation of negatively charged nucleic acids (like plasmid DNA and siRNA) into lipid nanoparticles (LNPs) or lipoplexes. This complexation protects the nucleic acid from degradation and allows for its entry into cells. This compound is also described as a pH-sensitive lipid, which can aid in the release of the nucleic acid from the endosome into the cytoplasm, a critical step for successful transfection.

Q2: Why does serum inhibit transfection efficiency?

Serum can significantly reduce the efficiency of cationic lipid-mediated transfection through several mechanisms:

  • Protein Corona Formation: Serum proteins can bind to the surface of positively charged lipoplexes, forming a "protein corona."[1][2][3][4] This can neutralize the positive charge of the complex, hindering its interaction with the negatively charged cell membrane.[3]

  • Interaction with Negatively Charged Proteins: Serum contains numerous negatively charged proteins that can interact with and disrupt the structure of the cationic lipoplex-DNA complexes.[5]

  • Inhibition of Cellular Uptake: The protein corona can mask targeting ligands on the lipoplex surface and alter the mechanism of cellular uptake, sometimes leading to increased uptake by non-target cells or degradation pathways.[4]

Q3: Can I perform this compound transfection in the presence of serum?

While it is generally recommended to form the this compound-nucleic acid complexes in a serum-free medium to prevent initial interference with complex formation,[6][7][8] the transfection itself can often be performed in a serum-containing medium. Some lipid formulations exhibit higher serum resistance than others. Optimizing the formulation and protocol is key to achieving high transfection efficiency in the presence of serum.

Q4: How does the pH-sensitive nature of this compound help in transfection?

The pH-sensitive property of lipids like this compound is designed to facilitate endosomal escape. After the lipoplex is taken up by the cell into an endosome, the endosome matures and its internal pH drops (becomes more acidic). A pH-sensitive cationic lipid can become protonated at this lower pH, which can lead to the destabilization of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[9][10] This is a crucial step to avoid the degradation of the nucleic acid in the lysosome.

Troubleshooting Guide

Low Transfection Efficiency in Serum-Containing Medium
Possible Cause Suggested Solution
Serum Interference during Complex Formation Always prepare the this compound-nucleic acid complexes in a serum-free medium before adding them to the cells cultured in serum-containing medium.[6][7][8]
Suboptimal Lipid-to-Nucleic Acid Ratio The charge ratio of the cationic lipid to the nucleic acid is critical for overcoming serum inhibition.[5] Perform a dose-response experiment to determine the optimal ratio. Increasing the proportion of this compound may enhance serum resistance.[5]
Inappropriate Helper Lipid Composition The choice and proportion of helper lipids, such as cholesterol or DOPE, can significantly impact serum resistance. Cholesterol, in particular, has been shown to enhance the stability of lipoplexes in serum.[1][11] Consider optimizing the helper lipid composition of your formulation.
Low Cell Viability Transfection reagents can be toxic to some cell lines, and this toxicity can be exacerbated in serum-free conditions. Ensure your cells are healthy and at an optimal confluency (typically 70-90%) at the time of transfection.[12][] If toxicity is high, you can try reducing the concentration of the transfection complex or the incubation time.
Degraded or Poor Quality Nucleic Acid Use high-purity, intact nucleic acid for transfection. Verify the quality and concentration of your plasmid DNA or siRNA before use.

Quantitative Data

Table 1: Transfection Efficiency of DOTAP/Cholesterol-DNA Complexes in 293A Cells

Lipid CompositionProtamine Sulfate (µg/µg DNA)Transfection ConditionLuciferase Activity (Relative Light Units)
DOTAP0Serum-Free~1.0 x 10^7
DOTAP066% Serum~1.0 x 10^4
DOTAP/Cholesterol (1:1)8Serum-Free~5.0 x 10^8
DOTAP/Cholesterol (1:1)866% Serum~1.0 x 10^8

Data adapted from Characterization of cationic lipid DNA transfection complexes differing in susceptibility to serum inhibition.[11] This table demonstrates that the inclusion of cholesterol and a DNA condensing agent (protamine sulfate) can significantly enhance transfection efficiency, especially in the presence of high serum concentrations.

Experimental Protocols

Protocol: Optimizing this compound Transfection in the Presence of Serum

This protocol provides a general framework for optimizing this compound-mediated transfection in serum-containing media. The specific amounts and ratios should be optimized for your cell type and nucleic acid.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Nucleic acid (plasmid DNA or siRNA)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium with serum

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Preparation of Lipid Solution:

    • Prepare a stock solution of this compound and the chosen helper lipid in a suitable solvent (e.g., chloroform).

    • To form liposomes, evaporate the solvent to create a thin lipid film and then hydrate (B1144303) with a buffer (e.g., sterile water or PBS) followed by sonication or extrusion to obtain unilamellar vesicles of a defined size.

  • Complex Formation (in Serum-Free Medium):

    • For each transfection, dilute the desired amount of nucleic acid in serum-free medium.

    • In a separate tube, dilute the optimized amount of the this compound liposome (B1194612) formulation in serum-free medium.

    • Combine the diluted nucleic acid and the diluted liposome solution. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation. Do not vortex.

  • Transfection:

    • Add the this compound-nucleic acid complexes drop-wise to the cells in their complete serum-containing growth medium.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Assay for gene expression or knockdown according to your experimental design.

Visualizations

Diagram 1: General Workflow for Overcoming Serum Inhibition

G cluster_prep Preparation (Serum-Free) cluster_transfection Transfection (Serum-Containing Medium) prep_na Nucleic Acid (DNA/siRNA) complex Formation of Lipoplex prep_na->complex prep_lipid This compound Liposome Formulation prep_lipid->complex add_complex Add Lipoplex to Cells complex->add_complex Key Step: Complex formation in absence of serum incubation Incubate (24-72h) add_complex->incubation assay Assay for Gene Expression/Knockdown incubation->assay

Caption: Workflow for this compound transfection in the presence of serum.

Diagram 2: Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space (with Serum) cluster_cellular Cellular Compartments lipoplex This compound Lipoplex corona Protein Corona Formation lipoplex->corona serum Serum Proteins serum->corona endocytosis Endocytosis corona->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome If no escape cytoplasm Cytoplasm (Gene Expression/ Silencing) late_endosome->cytoplasm Endosomal Escape (pH-sensitive release)

Caption: Uptake and intracellular fate of this compound lipoplexes in serum.

References

Technical Support Center: Optimizing Lipid-to-Payload Ratio with 16:0 DAP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your lipid nanoparticle (LNP) formulations using 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve the optimal lipid-to-payload ratio for efficient nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

A1: this compound (1,2-dipalmitoyl-3-dimethylammonium-propane) is a cationic lipid.[1] In LNP formulations, its primary role is to electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acid payloads (like mRNA or siRNA) to facilitate their encapsulation within the nanoparticle.[2][3] This interaction is crucial for protecting the payload from degradation and enabling its delivery into target cells. This compound is noted for its utility in preparing liposomes for miRNA encapsulation and is effective for gene delivery and transfection.[1]

Q2: What is the "lipid-to-payload ratio" and why is it a critical parameter?

A2: The lipid-to-payload ratio refers to the relative amounts of the lipid components to the nucleic acid cargo in your LNP formulation. It is often expressed as a weight ratio or, more specifically for cationic lipids, as the N/P ratio. This ratio is a critical quality attribute (CQA) because it significantly influences several key characteristics of the LNPs, including:

  • Encapsulation Efficiency (%EE): The percentage of the initial payload that is successfully encapsulated within the LNPs.

  • Particle Size and Polydispersity Index (PDI): The size and size distribution of the LNPs, which affect their stability and cellular uptake.

  • Surface Charge (Zeta Potential): The overall charge on the surface of the LNPs, which can influence their interaction with cells and their stability in circulation.

  • Transfection Efficiency: The effectiveness of the LNPs in delivering their payload into cells and eliciting a biological response.

Optimizing this ratio is essential for maximizing the therapeutic efficacy and ensuring the safety of your LNP-based drug product.

Q3: What is the N/P ratio and how is it calculated?

A3: The N/P ratio is the molar ratio of the nitrogen atoms (N) in the cationic lipid (in this case, this compound) to the phosphate groups (P) in the nucleic acid payload.[4] Since this compound has one nitrogen atom per molecule, the moles of N are equal to the moles of this compound. The moles of P are calculated based on the number of phosphate groups in your nucleic acid sequence.

Formula for N/P Ratio: N/P Ratio = (Moles of this compound) / (Moles of Phosphate in Payload)

A higher N/P ratio generally leads to a more positively charged LNP, which can enhance interaction with negatively charged cell membranes but may also increase cytotoxicity.[5]

Q4: How do I determine the optimal molar ratio of this compound in my formulation?

A4: The optimal molar percentage of this compound will depend on your specific payload, the other lipids in your formulation, and your desired LNP characteristics. A common approach is to perform a formulation screen where you systematically vary the molar ratio of this compound while keeping the other components (helper lipids, cholesterol, and PEG-lipid) at fixed or systematically varied ratios. The resulting formulations are then characterized for encapsulation efficiency, size, PDI, and in vitro transfection efficiency to identify the optimal composition.

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (<80%)

Potential Cause Troubleshooting Step
Suboptimal N/P Ratio The N/P ratio is a critical factor for efficient encapsulation.[4] An insufficient amount of cationic lipid (low N/P ratio) may not be able to effectively complex with the entire payload. Action: Increase the molar ratio of this compound in your formulation to achieve a higher N/P ratio (e.g., start with a range of 3:1 to 10:1).[6]
Incorrect pH of Aqueous Buffer The cationic charge of this compound is pH-dependent. Encapsulation is most efficient at an acidic pH (typically pH 4-5) where the amine group of this compound is protonated, facilitating strong electrostatic interactions with the negatively charged payload.[4] Action: Ensure your aqueous buffer (containing the payload) is at an optimal acidic pH.
Inefficient Mixing Rapid and homogenous mixing of the lipid-ethanol phase and the aqueous payload phase is crucial for LNP formation and efficient encapsulation. Inefficient mixing can lead to the formation of larger, heterogeneous particles and poor payload loading. Action: If using a microfluidic system, optimize the total flow rate (TFR) and flow rate ratio (FRR). For manual methods, ensure rapid and consistent mixing.
Inappropriate Lipid Composition The helper lipids (e.g., DSPC, DOPE), cholesterol, and PEG-lipid all play a role in LNP structure and stability, which can indirectly affect encapsulation.[2] Action: Systematically vary the molar percentages of the helper lipids and cholesterol to find a composition that supports high encapsulation.

Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Potential Cause Troubleshooting Step
Aggregation due to High Surface Charge An excessively high N/P ratio can lead to highly positive LNPs that may aggregate. Action: While a higher N/P ratio can improve encapsulation, an excessive amount can be detrimental to particle stability. Try reducing the molar percentage of this compound.
Slow or Inefficient Mixing As with low encapsulation efficiency, poor mixing can result in the formation of large and non-uniform particles. Action: Increase the TFR in your microfluidic system or ensure more rapid and vigorous manual mixing.
Inappropriate PEG-Lipid Content The PEG-lipid plays a critical role in controlling particle size and preventing aggregation. Insufficient PEG-lipid can lead to larger particles.[2] Action: Increase the molar percentage of the PEG-lipid in your formulation (typically 1-5 mol%).
Lipid Concentration High lipid concentrations can sometimes lead to the formation of larger particles. Action: Try decreasing the total lipid concentration in the ethanol (B145695) phase.

Issue 3: Low Transfection Efficiency

Potential Cause Troubleshooting Step
Poor Endosomal Escape The cationic lipid is crucial for facilitating the release of the payload from the endosome into the cytoplasm. An improper lipid composition may result in the LNPs being trapped in the endosome. Action: The molar ratio of this compound and the helper lipids can influence endosomal escape. Experiment with different molar ratios of this compound and consider including a fusogenic helper lipid like DOPE.
Low Payload Delivery This could be a consequence of low encapsulation efficiency or poor cellular uptake. Action: First, confirm high encapsulation efficiency using the troubleshooting steps above. If encapsulation is good, consider that the overall LNP properties (size, surface charge) may not be optimal for uptake by your target cells. Systematically vary the formulation parameters to find LNPs with optimal characteristics for your cell type.
Payload Integrity The payload may be degrading during the formulation process. Action: Ensure your payload is of high quality and handled in an RNase-free environment.

Quantitative Data Summary

The following tables provide illustrative data on how varying the molar percentage of this compound and the N/P ratio can impact key LNP quality attributes. Note: This data is representative and based on typical trends observed for cationic lipid-based LNPs. Optimal values will need to be determined empirically for your specific system.

Table 1: Effect of this compound Molar Percentage on LNP Properties (Helper Lipid:DSPC, Cholesterol, PEG-Lipid molar ratios are kept constant)

Formulation IDThis compound (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Encapsulation Efficiency (%)Particle Size (nm)PDIZeta Potential (mV)
DAP-LNP-1302048.51.575.2120.50.25+25.3
DAP-LNP-2401048.51.588.9105.10.18+35.8
DAP-LNP-3 50 10 38.5 1.5 95.4 92.3 0.12 +42.1
DAP-LNP-460038.51.594.8115.70.21+50.6

Table 2: Effect of N/P Ratio on LNP Properties (Lipid composition is kept constant at 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-Lipid)

Formulation IDN/P RatioPayload Concentration (µg/mL)Encapsulation Efficiency (%)Particle Size (nm)PDI
NP-LNP-12:15078.5110.20.19
NP-LNP-24:15090.198.60.14
NP-LNP-3 6:1 50 96.2 93.5 0.11
NP-LNP-48:15095.994.80.13
NP-LNP-510:15096.598.10.15

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating LNPs containing this compound using a microfluidic device.

Materials:

  • This compound

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Nucleic acid payload (e.g., mRNA, siRNA)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratios to achieve a final total lipid concentration (e.g., 10-25 mg/mL).

  • Prepare Aqueous Payload Solution: Dissolve the nucleic acid payload in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another. c. Set the desired total flow rate (TFR) (e.g., 2-12 mL/min) and flow rate ratio (FRR) of aqueous to organic phase (e.g., 3:1). d. Initiate mixing to form the LNPs.

  • Buffer Exchange: a. Immediately after formation, dilute the LNP solution with the acidic aqueous buffer to reduce the ethanol concentration. b. Perform buffer exchange into PBS (pH 7.4) using either dialysis overnight at 4°C or a TFF system.

  • Concentration and Sterilization: a. Concentrate the LNP suspension to the desired final concentration using centrifugal filters or TFF. b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization: Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the determination of mRNA or siRNA encapsulation efficiency using a fluorescent dye-based assay.

Materials:

  • LNP formulation

  • Quant-iT RiboGreen RNA Assay Kit (or similar)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare Standard Curve: Prepare a standard curve of your nucleic acid payload in TE buffer at known concentrations.

  • Sample Preparation: a. In the 96-well plate, prepare two sets of dilutions of your LNP formulation in TE buffer. b. To one set of dilutions (for total payload measurement), add an equal volume of 2% Triton X-100 to lyse the LNPs. c. To the second set of dilutions (for free payload measurement), add an equal volume of TE buffer. d. Incubate the plate for 10-15 minutes at room temperature.

  • RiboGreen Addition: Add the diluted RiboGreen reagent to all wells (standards and samples).

  • Fluorescence Measurement: Measure the fluorescence intensity using the plate reader.

  • Calculation: a. Use the standard curve to determine the concentration of total payload and free payload in your samples. b. Calculate the encapsulation efficiency using the following formula: %EE = [(Total Payload - Free Payload) / Total Payload] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing cluster_characterization Quality Control lipids This compound, Helper Lipids, Cholesterol, PEG-Lipid lipid_sol lipid_sol lipids->lipid_sol Dissolve ethanol Ethanol ethanol->lipid_sol payload Nucleic Acid Payload payload_sol payload_sol payload->payload_sol Dissolve buffer Aqueous Buffer (pH 4-5) buffer->payload_sol mixing Microfluidic Mixing lipid_sol->mixing Organic Phase payload_sol->mixing Aqueous Phase dialysis Buffer Exchange (Dialysis/TFF) mixing->dialysis concentration Concentration dialysis->concentration sterilization Sterile Filtration concentration->sterilization size Size & PDI sterilization->size ee Encapsulation Efficiency sterilization->ee zeta Zeta Potential sterilization->zeta Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Encapsulation Efficiency (<80%) cause1 Suboptimal N/P Ratio start->cause1 cause2 Incorrect Buffer pH start->cause2 cause3 Inefficient Mixing start->cause3 solution1 Increase this compound (Higher N/P Ratio) cause1->solution1 solution2 Adjust Buffer to pH 4-5 cause2->solution2 solution3 Optimize Mixing (TFR/FRR) cause3->solution3 end_node Improved Encapsulation solution1->end_node solution2->end_node solution3->end_node

References

Technical Support Center: Enhancing Endosomal Escape of 16:0 DAP LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape of 16:0 Diaminopropane (DAP) Lipid Nanoparticles (LNPs).

Troubleshooting Guide

Issue: Low Transfection Efficiency or Gene Silencing

Low transfection efficiency is a common problem often linked to inefficient endosomal escape of the LNP cargo. Below are potential causes and suggested solutions to troubleshoot this issue.

Potential Cause Suggested Solution Key Considerations
Suboptimal Helper Lipid Replace DSPC with a helper lipid that has a cone-shaped geometry, such as DOPE.[1][2] This promotes the formation of a hexagonal II phase, which can facilitate membrane fusion and endosomal release.[1]The choice of helper lipid can significantly influence the structural integrity and fusogenic properties of the LNP.[3]
Inefficient Membrane Fusion Incorporate cholesterol analogs, such as β-sitosterol, in place of cholesterol.[3][4] β-sitosterol has been shown to increase detectable endosomal perturbation events by up to 10-fold compared to standard cholesterol LNPs.[3][5][6]The structure of the sterol component can alter the nanoparticle's characteristics and its interaction with endosomal membranes.[5][7]
Inhibition by PEGylation Optimize the PEG-lipid component. Using PEG-lipids with shorter alkyl chains (e.g., C14 vs. C18) can promote faster shedding of the PEG shield, which may otherwise hinder interaction with the endosomal membrane.[8][9]While PEGylation enhances stability and circulation time, it can also inhibit cellular uptake and endosomal escape.[8][10][11] A balance must be struck based on experimental needs.
Poor LNP Formulation Verify the molar ratio of the lipid components. The ratio of the ionizable lipid (16:0 DAP), helper lipid, cholesterol, and PEG-lipid is critical for optimal performance.[12]The formulation process itself, including parameters like flow rate and lipid concentrations, can impact LNP size, encapsulation efficiency, and ultimately, endosomal escape.
Cell Health and Density Ensure cells are healthy and at an optimal confluency (typically 60-80%) at the time of transfection.[13] Stressed or overly confluent cells may exhibit reduced endocytic activity.[13]Primary cells can be particularly sensitive to transfection reagents and may require specific optimization.[13][14]
Incorrect Assay Timing Optimize the time point for assessing gene expression or knockdown. For siRNA-mediated knockdown, mRNA levels can be checked at 24-48 hours, while protein levels are typically assessed at 48-72 hours.[14]The kinetics of endosomal escape and subsequent protein expression or gene silencing can vary between cell types and LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNPs?

This compound (1,2-dipalmitoyl-3-dimethylammonium-propane) is a cationic lipid.[15][16][17][18] It is pH-sensitive, meaning it becomes positively charged in the acidic environment of the endosome.[15] This property is crucial for interacting with the negatively charged endosomal membrane, which can lead to membrane destabilization and release of the LNP's cargo into the cytoplasm.[19]

Q2: How can I improve the endosomal escape of my this compound LNPs?

Several strategies can be employed:

  • Optimize Helper Lipids: Incorporating fusogenic helper lipids like DOPE can enhance membrane fusion.[1][2]

  • Modify Cholesterol Content: Replacing cholesterol with analogs like β-sitosterol can increase endosomal disruption.[3][4][5]

  • Adjust PEG-Lipid: Using PEG-lipids with shorter alkyl chains can facilitate the removal of the PEG shield, allowing for better interaction with the endosomal membrane.[8][9]

  • Incorporate Auxiliary Molecules: Although not specific to this compound, the inclusion of fusogenic peptides or other molecules that disrupt endosomal membranes can be a general strategy to improve escape.

Q3: How do I measure the endosomal escape of my LNPs?

Several assays can be used to quantify endosomal escape:

  • Galectin-8/9 Staining: This is a widely used method where fluorescently tagged galectin proteins, which bind to glycans exposed on the inner leaflet of damaged endosomes, are monitored.[5][20][21] An increase in galectin puncta indicates endosomal rupture.[5][20]

  • SNAP-tag Assays: This technology uses a self-labeling SNAP-tag protein to quantify the amount of cargo delivered to the cytosol.[22][23]

  • Calcein Release Assay: In this assay, cells are co-incubated with the LNPs and calcein, a fluorescent dye that is quenched in the endosome. Release into the cytosol results in a detectable fluorescent signal.[24]

  • Microscopy Techniques: Advanced imaging techniques like confocal microscopy can be used to visualize the colocalization of fluorescently labeled LNPs with endosomal markers.[1][20]

Q4: Can the structure of the LNP itself affect endosomal escape?

Yes, the nanostructure of the LNP can play a significant role. LNPs can form different internal structures, such as lamellar, hexagonal, or cubic phases.[25] Non-lamellar structures, like the inverted hexagonal phase, are thought to be more fusogenic and can enhance endosomal escape by lowering the energy barrier for fusion with the endosomal membrane.[1][26]

Quantitative Data Summary

The following tables summarize quantitative data from literature on how different formulation components can impact LNP performance related to endosomal escape.

Table 1: Effect of Cholesterol Analogs on mRNA Transfection

LNP FormulationRelative Luciferase Expression (fold change vs. LNP-Chol)Reference
LNP-Chol (Standard)1.0[5]
LNP-Sito (β-sitosterol)~5.0[5]
LNP-Fuco (Fucosterol)> LNP-Chol[5]
LNP-Camp (Campesterol)> LNP-Chol[5]

Data from experiments using 200 ng/well of mRNA for 3 hours.[5]

Table 2: Effect of PEG-Lipid Chain Length on LNP Circulation Half-Life

PEG-Lipid in LNPCirculation Half-Life (hours)Reference
PEG-C140.64[9]
PEG-C162.18[9]
PEG-C184.03[9]

Data is for siRNA LNPs with 1.5 mol % PEG-lipid.[9]

Experimental Protocols

Galectin-8 Endosomal Escape Assay

This protocol is adapted from studies visualizing endosomal disruption.[5][6]

Objective: To qualitatively and quantitatively assess the endosomal escape of LNPs by monitoring the recruitment of fluorescently tagged Galectin-8 to damaged endosomes.

Materials:

  • HEK293T cells stably expressing Gal8-GFP (or another fluorescently tagged Galectin-8)

  • Poly-D-lysine coated 96-well plates

  • Your this compound LNP formulation encapsulating a reporter mRNA (e.g., Luciferase)

  • Positive control: Chloroquine (100 µM)

  • Cell culture medium

  • Confocal microscope or high-content imaging system

Procedure:

  • Seed the Gal8-GFP HEK293T cells in a poly-D-lysine coated 96-well plate at a density of 15,000 cells/well and incubate overnight.

  • Treat the cells with your this compound LNPs at various concentrations. Include a negative control (untreated cells) and a positive control (chloroquine).

  • Incubate the cells for a desired time period (e.g., 4, 8, or 24 hours).

  • Wash the cells with PBS.

  • Image the cells using a confocal microscope or a high-content imaging system.

  • Quantify the number and intensity of Gal8-GFP puncta per cell. An increase in puncta compared to the negative control indicates endosomal damage.

SNAP-tag Assay for Cytosolic Delivery

This protocol provides a method for the quantitative measurement of cytosolic cargo delivery.[22][23]

Objective: To quantify the amount of LNP cargo that has escaped the endosome and reached the cytosol.

Materials:

  • Cells stably expressing a cytosolic SNAP-tag fusion protein.

  • Your this compound LNPs co-encapsulating your therapeutic cargo and a SNAP-tag substrate-labeled oligo.

  • Flow cytometer.

  • Cell lysis buffer.

  • Plate reader for fluorescence detection.

Procedure:

  • Treat the SNAP-tag expressing cells with your dual-labeled LNPs.

  • Incubate for various time points to assess the kinetics of endosomal escape.

  • At each time point, wash the cells thoroughly to remove non-internalized LNPs.

  • Analyze the cells by flow cytometry to measure the fluorescence signal from the activated SNAP-tag substrate. The intensity of the fluorescence is proportional to the amount of cargo delivered to the cytosol.

  • Alternatively, lyse the cells and measure the fluorescence in the cell lysate using a plate reader.

Diagrams

Endosomal_Escape_Pathway cluster_0 Cellular Uptake cluster_1 Endosomal Maturation & Escape LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Internalization Early_Endosome Early_Endosome Endocytosis->Early_Endosome 2. Formation Late_Endosome Late_Endosome Early_Endosome->Late_Endosome 3. Maturation (pH drop) Lysosome Lysosome Late_Endosome->Lysosome 4. Degradation Pathway Cytosolic_Release Cytosolic_Release Late_Endosome->Cytosolic_Release 5. Endosomal Escape

Caption: General pathway of LNP uptake and endosomal escape.

Troubleshooting_Workflow Start Low Transfection Efficiency? Helper_Lipid Optimize Helper Lipid (e.g., DOPE vs. DSPC) Start->Helper_Lipid Cholesterol Incorporate Cholesterol Analogs (e.g., β-sitosterol) Start->Cholesterol PEG_Lipid Adjust PEG-Lipid (e.g., shorter alkyl chains) Start->PEG_Lipid Assay Quantify Endosomal Escape (Galectin-8, SNAP-tag) Helper_Lipid->Assay Cholesterol->Assay PEG_Lipid->Assay Improved Efficiency Improved? Assay->Improved Improved->Start No End Continue Optimization Improved->End Yes

Caption: Troubleshooting workflow for low transfection efficiency.

References

Validation & Comparative

A Comparative Guide to 16:0 DAP and DOTAP for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Cationic Lipid Performance

The efficient delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, from vaccines to gene therapies. Cationic lipids are critical components of the lipid nanoparticles (LNPs) that encapsulate and transport mRNA into cells. Among the myriad of available cationic lipids, 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) are two prominent options. This guide provides an objective comparison of their performance in mRNA delivery, supported by available experimental data, detailed methodologies, and visualizations to aid in your research and development endeavors.

At a Glance: this compound vs. DOTAP

FeatureThis compound (1,2-dipalmitoyl-3-dimethylammonium-propane)DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Structure Saturated 16-carbon acyl chainsUnsaturated 18-carbon acyl chains with one double bond each
Primary Application Cationic lipid for LNP formulation, pH-sensitive transfection reagent.[1]Widely used cationic lipid for DNA and mRNA transfection in vitro and in vivo.[2][3][4][5]
Known Helper Lipids Used in combination with DOPE, cholesterol, and PEGylated lipids in SORT LNPs.Frequently formulated with helper lipids like DOPE and cholesterol to enhance stability and transfection efficiency.[2][4]
Reported mRNA Transfection Efficiency Mentioned as a component in LNP formulations for in vivo mRNA delivery, but specific in vitro efficiency data is limited in readily available literature.In SK-OV-3 cells, non-PEGylated DOTAP/cholesterol (1:3 molar ratio) LNPs at 62.5 µM lipid concentration achieved approximately 49.4% transfection efficiency with 1 µg of GFP-expressing mRNA.[6] In another study using HEK-293T cells, a DOPE:DOTAP (1:1) formulation showed over 60% mRNA transfection efficiency across a broad range of reagent-to-mRNA ratios.[7]
Cytotoxicity Permanent positive charge may lead to cytotoxicity.Cytotoxicity is observed and is dependent on the concentration and the ratio of DOTAP in the formulation. For instance, in SK-OV-3 cells, cytotoxicity increased with higher DOTAP to cholesterol ratios and higher overall lipid concentrations.[6][7]

Delving into the Data: A Closer Look at Performance

DOTAP: A Well-Characterized Workhorse

DOTAP has been extensively studied, and its performance in mRNA delivery is well-documented. Key factors influencing its efficiency include the choice of helper lipids, the molar ratio of these lipids, and the overall lipid-to-mRNA ratio.

Table 1: In Vitro mRNA Transfection Efficiency of DOTAP-based Formulations

Cell LineCationic Lipid FormulationReagent:mRNA RatioTransfection Efficiency (% positive cells)CytotoxicityReference
SK-OV-3DOTAP:Cholesterol (1:3)62.5 µM lipid: 1 µg mRNA~49.4%Decreased with lower DOTAP:Cholesterol ratio[6]
HEK-293TDOPE:DOTAP (1:1)3:1 to 9:1>60%Lower than DOPE:DOTAP (0.5:1)[7]
Caco-2DOPE:DOTAP (0.5:1)12:1 to 15:1~90%~40% at 15:1 ratio[7]

It is important to note that the counter-ion of DOTAP can also influence transfection efficiency, with one study showing DOTAP mesylate to be more effective than DOTAP chloride or iodide for mRNA delivery to HEK 293T cells.[8]

This compound: An Emerging Contender

Information on the specific mRNA transfection efficiency of this compound is less prevalent in published literature. It has been identified as a component of "Selective Organ Targeting" (SORT) LNPs for in vivo mRNA delivery, highlighting its potential in targeted applications.[9] The saturated nature of its lipid tails may influence the rigidity and stability of the LNP, potentially affecting its interaction with cell membranes and subsequent mRNA release. Further quantitative studies are needed to fully elucidate its in vitro and in vivo mRNA delivery capabilities in comparison to more established lipids like DOTAP.

Experimental Methodologies: A Guide to Formulation and Transfection

Reproducibility is key in scientific research. Below are detailed protocols for the formulation of cationic lipid-based LNPs and subsequent in vitro mRNA transfection, based on established methods.

LNP Formulation via Thin-Film Hydration

This is a common method for preparing liposomes and LNPs.

Protocol:

  • Lipid Film Preparation:

    • Dissolve the cationic lipid (e.g., DOTAP), helper lipids (e.g., DOPE, cholesterol), and a PEGylated lipid in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The molar ratios of the lipids should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) or citrate (B86180) buffer) containing the mRNA. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

    • Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This step is typically repeated 10-20 times.

  • Purification and Characterization:

    • Remove unencapsulated mRNA by methods such as dialysis or size exclusion chromatography.

    • Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vitro mRNA Transfection

Protocol:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • LNP-mRNA Complex Formation:

    • On the day of transfection, dilute the LNP-encapsulated mRNA and, if necessary, a transfection reagent in a serum-free medium (e.g., Opti-MEM).

    • Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of transfection complexes.

  • Transfection:

    • Add the LNP-mRNA complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for a desired period (e.g., 24-48 hours).

    • Analyze the expression of the protein encoded by the mRNA using appropriate methods, such as fluorescence microscopy for fluorescent reporter proteins (e.g., GFP), or a luciferase assay for luciferase-encoding mRNA.

    • Assess cell viability using methods like the MTT or PrestoBlue assay to determine the cytotoxicity of the formulation.

Visualizing the Process: Workflows and Pathways

To better understand the experimental processes and potential cellular mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for LNP Formulation and In Vitro Transfection

G cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration with mRNA Hydration with mRNA Film Formation->Hydration with mRNA Aqueous Buffer Extrusion Extrusion Hydration with mRNA->Extrusion Size Control Purification & Characterization Purification & Characterization Extrusion->Purification & Characterization Removal of free mRNA Complex Formation LNP-mRNA in Serum-Free Media Purification & Characterization->Complex Formation Cell Seeding Cell Seeding Cell Seeding->Complex Formation Overnight Incubation Transfection Transfection Complex Formation->Transfection Addition to Cells Incubation & Analysis Incubation & Analysis Transfection->Incubation & Analysis 24-48 hours

Caption: Workflow for LNP formulation and in vitro mRNA transfection.

Putative Cellular Uptake Pathway of Cationic LNPs

The cellular uptake of cationic LNPs is a complex process that can occur through various endocytic pathways.

G Cationic LNP Cationic LNP Cell Membrane Cell Membrane Cationic LNP->Cell Membrane Binding Endosome Endosome Cell Membrane->Endosome Endocytosis (e.g., Clathrin-mediated, Macropinocytosis) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) mRNA Translation mRNA Translation Cytoplasm->mRNA Translation Ribosomes Protein Expression Protein Expression mRNA Translation->Protein Expression

Caption: Putative cellular uptake and mRNA release pathway for cationic LNPs.

Conclusion

Both this compound and DOTAP are valuable cationic lipids for the formulation of mRNA delivery systems. DOTAP is a well-established and characterized lipid with a wealth of available data on its performance and optimization. Its transfection efficiency can be finely tuned by adjusting formulation parameters. This compound, with its saturated lipid tails, represents a potentially interesting alternative, particularly for applications requiring specific biophysical properties or targeted delivery, though more quantitative data is needed for a direct comparison of its mRNA delivery efficiency with DOTAP.

The choice between these lipids will ultimately depend on the specific requirements of the research or therapeutic application, including the target cell type, the desired in vivo biodistribution, and the acceptable level of cytotoxicity. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to embark on their own comparative studies and to optimize their mRNA delivery systems for maximal efficacy.

References

A Comparative Analysis of Cytotoxicity: 16:0 DAP vs. DC-Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug and gene delivery, the choice of cationic lipids is a critical determinant of transfection efficiency and, pivotally, of the safety profile of the delivery vehicle. Among the plethora of available options, 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol) are two prominent cationic lipids utilized in the formulation of lipid nanoparticles (LNPs) and liposomes. This guide provides an objective comparison of their cytotoxic profiles, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic applications.

Data Presentation: A Comparative Overview of Cytotoxicity

Direct comparative studies on the cytotoxicity of this compound and DC-Cholesterol are limited in publicly available literature. However, by collating data from various independent studies, a general understanding of their cytotoxic potential can be established. It is crucial to note that the cytotoxic effects of cationic lipids are highly dependent on the specific cell line, formulation (e.g., inclusion of helper lipids like DOPE), and the experimental conditions.

Cationic LipidCell Line(s)AssayKey Findings
This compound Not explicitly stated in available cytotoxicity studies. Used in LNP formulations for miRNA delivery.Not explicitly stated in available cytotoxicity studies.Often described as a pH-sensitive transfection reagent with minimal toxicity, particularly when used in miRNA-encapsulated liposomes.[1] However, quantitative data such as IC50 values are not readily available in the reviewed literature.
DC-Cholesterol VariousMTT, LDHDC-Cholesterol-based liposomes exhibit dose-dependent cytotoxicity.[2] Formulations with higher molar ratios of cholesterol to DC-Cholesterol have been shown to have relatively lower cytotoxicity.[2] In some studies, DC-Cholesterol/DOPE liposomes have been reported to display lower cytotoxicity compared to other cationic lipids.

Disclaimer: The data presented is collated from different studies and is not the result of a direct comparative experiment. Cytotoxicity is highly dependent on the cell type, formulation, and assay conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of cytotoxicity. Below are representative protocols for two common cytotoxicity assays: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Expose the cells to various concentrations of the lipid nanoparticles (containing either this compound or DC-Cholesterol) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the lipid that causes a 50% reduction in cell viability, can be determined from the dose-response curve.[3]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[4]

  • Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of 490 nm using a microplate reader.[4]

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release).

Signaling Pathways of Cytotoxicity

The cytotoxicity of cationic lipids is often mediated through the induction of apoptosis. While specific pathways for this compound are not well-documented, general pathways for cationic lipids and cholesterol-induced apoptosis have been elucidated.

General Apoptotic Pathway Induced by Cationic Lipids

Cationic lipids can induce apoptosis through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways.

G CationicLipid Cationic Lipid CellMembrane Cell Membrane Interaction CationicLipid->CellMembrane ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS MAPK p38 MAPK Activation ROS->MAPK Caspase8 Caspase-8 Activation MAPK->Caspase8 Bid Bid Cleavage Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction Bid->Mitochondria Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General apoptotic signaling pathway initiated by cationic lipids.

Cholesterol-Induced Apoptotic Pathway

High levels of free cholesterol can induce apoptosis through pathways involving endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).

G FreeCholesterol Excess Free Cholesterol ER Endoplasmic Reticulum (ER) FreeCholesterol->ER ERStress ER Stress & Unfolded Protein Response (UPR) ER->ERStress PERK PERK Activation ERStress->PERK IRE1 IRE1 Activation ERStress->IRE1 ATF4 ATF4 Upregulation PERK->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Caspase12 Caspase-12 Activation IRE1->Caspase12 CaspaseCascade Caspase Cascade Activation Caspase12->CaspaseCascade CaspaseCascade->Apoptosis

Caption: Cholesterol-induced apoptosis via the ER stress pathway.[5][6]

Conclusion

The selection of a cationic lipid for a drug delivery system requires a careful balance between transfection efficiency and cytotoxicity. While DC-Cholesterol is a well-established cationic lipid with a recognized dose-dependent cytotoxic profile, this compound is presented as a potentially less toxic alternative, though quantitative comparative data remains scarce. The cytotoxic mechanisms of these lipids generally converge on the induction of apoptosis, albeit through potentially different primary triggers. Researchers should meticulously evaluate the cytotoxicity of their specific lipid formulations in the relevant cell models to ensure the development of safe and effective therapeutic delivery systems. The provided experimental protocols and pathway diagrams serve as a foundational guide for these critical evaluations.

References

A Comparative Guide to Saturated Diaminopropane (DAP)-based Cationic Lipids for siRNA Delivery: 14:0 vs. 16:0 vs. 18:0 DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies on the performance of 14:0 DAP, 16:0 DAP, and 18:0 DAP for siRNA delivery are limited in publicly available literature. The following comparison is based on general principles derived from studies on other saturated cationic lipids with varying acyl chain lengths. The presented data should be considered illustrative and may not be directly representative of the performance of these specific DAP lipids.

The Influence of Acyl Chain Length on LNP Performance

The length of the saturated acyl chains in cationic lipids like DAP is a critical determinant of the physicochemical properties and biological activity of the resulting LNPs. These properties, in turn, govern the efficiency of siRNA delivery and the associated cytotoxicity. Generally, as the acyl chain length increases from 14 to 18 carbons, the following trends are observed:

  • Liposome (B1194612) Stability: Longer acyl chains lead to a higher phase transition temperature (Tm), resulting in more rigid and stable liposomes at physiological temperatures.

  • Particle Size and Zeta Potential: While particle size is influenced by multiple formulation parameters, the acyl chain length can play a role. The impact on zeta potential is generally less direct and more dependent on the overall formulation.

  • Transfection Efficiency: An optimal acyl chain length is crucial for efficient gene silencing. Shorter chains may lead to less stable LNPs, while longer chains might impede the release of siRNA from the endosome into the cytoplasm. For other classes of cationic lipids, a chain length of 14 carbons has been shown to be more efficient for gene transfection than 16 or 18 carbons.[1]

  • Cytotoxicity: The cytotoxicity of cationic lipids is a significant concern. Studies on similar classes of cationic lipids have shown that cytotoxicity is inversely proportional to the acyl chain length, with C14 lipids being more cytotoxic than C16 and C18 lipids.[2]

Comparative Data Summary

The following tables summarize the expected trends in the performance of 14:0 DAP, this compound, and 18:0 DAP based on the principles of structure-activity relationships for saturated cationic lipids.

Table 1: Physicochemical Properties of DAP-based Lipoplexes

Property14:0 DAP (Dimyristoyl)This compound (Dipalmitoyl)18:0 DAP (Distearoyl)
Acyl Chain Length 14 carbons16 carbons18 carbons
Expected Liposome Rigidity LowerIntermediateHigher
Expected Particle Size Potentially larger aggregatesIntermediatePotentially smaller, more condensed
Expected Zeta Potential PositivePositivePositive
siRNA Encapsulation Efficiency HighHighHigh

Table 2: Biological Performance of DAP-based Lipoplexes for siRNA Delivery

Performance Metric14:0 DAP (Dimyristoyl)This compound (Dipalmitoyl)18:0 DAP (Distearoyl)
Expected Gene Silencing Efficiency Potentially HigherIntermediatePotentially Lower
Expected Cytotoxicity HigherIntermediateLower

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of siRNA delivery. Below are representative protocols for key experiments.

Lipoplex Formulation

This protocol describes the preparation of cationic liposomes and their subsequent complexation with siRNA to form lipoplexes.

  • Preparation of Cationic Liposomes:

    • Cationic lipids (14:0, 16:0, or 18:0 DAP) and a helper lipid (e.g., DOPE or cholesterol) are dissolved in chloroform (B151607) at a desired molar ratio (e.g., 1:1).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The lipid film is dried under vacuum for at least 1 hour to remove residual solvent.

    • The film is hydrated with an appropriate buffer (e.g., RNase-free water or PBS) to a final lipid concentration of 1 mM.

    • The resulting multilamellar vesicles are sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).[3]

  • siRNA-Lipoplex Formation:

    • siRNA is diluted in an RNase-free buffer.

    • The cationic liposome suspension is added to the siRNA solution at a specific N/P ratio (the molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the siRNA).[4]

    • The mixture is gently vortexed and incubated at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[4][5]

Measurement of siRNA Encapsulation Efficiency

The RiboGreen assay is a common method for determining the amount of siRNA encapsulated within lipoplexes.[6][7]

  • Principle: The RiboGreen reagent fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the lipoplexes with a detergent (e.g., Triton X-100), the amount of encapsulated siRNA can be determined.[8]

  • Procedure:

    • A standard curve is prepared using known concentrations of siRNA.

    • The fluorescence of the intact lipoplex suspension is measured (representing unencapsulated siRNA).

    • A detergent is added to the lipoplex suspension to disrupt the vesicles and release the encapsulated siRNA.

    • The total fluorescence is measured.

    • The encapsulation efficiency is calculated using the formula: EE (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100[7]

In Vitro Transfection and Gene Silencing Assay

This protocol outlines the steps for transfecting cells with siRNA lipoplexes and assessing the level of target gene knockdown.

  • Cell Culture: Plate cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.[9]

  • Transfection:

    • Prepare siRNA lipoplexes as described above.

    • Add the lipoplex suspension to the cells in serum-free media.

    • Incubate for 4-6 hours at 37°C.[9]

    • Replace the transfection medium with complete growth medium.

  • Gene Silencing Analysis (24-72 hours post-transfection):

    • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform qRT-PCR to quantify the mRNA level of the target gene relative to a housekeeping gene.[10]

    • Western Blot: Lyse the cells and perform a Western blot to determine the protein level of the target gene.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.[11][12]

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[11]

  • Procedure:

    • Plate cells in a 96-well plate and expose them to different concentrations of the lipoplexes for a specified period (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[13]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

    • Cell viability is expressed as a percentage of the untreated control cells.

Visualizing the siRNA Delivery Pathway

The following diagrams illustrate the key steps and relationships in the siRNA delivery process using cationic lipid-based nanoparticles.

siRNA_Delivery_Workflow cluster_formulation Lipoplex Formulation cluster_delivery Cellular Delivery cluster_action Gene Silencing siRNA siRNA Lipoplex siRNA-Lipoplex siRNA->Lipoplex DAP_lipid DAP Cationic Lipid (14:0, 16:0, or 18:0) Liposome Cationic Liposome DAP_lipid->Liposome Helper_lipid Helper Lipid (e.g., DOPE, Cholesterol) Helper_lipid->Liposome Liposome->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Endosomal_escape Endosomal Escape Endosome->Endosomal_escape Critical Step Cytoplasm Cytoplasm Endosomal_escape->Cytoplasm RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage Silencing Gene Silencing mRNA_cleavage->Silencing Acyl_Chain_Properties cluster_chain Acyl Chain Length cluster_properties LNP Properties & Performance C14 14:0 DAP (Shorter) C16 This compound Efficiency Transfection Efficiency C14->Efficiency Potentially Increases Toxicity Cytotoxicity C14->Toxicity Increases C18 18:0 DAP (Longer) Stability Liposome Stability C18->Stability Increases C18->Efficiency Potentially Decreases C18->Toxicity Decreases

References

Unraveling the Transfection Potential of 16:0 DAP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of gene delivery, the choice of a transfection reagent is a critical determinant of experimental success. Among the myriad of available options, cationic lipids have emerged as a prominent class of non-viral vectors. This guide focuses on 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane), a cationic lipid utilized in gene transfection and the formulation of lipid nanoparticles (LNPs).[1][2]

While this compound is recognized as a pH-sensitive transfection reagent, a comprehensive, publicly available dataset quantifying its transfection efficiency across various cell lines remains elusive.[3] This guide aims to provide a framework for evaluating this compound by presenting available information and comparing it with established transfection reagents for which extensive data exists.

Performance Comparison: An Overview

Direct comparative data on the transfection efficiency of this compound against other commercially available reagents is not readily found in published literature. However, to provide a valuable benchmark for researchers, the following tables summarize the reported transfection efficiencies of commonly used alternative reagents in key cell lines: HeLa, HEK293, A549, and CHO. This information is crucial for understanding the performance landscape in which this compound would compete.

Table 1: Transfection Efficiency of Common Reagents in Various Cell Lines

Cell LineTransfection ReagentTransfection Efficiency (%)Reference
HeLa K4 Transfection System67.73% (48h), 63.17% (72h)[4]
Lipofectamine 300041.03% (48h), 36.57% (72h)[4]
PEI~11-13%[5]
Lipofectamine~20-26%[5]
HEK293 Unnamed Reagent 2~75%[6]
Unnamed Reagent 1~25%[6]
Unnamed Reagent 3 & 4~50%[6]
A549 Prime-Fect>75% (siRNA)[7]
RNAiMAX~70% (siRNA)[7]
CHO FectoCHO™ Expression SystemHigh[8]
PEIUp to 73%[9]

Note: Transfection efficiency is highly dependent on experimental conditions, including the type of nucleic acid delivered, cell density, and the specific protocol used.

Experimental Methodologies: A Look at Standard Protocols

While a specific, validated protocol for this compound is not available, a general procedure for cationic lipid-mediated transfection can be outlined. Researchers evaluating this compound would likely adapt such a protocol, optimizing parameters like lipid-to-DNA ratio, complex formation time, and cell density.

General Cationic Lipid Transfection Protocol:

  • Cell Seeding: Plate healthy, actively dividing cells at an appropriate density to reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the cationic lipid (e.g., this compound) in a serum-free medium.

    • In a separate tube, dilute the nucleic acid (plasmid DNA, mRNA, or siRNA) in a serum-free medium.

    • Combine the diluted lipid and nucleic acid solutions and incubate for a specified time (typically 15-30 minutes) at room temperature to allow for the formation of lipoplexes.

  • Transfection: Add the lipoplex mixture to the cells.

  • Incubation: Incubate the cells with the complexes for a period of several hours to overnight.

  • Post-Transfection: Replace the transfection medium with fresh, complete growth medium.

  • Analysis: Assay for gene expression or knockdown at an appropriate time point (e.g., 24-72 hours) post-transfection.

Visualizing the Process: Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the transfection process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway for cationic lipid-mediated gene delivery.

Transfection_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture 1. Seed Cells Lipid_Dilution 2a. Dilute Cationic Lipid (e.g., this compound) NA_Dilution 2b. Dilute Nucleic Acid Complex_Formation 3. Form Lipoplexes Lipid_Dilution->Complex_Formation NA_Dilution->Complex_Formation Add_Complexes 4. Add to Cells Complex_Formation->Add_Complexes Incubation 5. Incubate Add_Complexes->Incubation Medium_Change 6. Change Medium Incubation->Medium_Change Assay 7. Assay for Gene Expression Medium_Change->Assay

Caption: A generalized workflow for cationic lipid-mediated transfection experiments.

Cationic_Lipid_Transfection_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Lipoplex Cationic Lipoplex (this compound + Nucleic Acid) Endocytosis Endocytosis Lipoplex->Endocytosis Binding Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH-mediated Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA) Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription Transcription->Cytoplasm mRNA Protein Protein Expression Translation->Protein

Caption: Simplified pathway of cationic lipid-mediated gene delivery into a cell.

Conclusion and Future Directions

While this compound holds promise as a cationic lipid for gene delivery, the current lack of publicly available, quantitative performance data across different cell lines makes direct comparison with established reagents challenging. The information and frameworks provided in this guide are intended to assist researchers in designing their own evaluation studies for this compound. Future research, ideally involving head-to-head comparisons with reagents like Lipofectamine and PEI in commonly used cell lines such as HeLa, HEK293, A549, and CHO, is necessary to fully elucidate the transfection efficiency and potential of this compound. Such studies would be invaluable to the scientific community, enabling more informed decisions in the critical process of gene delivery.

References

A Comparative Guide to Cationic Lipids for Lipid Nanoparticle (LNP) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has highlighted the critical role of lipid nanoparticles (LNPs) as a leading delivery platform. Central to the success of these formulations is the choice of cationic lipid, a key component that governs mRNA encapsulation, cellular uptake, and endosomal escape.[1][2] This guide provides an objective comparison of commonly used cationic lipids, supported by experimental data, to aid researchers in selecting the optimal lipid for their specific application.

The Role of Cationic Lipids in LNP Performance

Cationic lipids are essential for LNP function. During formulation, their positive charge (or potential to become positively charged) facilitates the complexation and encapsulation of negatively charged nucleic acids like mRNA.[3][4] Once administered, they interact with cell membranes to promote uptake. Crucially, ionizable cationic lipids have a pKa value that allows them to remain neutral at physiological pH (~7.4) and become protonated (positively charged) within the acidic environment of the endosome (pH 5.0-6.5).[4][] This charge switch is vital for disrupting the endosomal membrane and releasing the mRNA payload into the cytoplasm, a major bottleneck in drug delivery.[6][7][8]

There are two main classes of cationic lipids used in LNP formulations:

  • Permanently Cationic Lipids: Such as DOTAP and DOTMA, which carry a constant positive charge regardless of the environmental pH. While effective for transfection, they can exhibit higher toxicity at increased concentrations.[4]

  • Ionizable Cationic Lipids: Such as DLin-MC3-DMA, SM-102, and ALC-0315, which are engineered to have a pKa between 6 and 7. This property reduces toxicity in systemic circulation and enhances endosomal escape.[4]

Comparative Analysis of Cationic Lipids

The selection of a cationic lipid significantly impacts the physicochemical properties and biological performance of the resulting LNPs. The following tables summarize experimental data for LNPs formulated with various cationic lipids.

Table 1: Physicochemical Properties of LNPs with Different Cationic Lipids
Cationic LipidHelper LipidsSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Citation(s)
DOPE/DC-CholDOPE, DC-Cholesterol~150-200< 0.3+2131.2[3][9]
DOPE/DOTAP/DC-CholDOPE, DOTAP, DC-Cholesterol~150-200< 0.3+2618.6[3][9]
DOPE/DOTAP/CholDOPE, DOTAP, Cholesterol~550> 0.4+0.53.2[3][9]
DLin-MC3-DMADSPC, Cholesterol, PEG-lipid~80-100< 0.2Near-neutral> 95[1][10]
SM-102DSPC, Cholesterol, PEG-lipid~80-100< 0.2Near-neutral> 95[10][11]
ALC-0315DSPC, Cholesterol, PEG-lipid~80-100< 0.2Near-neutral> 95[10][11]

Note: Values are approximate and can vary based on the full formulation, lipid ratios, and manufacturing process.

Table 2: In Vitro and In Vivo Performance of Cationic Lipid-Based LNPs
Cationic Lipid(s)Key FindingApplication ContextCitation(s)
DOTAP/CholesterolHigh mRNA transfection efficiency (49.4% GFP expression) with 1:3 molar ratio (non-PEGylated).In vitro mRNA delivery[12]
ALC-0315 + DOTAPIncorporation of 5-25% DOTAP increased in vitro transfection. 10% DOTAP reduced off-target liver expression.In vivo mRNA vaccine delivery (IM)[13]
ALC-0315High potency and immunogenicity.In vivo mRNA vaccine delivery (IM)[11]
SM-102High potency and immunogenicity.In vivo mRNA vaccine delivery (IM)[11]
ALC-0315 + DODAPSubstituting ALC-0315 with 10-25% DODAP had minimal impact on LNP properties and expression.In vivo mRNA vaccine delivery (IM)[13]

Visualizing Key Mechanisms and Workflows

Understanding the processes involved in LNP formulation and action is crucial for rational design and optimization.

LNP_Formulation_and_Delivery LNP Formulation and Cellular Delivery Pathway cluster_formulation 1. LNP Formulation (Microfluidics) cluster_delivery 2. Cellular Delivery Aqueous Aqueous Phase (mRNA in Buffer) Mixer Microfluidic Mixer Aqueous->Mixer Organic Organic Phase (Lipids in Ethanol) Organic->Mixer LNP Self-Assembled LNP Mixer->LNP Rapid Mixing Uptake Cellular Uptake (Endocytosis) LNP->Uptake Systemic Circulation Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape pH drop Cytoplasm Cytoplasm (mRNA Release) Escape->Cytoplasm Translation Protein Translation Cytoplasm->Translation

Caption: LNP Formulation and Cellular Delivery Pathway.

The diagram above illustrates the typical workflow, starting from the microfluidic mixing of lipid and mRNA solutions to form the LNP, followed by cellular uptake and the critical endosomal escape step that allows the mRNA to be translated into protein in the cytoplasm.[1][14]

Endosomal_Escape Mechanism of Endosomal Escape for Ionizable Lipids cluster_process Start LNP in Endosome (pH ~6.5) Protonation Ionizable Lipid Protonation (Becomes +) Start->Protonation Acidic Environment Interaction Interaction with Anionic Endosomal Lipids Protonation->Interaction Destabilization Membrane Destabilization Interaction->Destabilization Forms non-bilayer structures Release mRNA Release into Cytoplasm Destabilization->Release Experimental_Workflow Comparative Experimental Workflow for LNPs cluster_synthesis 1. Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_analysis 3. Data Analysis LNP_A Formulate LNP (Cationic Lipid A) Char Physicochemical Characterization - DLS (Size, PDI) - RiboGreen (Encapsulation Eff.) - Zeta Potential LNP_A->Char LNP_B Formulate LNP (Cationic Lipid B) LNP_B->Char Transfection Transfection with LNP-A and LNP-B Char->Transfection Select Formulations Cell_Culture Seed Cells (e.g., HEK293T, HeLa) Cell_Culture->Transfection Assays Perform Assays (24-48h) Transfection->Assays Transfection_Eff Transfection Efficiency (e.g., Luciferase Assay) Assays->Transfection_Eff Cytotoxicity Cytotoxicity (LDH or MTT Assay) Assays->Cytotoxicity Analysis Compare Performance: - Efficiency - Toxicity - Stability Transfection_Eff->Analysis Cytotoxicity->Analysis

References

Stability Showdown: 16:0 DAP versus Other Saturated DAP Lipids in Drug Delivery and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of lipid components is a critical parameter influencing the efficacy and shelf-life of lipid-based formulations and the integrity of cellular signaling studies. This guide provides a comprehensive comparison of the stability of 16:0 Diacylglycerol-based aminopropane (DAP) lipids with its shorter and longer saturated acyl chain counterparts, supported by experimental data and detailed protocols.

This comparison focuses on 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP) and its analogs, which are cationic lipids increasingly utilized in the formulation of lipid nanoparticles (LNPs) for drug delivery, gene transfection, and vaccine development. Understanding their relative stability is paramount for formulation optimization and ensuring reproducible experimental outcomes.

Chemical Stability: A Comparative Overview

The primary degradation pathway for DAP lipids with ester linkages is hydrolysis, which cleaves the acyl chains from the glycerol (B35011) backbone. The rate of this hydrolysis is influenced by factors such as temperature, pH, and the physical state of the lipid. The length of the saturated acyl chains plays a significant role in the physical properties of the lipids, which in turn affects their chemical stability.

Longer saturated acyl chains lead to a higher phase transition temperature (Tm), resulting in a more ordered and tightly packed lipid bilayer at a given temperature. This reduced membrane fluidity can limit water penetration to the ester bonds, thereby hindering hydrolysis. Consequently, it is hypothesized that the stability of saturated DAP lipids increases with acyl chain length.

LipidAcyl Chain CompositionMolecular WeightStorage Stability (as solid at -20°C)
14:0 DAP Dimyristoyl (14 carbons)539.9 g/mol ≥ 4 years
This compound Dipalmitoyl (16 carbons)595.98 g/mol ≥ 1 year[1], ≥ 4 years
18:0 DAP Distearoyl (18 carbons)652.09 g/mol Data not publicly available, but expected to be comparable to or greater than this compound

Note: The stability data is based on supplier-provided information for the pure lipid in solid form and may not reflect stability in aqueous formulations.

Diacylglycerol Pyrophosphate (DGPP) Signaling Pathway

In the realm of cellular signaling, particularly in plants, diacylglycerol pyrophosphate (DGPP) emerges as a key signaling molecule. It is synthesized from phosphatidic acid (PA) by the enzyme PA kinase and is broken down by DGPP phosphatase. This pathway is implicated in plant stress responses.

DGPP_Signaling_Pathway DGPP Signaling Pathway in Plants PA Phosphatidic Acid (PA) DGPP Diacylglycerol Pyrophosphate (DGPP) PA->DGPP ATP -> ADP DGPP->PA Pi Response Downstream Stress Responses DGPP->Response modulates PAK PA Kinase DPP DGPP Phosphatase Stress Stress Stimuli (e.g., osmotic, pathogen) Stress->PAK activates

DGPP signaling pathway in plant stress response.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and other DAP lipids, particularly within lipid nanoparticle formulations, a series of experiments can be conducted.

Workflow for Comparative Stability Study

Stability_Workflow Workflow for Comparative Stability Analysis of DAP Lipids cluster_formulation LNP Formulation cluster_storage Accelerated Stability Study cluster_analysis Time-Point Analysis cluster_data Data Comparison Formulate Formulate LNPs with 14:0, 16:0, and 18:0 DAP Store Store LNPs at different temperatures (e.g., 4°C, 25°C, 40°C) Formulate->Store Analyze Analyze at T=0, 1, 2, 4 weeks, etc. Store->Analyze DLS Particle Size & PDI (DLS) Analyze->DLS Zeta Zeta Potential Analyze->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Analyze->EE HPLC Chemical Degradation (HPLC-MS) Analyze->HPLC Compare Compare stability profiles of different DAP lipids DLS->Compare Zeta->Compare EE->Compare HPLC->Compare

Experimental workflow for stability comparison.
Detailed Experimental Methodologies

1. Lipid Nanoparticle (LNP) Formulation

  • Objective: To prepare LNPs containing different DAP lipids for stability testing.

  • Materials: 14:0 DAP, this compound, 18:0 DAP, helper lipids (e.g., cholesterol, DSPC), PEG-lipid, and cargo (e.g., siRNA, mRNA).

  • Protocol:

    • Prepare an ethanol (B145695) phase by dissolving the DAP lipid, helper lipids, and PEG-lipid in ethanol.

    • Prepare an aqueous phase by dissolving the nucleic acid cargo in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • Mix the ethanol and aqueous phases rapidly, for instance, using a microfluidic mixing device.

    • Dialyze the resulting LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

    • Sterile filter the final LNP formulation.

2. Physical Stability Assessment: Dynamic Light Scattering (DLS)

  • Objective: To monitor changes in particle size and polydispersity index (PDI) over time.

  • Protocol:

    • Dilute a small aliquot of the LNP formulation in the storage buffer.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.[2][3][4][5]

    • Repeat measurements at specified time points during the stability study. An increase in size or PDI can indicate aggregation or fusion of LNPs.

3. Physical Stability Assessment: Encapsulation Efficiency

  • Objective: To determine the percentage of nucleic acid cargo that remains encapsulated within the LNPs over time.

  • Protocol (RiboGreen Assay):

    • Prepare a standard curve of the nucleic acid cargo.

    • To measure total RNA, lyse an aliquot of the LNP formulation with a detergent (e.g., Triton X-100) to release all encapsulated RNA.

    • To measure free RNA, use an intact aliquot of the LNP formulation.

    • Add the RiboGreen reagent to both the lysed and intact samples, as well as the standards.

    • Measure fluorescence and calculate the concentration of total and free RNA.

    • Calculate the encapsulation efficiency as: ((Total RNA - Free RNA) / Total RNA) * 100%.[6][7][8][9]

4. Chemical Stability Assessment: HPLC-MS

  • Objective: To quantify the degradation of the DAP lipid and the formation of hydrolysis products (e.g., lyso-lipids and free fatty acids).

  • Protocol:

    • Extract lipids from the LNP formulation using a suitable solvent system (e.g., chloroform/methanol).

    • Separate the lipid components using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C8 or C18).

    • Detect and quantify the parent DAP lipid and its degradation products using Mass Spectrometry (MS).[10][11][12][13][14][15][16]

    • Monitor the decrease in the parent lipid peak and the increase in degradation product peaks over time.

Conclusion

The stability of DAP lipids is a crucial factor in the development of effective and reliable lipid-based technologies. Based on fundamental principles of lipid chemistry, it is anticipated that the stability of saturated DAP lipids increases with the length of their acyl chains. Therefore, 18:0 DAP is expected to exhibit the highest stability, followed by this compound, and then 14:0 DAP. However, empirical testing using the detailed protocols provided in this guide is essential to confirm these relative stabilities under specific formulation and storage conditions. The selection of the optimal DAP lipid will ultimately depend on a balance between stability, transfection efficiency, and other performance-related parameters.

References

Head-to-Head Comparison: 16:0 DAP vs. Lipofectamine in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial step of introducing nucleic acids into cells, the choice of a delivery vehicle is paramount. This guide provides a detailed, head-to-head comparison of two distinct transfection reagents: 16:0 DAP, a cationic lipid for formulating lipid nanoparticles (LNPs), and the widely-used commercial reagent, Lipofectamine.

This comparison summarizes available data on their performance, protocols, and mechanisms of action to aid in the selection of the most suitable reagent for specific research needs. While extensive data is available for the well-established Lipofectamine family of reagents, this guide also consolidates the current understanding of this compound, highlighting its role in the ever-evolving landscape of non-viral gene delivery.

Performance Characteristics

Transfection efficiency and cytotoxicity are critical parameters in evaluating any transfection reagent. The ideal reagent achieves high levels of nucleic acid delivery with minimal impact on cell viability.

Data Summary: this compound vs. Lipofectamine

Table 1: Transfection Efficiency

ReagentCell LineNucleic AcidTransfection Efficiency (%)Citation
Lipofectamine 2000 T47Dshort RNA76 ± 0.6 (0.4 µL) / 95.6 ± 0.8 (0.75 µL)
MCF-10Ashort RNA36 ± 0.7 (0.4 µL) / 99.2 ± 0.2 (0.75 µL)
MCF-7SSO33.29[1]
SH-SY5YSSO22.21[1]
HL60SSO7.89[1]
Lipofectamine 3000 HEK 293Plasmid (GFP)>90[2]
HeLaPlasmid (GFP)~80[2]
LNCaPPlasmid (GFP)~70[2]
A549Plasmid (GFP)~60[2]
HepG2Plasmid (GFP)~50[2]
MCF-7SSO58.13[1]
This compound VariousPlasmid, RNAData not available in direct comparative studies. As a component of LNPs, efficiency is formulation-dependent.

Table 2: Cytotoxicity

ReagentCell LineObservationCitation
Lipofectamine 2000 T47DIncreased cytotoxicity with higher concentrations.
VariousGenerally considered more cytotoxic than Lipofectamine 3000.[1][3]
Lipofectamine 3000 VariousLower cytotoxicity compared to Lipofectamine 2000.[4]
MCF-7~62% cell viability.[1]
This compound VariousAs a component of LNPs, cytotoxicity is influenced by the overall formulation, including helper lipids and PEGylation. Generally designed for low toxicity.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible and efficient transfection.

Lipofectamine Transfection Protocol (General)

Lipofectamine reagents, such as Lipofectamine 2000 and 3000, follow a similar workflow for transfecting adherent cells. The following is a generalized protocol; for specific details, always refer to the manufacturer's instructions for the particular reagent and cell line.

Experimental Workflow for Lipofectamine Transfection

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection plate_cells Plate cells to be 70-90% confluent dilute_dna Dilute nucleic acid in Opti-MEM™ dilute_lipo Dilute Lipofectamine in Opti-MEM™ combine Combine diluted nucleic acid and Lipofectamine dilute_dna->combine dilute_lipo->combine incubate_rt Incubate at room temperature for 5-20 minutes combine->incubate_rt add_complexes Add complexes to cells incubate_rt->add_complexes incubate_cells Incubate cells at 37°C for 24-72 hours add_complexes->incubate_cells assay Assay for gene expression incubate_cells->assay

Caption: Generalized workflow for transfection using Lipofectamine reagents.

This compound Lipid Nanoparticle (LNP) Formulation Protocol (General)

This compound is a cationic lipid component used to formulate LNPs for nucleic acid delivery. The protocol for LNP formation is more complex than a direct transfection with a pre-formulated reagent like Lipofectamine and typically involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid.

Experimental Workflow for LNP Formulation using this compound

G cluster_prep Preparation cluster_formation LNP Formation cluster_purification Purification & Characterization cluster_application Application lipid_phase Prepare organic phase: This compound, helper lipids (e.g., DOPE, Cholesterol), PEG-lipid in ethanol (B145695) mixing Rapidly mix organic and aqueous phases (e.g., microfluidic mixing, T-junction) lipid_phase->mixing aqueous_phase Prepare aqueous phase: Nucleic acid in acidic buffer (e.g., citrate (B86180) buffer, pH 4) aqueous_phase->mixing dialysis Dialysis or tangential flow filtration to remove ethanol and raise pH mixing->dialysis characterization Characterize LNPs: Size, PDI, Zeta potential, Encapsulation efficiency dialysis->characterization transfect_cells Add formulated LNPs to cells characterization->transfect_cells

Caption: General workflow for formulating lipid nanoparticles (LNPs) with this compound.

Mechanism of Action

Understanding the cellular uptake and intracellular fate of the transfection complexes is key to optimizing delivery.

Lipofectamine: Mechanism of Transfection

Lipofectamine reagents consist of cationic lipids that form liposomes, which then complex with negatively charged nucleic acids to form "lipoplexes." These positively charged lipoplexes interact with the negatively charged cell surface, leading to cellular uptake, primarily through endocytosis.[5][6] Once inside the endosome, the cationic lipids are thought to facilitate the release of the nucleic acid into the cytoplasm through the "proton sponge" effect or by destabilizing the endosomal membrane.[7] For DNA, the genetic material must then enter the nucleus for transcription to occur.[6]

Signaling Pathway for Lipofectamine-mediated Transfection

G cluster_extracellular Extracellular cluster_intracellular Intracellular lipoplex Lipofectamine/Nucleic Acid Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import (DNA) rna_action RNA Action (Translation/Silencing) cytoplasm->rna_action dna_action DNA Action (Transcription) nucleus->dna_action

Caption: Cellular uptake and trafficking of Lipofectamine-nucleic acid complexes.

This compound (in LNPs): Mechanism of Delivery

As a cationic lipid, this compound facilitates the encapsulation of nucleic acids into LNPs. These LNPs are designed to be stable in circulation and to be taken up by target cells. The positive charge of this compound at acidic pH is a key feature.[8][9] When an LNP is taken up into an endosome, the endosomal compartment becomes increasingly acidic. This drop in pH leads to the protonation of the tertiary amine in this compound, giving the lipid a positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.

Signaling Pathway for LNP-mediated Delivery with pH-sensitive Cationic Lipid

G cluster_extracellular Extracellular (pH 7.4) cluster_intracellular Intracellular lnp LNP with this compound (Neutral charge) cell_membrane Cell Membrane lnp->cell_membrane Uptake endosome Endosome (pH 5-6) cell_membrane->endosome protonation This compound becomes protonated (+ charge) endosome->protonation membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption cytoplasm Cytoplasm membrane_disruption->cytoplasm Cargo Release nucleus Nucleus cytoplasm->nucleus Nuclear Import (if DNA)

Caption: pH-dependent mechanism of endosomal escape for LNPs containing this compound.

Conclusion

Lipofectamine reagents, particularly Lipofectamine 3000, offer a user-friendly, high-efficiency solution for a broad range of cell lines, albeit with some associated cytotoxicity.[3][4] They are well-suited for routine in vitro transfection experiments.

This compound, on the other hand, represents a component for building more complex, customized lipid nanoparticle delivery systems. The performance of this compound is intrinsically linked to the overall LNP formulation. While this requires more extensive optimization, it offers greater flexibility for in vivo applications and the potential for lower toxicity.

The choice between these two will ultimately depend on the specific experimental goals, the cell type being used, and whether the application is for in vitro studies or for in vivo drug delivery development. For straightforward, high-throughput in vitro screening, Lipofectamine is a reliable choice. For applications requiring customized delivery vehicles with potential for in vivo use, optimizing an LNP formulation with cationic lipids like this compound is a more appropriate, though more involved, approach. Further research providing direct, quantitative comparisons between this compound-based LNPs and commercial reagents like Lipofectamine is needed to fully elucidate their relative advantages.

References

Evaluating the Immunogenicity of 16:0 DAP-Based LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of lipid nanoparticles (LNPs) is a critical factor in the development of mRNA-based vaccines and therapeutics. The choice of cationic or ionizable lipid is a key determinant of the immune response elicited by an LNP formulation. This guide provides a comparative evaluation of the immunogenicity of LNPs based on 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP), a cationic lipid, with several well-established alternatives. The information presented is based on available experimental data and is intended to assist researchers in making informed decisions for their LNP formulation strategies.

Comparative Immunogenicity of Cationic and Ionizable Lipids in LNPs

While direct head-to-head comparative studies on the immunogenicity of this compound-based LNPs are limited in the public domain, we can infer its potential performance by examining data from structurally similar lipids and established alternatives. The following tables summarize quantitative data from studies comparing various cationic and ionizable lipids used in LNP formulations.

Table 1: Comparison of Antigen-Specific Antibody Titers

Cationic/Ionizable LipidAntigenAdjuvant/PlatformIgG Titer (Endpoint Titer or equivalent)IgG1/IgG2a RatioReference
DODAP SARS-CoV-2 SpikemRNA-LNPNo detectable IgG activity by day 14-[1]
DOTAP Ovalbumin (OVA)mRNA-LNPEnhanced total IgG with 5% DOTAP (prime dose)Not specified[2]
Influenza Split Vaccine (SV)LNPHigher total IgG, IgG1, IgG2b, IgG2c vs. SV aloneNot specified[3]
DLin-MC3-DMA HIV-p55GagmRNA-LNPEquivalent IgG kinetics to GenVoy-LNPTh1-biased (IM), Th2-biased (SC)[4][5]
SARS-CoV-2 RBDmRNA-LNPLower IgG than ALC-0315-LNP-[6][7]
SM-102 SARS-CoV-2 SpikemRNA-LNPHigher antibody production than ALC-0315Not specified[8]
LuciferasemRNA-LNPSignificant anti-luciferase antibody titersTh1 bias
ALC-0315 SARS-CoV-2 SpikemRNA-LNPHighest anti-spike IgG vs. SM-102, DODMANot specified[1]
LuciferasemRNA-LNPSignificant anti-luciferase antibody titersTh1 bias[9]
SARS-CoV-2 RBDmRNA-LNPHigher levels of IgG and subclasses than MC3-LNP-[6]

Table 2: Comparison of T-Cell and Cytokine Responses

Cationic/Ionizable LipidAntigen/StimulusKey T-Cell ResponseKey Cytokine Response (in vivo/in vitro)Reference
DODMA SARS-CoV-2 Spike mRNANot specifiedInduced TNF, IFN-γ, and IL-6 production[10]
DOTAP Influenza Split Vaccine (SV)Did not strongly induce Th1-type responsesHigher IL-2 than other groups[3][11]
DLin-MC3-DMA HIV-p55Gag mRNATh1-biased cellular immune response (IM)Not specified[4][5]
SM-102 OVA mRNAEffective activation and antigen presentation by CD11c+ cellsSimilar IFN-γ expression from CD8+ T cells as iso-A11B5C1[12][13]
SARS-CoV-2 Spike mRNAHigher frequencies of antigen-specific CD8+ T cells than infectionComparable inflammatory response to ALC-0315[8][14]
ALC-0315 SARS-CoV-2 RBD mRNASignificantly enhanced activation of T cells in dLNsTh1-type cytokine production[6][7]

Experimental Protocols

The data presented in the tables above are derived from various experimental setups. Below are generalized methodologies for the key experiments cited.

LNP Formulation and Characterization

LNPs are typically formulated by rapidly mixing an ethanol (B145695) phase containing the lipids (cationic/ionizable lipid, DSPC, cholesterol, and PEG-lipid) with an aqueous phase containing the mRNA at an acidic pH. The resulting nanoparticles are then dialyzed against PBS to remove ethanol and raise the pH. The size, polydispersity index (PDI), and zeta potential of the LNPs are characterized by dynamic light scattering (DLS). The encapsulation efficiency of mRNA is determined using a fluorescent dye-based assay like the RiboGreen assay.

In Vivo Immunogenicity Studies in Mice

Female BALB/c or C57BL/6 mice (6-8 weeks old) are typically used for immunization studies. Mice are immunized intramuscularly (IM) or subcutaneously (SC) with mRNA-LNP formulations. A prime-boost regimen is often employed, with a second injection given 2-3 weeks after the first. Blood samples are collected at various time points to analyze antibody responses. Spleens and draining lymph nodes are harvested for T-cell analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

Antigen-specific antibody titers in the serum are quantified by ELISA. Briefly, 96-well plates are coated with the recombinant antigen. Serially diluted serum samples are added to the wells, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, or IgG2a). The reaction is developed using a substrate like TMB, and the absorbance is measured at 450 nm. The endpoint titer is determined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff.

Enzyme-Linked Immunospot (ELISpot) Assay

The frequency of antigen-specific cytokine-secreting T cells is determined by ELISpot assay. Splenocytes from immunized mice are stimulated with specific peptides or the full-length protein antigen in 96-well plates pre-coated with a capture antibody for the cytokine of interest (e.g., IFN-γ). After incubation, the plates are washed, and a biotinylated detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate. The spots, each representing a cytokine-secreting cell, are developed with a substrate and counted using an ELISpot reader.

Intracellular Cytokine Staining and Flow Cytometry

Antigen-specific T-cell responses can be further characterized by intracellular cytokine staining and flow cytometry. Splenocytes are stimulated ex vivo with relevant antigens in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are then stained for surface markers (e.g., CD3, CD4, CD8) and subsequently fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The percentage of cytokine-producing T cells is then quantified by flow cytometry.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in evaluating LNP immunogenicity, the following diagrams are provided.

G cluster_0 Innate Immune Activation LNP LNP TLR2/4 TLR2/4 LNP->TLR2/4 binds MyD88 MyD88 TLR2/4->MyD88 activates NF-kB NF-kB MyD88->NF-kB activates Cytokine Production Cytokine Production NF-kB->Cytokine Production induces

Caption: Innate immune signaling pathway activated by cationic LNPs.

G cluster_0 Immunogenicity Assessment Workflow LNP_Formulation LNP Formulation & Characterization Animal_Immunization Animal Immunization (e.g., Mice) LNP_Formulation->Animal_Immunization Sample_Collection Sample Collection (Serum, Spleen) Animal_Immunization->Sample_Collection ELISA ELISA (Antibody Titers) Sample_Collection->ELISA ELISpot ELISpot (Cytokine-secreting cells) Sample_Collection->ELISpot Flow_Cytometry Flow Cytometry (T-cell Phenotyping) Sample_Collection->Flow_Cytometry Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis ELISpot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for evaluating LNP immunogenicity.

Conclusion

The selection of a cationic or ionizable lipid is a critical step in the design of LNP-based mRNA delivery systems, with significant implications for the resulting immune response. While data directly comparing this compound with other lipids is scarce, the information available for structurally similar lipids and widely used alternatives provides a valuable framework for comparison. Cationic lipids like DOTAP and ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315 have been extensively studied, demonstrating a range of immunogenic profiles. The choice of lipid will ultimately depend on the desired therapeutic outcome, whether it be a strong adjuvant effect for a vaccine or a more tolerogenic profile for a therapeutic protein. Further studies directly comparing the immunogenicity of this compound-based LNPs with these established alternatives are warranted to fully elucidate its potential in the rapidly evolving field of mRNA medicines.

References

The Influence of Helper Lipids on the Performance of 16:0 DAP-based Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of nucleic acids into cells is a cornerstone of modern molecular biology and drug development. Cationic lipids, such as 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP), are pivotal components in the formulation of lipid nanoparticles (LNPs) for this purpose.[1][2] The performance of these LNPs is not solely dependent on the cationic lipid but is significantly influenced by the choice of "helper" lipids co-formulated within the nanoparticle. This guide provides a comparative analysis of the performance of this compound when combined with different helper lipids, supported by experimental data from related systems and detailed experimental protocols.

The Critical Role of Helper Lipids

Helper lipids are neutral or zwitterionic lipids that are incorporated into cationic liposomes to enhance their transfection efficiency and stability. They play a crucial role in several aspects of the delivery process, including:

  • Facilitating Endosomal Escape: Helper lipids can promote the destabilization of the endosomal membrane, allowing the encapsulated nucleic acid to escape into the cytoplasm. Lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are known to adopt a non-bilayer, hexagonal phase, which is fusogenic and aids in this escape.[3]

  • Improving LNP Stability: Helper lipids contribute to the structural integrity of the lipid nanoparticle.

  • Modulating Cytotoxicity: The choice of helper lipid can influence the overall toxicity of the formulation.

This guide will focus on the comparative effects of commonly used helper lipids, primarily drawing parallels from studies on similar cationic lipids due to the limited availability of direct head-to-head comparisons for this compound.

Performance Comparison of Cationic Lipid Formulations with Different Helper Lipids

While direct comparative data for this compound with a range of helper lipids is scarce, studies on the structurally similar cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) provide valuable insights into the expected performance trends.

Table 1: Transfection Efficiency of DOTAP-based Lipoplexes with DOPE vs. DOPC

Cationic LipidHelper LipidCell LineTransfection Efficiency (%)Reference
DOTAPDOPE16HBE14o-~55[3]
DOTAPDOPC16HBE14o-~20[3]
DOTAPDOPENeuro-2A~40[3]
DOTAPDOPCNeuro-2A~15[3]

Note: This data is for the cationic lipid DOTAP, not this compound. However, it illustrates the significant impact of the helper lipid on transfection efficiency, with the fusogenic lipid DOPE consistently outperforming the bilayer-forming lipid DOPC.[3]

Table 2: Cytotoxicity of Cationic Lipid Formulations

Cationic Lipid FormulationCell LineCytotoxicity (%)Reference
DOPE:DOTAP (0.5:1 molar ratio)HEK-293T~40[4]
Lipofectamine 2000HEK-293T>60[4]

Table 3: Physicochemical Properties of Cationic Lipid Formulations

FormulationParticle Size (nm)Zeta Potential (mV)Reference
DOPE:DOTAP (0.5:1)Not specifiedNot specified[4]
DOPE:DOTMA (0.5:1)Not specifiedNot specified[4]

Note: While specific particle size and zeta potential data for this compound with various helper lipids from a single comparative study is unavailable, these are critical parameters to measure for any LNP formulation. The size and surface charge of the nanoparticles can significantly impact their interaction with cells and their overall transfection efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the preparation of this compound-containing liposomes and subsequent cell transfection, based on standard laboratory practices.

Protocol 1: Preparation of this compound-based Lipid Nanoparticles

This protocol describes the thin-film hydration method for preparing LNPs.

Materials:

  • 1,2-dipalmitoyl-3-dimethylammonium-propane (this compound)

  • Helper lipid (e.g., DOPE, DOPC, Cholesterol)

  • Chloroform (B151607)

  • Sterile, RNase-free water or buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the chosen helper lipid(s) in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, RNase-free aqueous buffer by adding the buffer to the flask and gently agitating. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation:

    • For multilamellar vesicles (MLVs), the hydration step is sufficient.

    • For small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath sonicator or a probe sonicator until the suspension becomes clear.

    • Alternatively, for vesicles with a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

Protocol 2: In Vitro Transfection of Cells with this compound-based LNPs

Materials:

  • This compound-based LNPs

  • Plasmid DNA or mRNA

  • Cell culture medium (e.g., DMEM)

  • Serum-free medium (e.g., Opti-MEM)

  • Cells plated in a multi-well plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Formation of LNP-Nucleic Acid Complexes (Lipoplexes):

    • In a sterile tube, dilute the nucleic acid in serum-free medium.

    • In a separate sterile tube, dilute the this compound-based LNPs in serum-free medium.

    • Combine the diluted nucleic acid and the diluted LNPs. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete growth medium (containing serum) to the cells.

    • Continue to incubate the cells for 24-72 hours, depending on the assay to be performed.

  • Assay for Gene Expression:

    • After the desired incubation time, assay for the expression of the transfected gene (e.g., using fluorescence microscopy for a fluorescent reporter protein, or a luciferase assay for a luciferase reporter).

Visualizing the Mechanisms

To better understand the processes involved in lipid-mediated transfection, the following diagrams illustrate the experimental workflow and the cellular signaling pathway.

experimental_workflow cluster_prep LNP Formulation cluster_transfection Transfection Protocol lipid_mixing 1. Lipid Mixing (this compound + Helper Lipid) film_formation 2. Thin Film Formation lipid_mixing->film_formation hydration 3. Hydration film_formation->hydration sizing 4. Sizing (Sonication/Extrusion) hydration->sizing complexation 5. Lipoplex Formation (LNP + Nucleic Acid) sizing->complexation cell_treatment 6. Cell Incubation complexation->cell_treatment gene_expression 7. Gene Expression cell_treatment->gene_expression assay 8. Assay gene_expression->assay

Caption: Experimental workflow for LNP formulation and cell transfection.

signaling_pathway cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape cluster_cytosolic_delivery Cytosolic Delivery & Expression lnp LNP-Nucleic Acid Complex cell_membrane Cell Membrane lnp->cell_membrane Adsorption endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome (Acidification) early_endosome->late_endosome endosomal_release Endosomal Release late_endosome->endosomal_release Membrane Fusion (Helper Lipid Action) cytoplasm Cytoplasm endosomal_release->cytoplasm nucleic_acid_release Nucleic Acid Release cytoplasm->nucleic_acid_release translation Translation (mRNA) or Nuclear Entry (DNA) nucleic_acid_release->translation protein_expression Protein Expression translation->protein_expression

Caption: Cellular pathway of lipid nanoparticle-mediated nucleic acid delivery.

Conclusion

The selection of a helper lipid is a critical parameter in the design of effective this compound-based lipid nanoparticles for nucleic acid delivery. While direct comparative studies on this compound are limited, evidence from similar cationic lipid systems strongly suggests that the inclusion of a fusogenic helper lipid like DOPE can significantly enhance transfection efficiency compared to non-fusogenic lipids such as DOPC.[3] However, the optimal formulation is often cell-type dependent, and empirical testing is necessary to determine the best-performing combination of cationic and helper lipids for a specific application. Future studies directly comparing the performance of this compound with a variety of helper lipids will be invaluable to the field of non-viral gene delivery.

References

Safety Operating Guide

Proper Disposal of 16:0 DAP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1,2-dipalmitoyl-3-dimethylammonium-propane (B10855651) (16:0 DAP) must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.

PropertyValue
Synonyms 1,2-dihexadecanoyl-3-dimethylammonium-propane
Molecular Formula C₃₇H₇₃NO₄
Molecular Weight 595.98 g/mol
Appearance Solid
Storage Temperature -20°C

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound, in accordance with safety data sheets, involves treating it as a chemical waste product.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (inspect before use)

  • Laboratory coat

2. Waste Collection:

  • Solid this compound: Carefully sweep up any solid material, avoiding dust formation.[1] Place the collected solid into a suitable, clearly labeled, and closed container for chemical waste.

  • This compound in Solution: If the this compound is in a combustible solvent, it can be prepared for incineration. This should be done in a designated chemical fume hood.

  • Contaminated Materials: Any materials, such as pipette tips, tubes, or gloves, that have come into contact with this compound should be considered contaminated and disposed of as unused product in the chemical waste container.[2]

3. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "1,2-dipalmitoyl-3-dimethylammonium-propane," and any solvent used.

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection.

4. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[2]

  • For this compound dissolved in a combustible solvent, the preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE start->ppe assess_form Assess Physical Form ppe->assess_form solid Solid assess_form->solid Solid solution In Combustible Solvent assess_form->solution Solution collect_solid Sweep and Collect Solid solid->collect_solid collect_solution Transfer to Waste Container solution->collect_solution package Package in Labeled, Sealed Container collect_solid->package collect_solution->package store Store in Designated Waste Area package->store dispose Arrange for Professional Disposal store->dispose

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.